molecular formula C10H14N2O6 B1252916 2'-C-methyluridine

2'-C-methyluridine

Cat. No.: B1252916
M. Wt: 258.23 g/mol
InChI Key: NBKORJKMMVZAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-C-methyluridine, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O6 and its molecular weight is 258.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKORJKMMVZAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Genesis of a Potent Antiviral: A Technical Guide to the Synthesis and Discovery of 2'-C-Methyluridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and discovery of 2'-C-methyluridine, a key nucleoside analog that has paved the way for the development of potent antiviral therapeutics. This document details the chemical synthesis pathways, biological mechanism of action, and critical experimental protocols, offering a valuable resource for researchers in medicinal chemistry and virology.

Discovery and Significance

The discovery of this compound and its derivatives marked a significant milestone in the fight against chronic Hepatitis C virus (HCV) infection. Researchers identified this class of molecules as potent and selective inhibitors of the HCV NS5B polymerase, an RNA-dependent RNA polymerase (RdRp) essential for viral replication. The addition of a methyl group at the 2'-position of the ribose sugar sterically hinders the polymerase's action after the incorporation of the corresponding nucleotide triphosphate, acting as a chain terminator and halting viral RNA synthesis. This discovery led to the development of blockbuster drugs like Sofosbuvir (a phosphoramidate prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine analog), revolutionizing HCV treatment.[1][2]

Chemical Synthesis

The synthesis of this compound is a multi-step process that often begins with a protected and modified sugar moiety, which is then coupled with a pyrimidine base. A common and effective method is the Vorbrüggen glycosylation, which involves the reaction of a silylated nucleobase with a protected ribose derivative.

A representative synthetic scheme starts from D-ribose. The key steps involve the preparation of a protected 2-C-methyl-ribofuranose intermediate, followed by glycosylation with uracil and subsequent deprotection.

Synthetic Workflow

2_C_methyluridine_synthesis D_ribose D-Ribose protected_ribose 1,2,3-Tri-O-acetyl-5-O-p- methylbenzoyl-2-C-methyl- β-D-ribofuranose D_ribose->protected_ribose Multi-step protection and modification vorbruggen_intermediate Protected this compound protected_ribose->vorbruggen_intermediate Vorbrüggen Glycosylation (TMSOTf, DCE) silylated_uracil Silylated Uracil silylated_uracil->vorbruggen_intermediate methyluridine This compound vorbruggen_intermediate->methyluridine Ammonolysis (Deprotection)

Caption: General synthetic workflow for this compound.

Experimental Protocols

Synthesis of 1,2,3-Tri-O-acetyl-5-O-p-methylbenzoyl-2-C-methyl-β-D-ribofuranose (Protected Ribose)

This multi-step synthesis starts from D-ribose and involves protection of hydroxyl groups, introduction of the 2'-C-methyl group, and final preparation for glycosylation. A detailed protocol can be adapted from literature describing the synthesis of similar ribofuranose derivatives.[3][4][5][6][7]

Materials:

  • D-ribose

  • Methanol, anhydrous

  • Thionyl chloride or HCl (gas)

  • Pyridine

  • Benzoyl chloride

  • Acetic anhydride

  • Glacial acetic acid

  • Sulfuric acid, concentrated

  • Various organic solvents for extraction and chromatography (e.g., ethyl acetate, dichloromethane, hexanes)

Procedure:

  • Methyl Glycoside Formation: D-ribose is dissolved in methanol and treated with a catalytic amount of acid (e.g., generated from thionyl chloride) to form the methyl ribofuranoside. The reaction is typically stirred at room temperature for several hours.

  • Benzoylation: The methyl ribofuranoside is then benzoylated using benzoyl chloride in pyridine. This protects the hydroxyl groups at the 2, 3, and 5 positions. The reaction is usually carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

  • Introduction of the 2'-C-Methyl Group: This is a critical and often complex step that can be achieved through various methods, such as reaction with a Grignard reagent or other organometallic reagents on a suitable ketone intermediate.

  • Acetylation of the Anomeric Position: The 1-O-methyl group is replaced with an acetyl group by treating the protected ribose with a mixture of acetic anhydride, glacial acetic acid, and a catalytic amount of sulfuric acid. This provides the anomeric acetate which is a good leaving group for the subsequent glycosylation.

  • Purification: The final product is purified by crystallization or silica gel column chromatography.

Vorbrüggen Glycosylation

This reaction couples the protected ribose with silylated uracil.[8][9][10][11][12]

Materials:

  • Protected 2-C-methyl-ribofuranose (from previous step)

  • Uracil

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous 1,2-dichloroethane (DCE) or acetonitrile

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Silylation of Uracil: Uracil is suspended in anhydrous acetonitrile, and BSA is added. The mixture is heated to reflux until the uracil dissolves, indicating the formation of silylated uracil. The solvent is then evaporated under reduced pressure.

  • Glycosylation Reaction: The silylated uracil and the protected 2-C-methyl-ribofuranose are dissolved in anhydrous DCE. The mixture is cooled to 0 °C, and TMSOTf is added dropwise. The reaction is then warmed to a higher temperature (e.g., 70-80 °C) and stirred for several hours until completion, as monitored by TLC.

  • Work-up: The reaction mixture is cooled and diluted with ethyl acetate. It is then washed with saturated aqueous sodium bicarbonate solution to quench the catalyst. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by silica gel column chromatography to yield the protected this compound.

Deprotection (Ammonolysis)

The final step is the removal of the protecting groups (benzoyl and acetyl) to yield this compound.[1][13][14][15][16][17][18]

Materials:

  • Protected this compound (from previous step)

  • Methanolic ammonia (saturated solution of ammonia in methanol)

  • Diatomaceous earth (optional)

Procedure:

  • Ammonolysis Reaction: The protected this compound is dissolved in methanolic ammonia and stirred at room temperature in a sealed vessel. The reaction progress is monitored by TLC.

  • Work-up: Once the reaction is complete, the solvent is evaporated under reduced pressure. The residue can be co-evaporated with methanol to remove residual ammonia.

  • Purification: The crude product is purified by silica gel column chromatography or crystallization to obtain pure this compound.

Biological Activity and Mechanism of Action

This compound itself has limited antiviral activity as it requires intracellular phosphorylation to its active triphosphate form. The corresponding cytidine analog, 2'-C-methylcytidine, is often more potent in cell-based assays because it can be more efficiently converted to the active uridine triphosphate through a dual metabolic pathway.

Metabolic Activation Pathway

Metabolic_Activation cluster_cell Hepatocyte C_nucleoside 2'-C-Methylcytidine C_MP 2'-C-Methylcytidine Monophosphate C_nucleoside->C_MP dCK/UCK U_MP This compound Monophosphate C_MP->U_MP dCMPd U_DP This compound Diphosphate U_MP->U_DP UMP-CMPK U_TP This compound Triphosphate (Active) U_DP->U_TP NDPK HCV_Polymerase HCV NS5B Polymerase U_TP->HCV_Polymerase Inhibits RNA_synthesis_inhibited Viral RNA Synthesis Inhibited HCV_Polymerase->RNA_synthesis_inhibited label_outside dCK/UCK: Deoxycytidine Kinase/Uridine-Cytidine Kinase dCMPd: Deoxycytidylate Deaminase UMP-CMPK: Uridine Monophosphate-Cytidine Monophosphate Kinase NDPK: Nucleoside Diphosphate Kinase

Caption: Metabolic activation of 2'-C-methylcytidine to the active this compound triphosphate.

HCV NS5B Polymerase Inhibition Assay

This biochemical assay is crucial for determining the inhibitory activity of the triphosphate form of the nucleoside analog against the viral polymerase.[19][20][21][22]

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against HCV NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B protein

  • RNA template/primer

  • Nucleoside triphosphates (NTPs), including a labeled NTP (e.g., [α-³³P]GTP or a fluorescently labeled UTP)

  • Test compound (triphosphate form of this compound)

  • Assay buffer (containing Tris-HCl, MgCl₂, DTT, NaCl)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Reaction Setup: The HCV NS5B enzyme is pre-incubated with various concentrations of the test compound in the assay buffer in a multi-well plate.

  • Initiation: The polymerization reaction is initiated by the addition of the RNA template/primer and the NTP mix (containing the labeled NTP).

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30 °C) for a specific duration.

  • Termination: The reaction is stopped by the addition of a quenching solution (e.g., EDTA).

  • Detection: The amount of incorporated labeled NTP is quantified. For radiolabeled NTPs, this can be done using a filter-binding assay followed by scintillation counting. For fluorescently labeled NTPs, a fluorescence plate reader is used.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response data to a suitable equation.

Quantitative Data

The antiviral efficacy of this compound and its derivatives is typically reported as IC50 (in biochemical assays) or EC50 (in cell-based replicon assays). The cytotoxicity is reported as CC50. A higher selectivity index (SI = CC50/EC50) indicates a more favorable therapeutic window.

CompoundAssay TypeTarget/Cell LinePotency (IC50/EC50)Cytotoxicity (CC50)Selectivity Index (SI)Reference
This compound TriphosphateHCV NS5B Polymerase AssayEnzyme~1-5 µMN/AN/A[2]
2'-C-MethylcytidineHCV Replicon AssayHuh-7 cells~0.5-2 µM>100 µM>50-200[2]
Sofosbuvir (PSI-7977)HCV Replicon AssayHuh-7 cells~0.09 µM (Genotype 1b)>100 µM>1111[1]

Note: The potency values can vary depending on the specific assay conditions and the HCV genotype being tested.

Conclusion

The synthesis and discovery of this compound represent a triumph of modern medicinal chemistry. The journey from a simple methylated nucleoside to a life-saving antiviral drug underscores the importance of understanding chemical synthesis, biological pathways, and robust experimental validation. This guide provides a foundational understanding of these core aspects, serving as a valuable technical resource for the ongoing development of novel antiviral therapies.

References

An In-depth Technical Guide to the Mechanism of Action of 2'-C-Methyluridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-C-methyluridine is a synthetic nucleoside analog that has garnered significant interest for its potent antiviral and potential anticancer activities. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its role as an inhibitor of viral RNA-dependent RNA polymerases and its impact on cancer cell proliferation. This document details the molecular interactions, metabolic activation, and kinetic parameters of this compound and its derivatives. Experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological activity.

Core Mechanism of Action: Antiviral Activity

The primary and most well-characterized mechanism of action of this compound is the inhibition of viral replication, particularly against positive-strand RNA viruses such as the Hepatitis C Virus (HCV). This activity is contingent on its intracellular conversion to the active triphosphate form.

Intracellular Activation Pathway

This compound, as a nucleoside analog, must be phosphorylated intracellularly to its 5'-triphosphate derivative to exert its antiviral effect. This multi-step process is catalyzed by host cell kinases.

Intracellular Activation of this compound cluster_cell Hepatocyte 2_C_Me_U This compound 2_C_Me_UMP This compound Monophosphate 2_C_Me_U->2_C_Me_UMP Uridine-Cytidine Kinase (UCK) 2_C_Me_UDP This compound Diphosphate 2_C_Me_UMP->2_C_Me_UDP UMP-CMP Kinase 2_C_Me_UTP This compound Triphosphate (Active) 2_C_Me_UDP->2_C_Me_UTP Nucleoside Diphosphate Kinase (NDPK) Mechanism of Non-obligate Chain Termination cluster_polymerase HCV NS5B Polymerase Active Site Template Viral RNA Template Nascent_RNA Nascent RNA Strand Template->Nascent_RNA Base Pairing Incorporation Incorporation of 2'-C-Me-UMP Nascent_RNA->Incorporation Steric_Clash Steric Hindrance from 2'-C-Methyl Group Incorporation->Steric_Clash Conformational_Change_Blocked Active Site Closure Prevented Steric_Clash->Conformational_Change_Blocked Termination RNA Chain Termination Conformational_Change_Blocked->Termination HCV Replicon Assay Workflow Start Start Seed_Cells Seed Huh-7 cells harboring HCV replicon with luciferase reporter Start->Seed_Cells Add_Compound Add serial dilutions of This compound Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Lyse_Cells Lyse cells and add luciferase substrate Incubate->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Calculate_EC50 Calculate EC50 value Measure_Luminescence->Calculate_EC50 End End Calculate_EC50->End

Biological Activity of 2'-C-Methyluridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-methyluridine derivatives represent a pivotal class of nucleoside analogs that have demonstrated significant biological activity, primarily as antiviral agents. Their structural similarity to natural nucleosides allows them to act as substrates for viral enzymes, but key modifications, particularly the methyl group at the 2' carbon of the ribose sugar, disrupt the normal process of viral genome replication.[1] These compounds are potent inhibitors of viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses but absent in human cells, making it a highly selective target.[2][3] This guide provides an in-depth overview of the mechanism of action, antiviral activity, and cytotoxicity of this compound derivatives, supplemented with detailed experimental protocols and logical workflows.

Mechanism of Action: Polymerase Inhibition

The primary mechanism of action for this compound and its related analogs is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[2] As prodrugs, these nucleoside analogs must first be anabolized within the host cell to their pharmacologically active 5'-triphosphate form.[4][5]

This intracellular activation occurs via a sequential phosphorylation pathway catalyzed by host cell kinases:

  • Monophosphorylation: The parent nucleoside is first phosphorylated to its 5'-monophosphate form. This initial step is often the rate-limiting stage in the activation process.[6]

  • Diphosphorylation: The nucleoside monophosphate is subsequently converted to a diphosphate by a nucleoside monophosphate kinase (e.g., UMP-CMPK).[7]

  • Triphosphorylation: Finally, a nucleoside diphosphate kinase (NDPK) catalyzes the formation of the active 5'-triphosphate metabolite.[4]

Once formed, the this compound triphosphate acts as a competitive inhibitor of the natural uridine triphosphate (UTP). It is incorporated by the viral RdRp into the nascent viral RNA strand. However, the presence of the bulky methyl group at the 2'-C position creates steric hindrance, preventing the formation of the next phosphodiester bond and thereby terminating the elongation of the RNA chain.[6][8] This non-obligate chain termination effectively halts viral replication.

A notable example of this mechanism is seen in the metabolic pathway of Sofosbuvir (PSI-7977), a highly successful anti-HCV drug. Sofosbuvir is a phosphoramidate prodrug of a 2'-deoxy-2'-fluoro-2'-C-methyluridine monophosphate.[9][10] Its unique delivery mechanism bypasses the often inefficient initial phosphorylation step and ensures high intracellular concentrations of the active triphosphate metabolite, GS-461203, in hepatocytes.[11][12]

Metabolic_Activation_Pathway Metabolic Activation of this compound Derivatives cluster_extracellular Extracellular Space cluster_cytoplasm Hepatocyte Cytoplasm Prodrug 2'-C-Me-Uridine (or Prodrug) Nucleoside 2'-C-Me-Uridine Prodrug->Nucleoside Transport & Prodrug Cleavage UMP 2'-C-Me-UMP (Monophosphate) Nucleoside->UMP Nucleoside Kinase (Rate-limiting step) UDP 2'-C-Me-UDP (Diphosphate) UMP->UDP UMP-CMP Kinase UTP 2'-C-Me-UTP (Active Triphosphate) UDP->UTP NDP Kinase RdRp Viral RdRp UTP->RdRp Inhibition Inhibition UTP->Inhibition Replication Viral RNA Replication RdRp->Replication Inhibition->Replication HCV_Replicon_Assay_Workflow HCV Replicon Assay Workflow start Start seed Seed Huh-7 Replicon Cells in 96-well plates start->seed end End incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with serially diluted compounds incubate1->treat incubate2 Incubate 72h treat->incubate2 lyse Lyse cells & add luciferase reagent incubate2->lyse measure Measure Luminescence lyse->measure calculate Calculate EC50 measure->calculate calculate->end Virus_Yield_Reduction_Workflow Virus Yield Reduction Assay Workflow start Start seed Seed host cells in multi-well plates start->seed end End infect Infect cells with virus (defined MOI) seed->infect treat Treat with compound dilutions infect->treat incubate Incubate for one replication cycle (48-72h) treat->incubate harvest Harvest supernatant (progeny virus) incubate->harvest titer Titer virus yield via Plaque Assay or TCID50 harvest->titer calculate Calculate EC50 titer->calculate calculate->end MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow start Start seed Seed cells in 96-well plates start->seed end End treat Add compound dilutions (same duration as antiviral assay) seed->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate 2-4h (formazan formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution to dissolve crystals incubate_mtt->solubilize measure Measure Absorbance (570 nm) solubilize->measure calculate Calculate CC50 measure->calculate calculate->end

References

An In-depth Technical Guide to the Structural Analysis of 2'-C-methyluridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2'-C-methyluridine is a synthetically modified nucleoside analog of uridine, distinguished by the addition of a methyl group at the 2'-carbon of the ribose moiety. This modification has profound implications for the sugar's conformational dynamics, which in turn influences the behavior of oligonucleotides incorporating this analog. Its role as a key intermediate in the synthesis of potent antiviral agents, particularly against Hepatitis C virus (HCV), has made a thorough understanding of its three-dimensional structure imperative. This guide provides a detailed overview of the structural analysis of this compound, focusing on solid-state crystallographic data, solution-state conformational dynamics assessed by Nuclear Magnetic Resonance (NMR) spectroscopy, and the experimental protocols required for these investigations.

Solid-State Structural Analysis: X-Ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the molecule's conformation in the crystalline state. This technique is the gold standard for determining precise bond lengths, bond angles, and the preferred three-dimensional arrangement of atoms.

Experimental Protocol: Single-Crystal X-Ray Diffraction

A detailed methodology for the crystallographic analysis of a compound like this compound involves the following steps:

  • Crystallization:

    • Dissolve the purified this compound compound in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, water) to near-saturation.

    • Employ a crystallization technique such as slow evaporation, vapor diffusion (using a precipitant solvent like diethyl ether or hexane), or cooling to induce the formation of single, diffraction-quality crystals.

    • Crystals should be clear, well-formed, and of an appropriate size (typically 0.1-0.3 mm in each dimension).

  • Data Collection:

    • Select and mount a suitable crystal on a goniometer head, often cooled under a stream of liquid nitrogen (cryo-crystallography at ~100 K) to minimize thermal motion and radiation damage.

    • Mount the goniometer on an X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5418 Å or Mo Kα, λ = 0.7107 Å) and a detector (e.g., CCD or CMOS).

    • Collect a series of diffraction images by rotating the crystal through a range of angles. Software is used to control the data collection strategy to ensure completeness and redundancy of the diffraction data.

  • Structure Solution and Refinement:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).

    • Process the data, including corrections for Lorentz and polarization effects, and determine the unit cell parameters and space group.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build an initial atomic model into the electron density map.

    • Refine the model using full-matrix least-squares methods, adjusting atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors. The quality of the final model is assessed by R-factors (e.g., R1, wR2) and goodness-of-fit (GooF) parameters.

Crystallographic Data

The crystal structure of this compound has been determined, providing precise data on its solid-state conformation.

Parameter Value Source
COD Number 1558893PubChem[1]
Crystal System OrthorhombicPubChem[1]
Space Group P 2₁ 2₁ 2₁PubChem[1]
Unit Cell Length a 7.1273 ÅPubChem[1]
Unit Cell Length b 9.0099 ÅPubChem[1]
Unit Cell Length c 17.1540 ÅPubChem[1]
Unit Cell Angles (α, β, γ) 90°, 90°, 90°PubChem[1]
Molecules per Unit Cell (Z) 4PubChem[1]

Solution-State Structural Analysis: NMR Spectroscopy

While crystallography reveals the structure in a solid, static state, NMR spectroscopy provides invaluable insight into the dynamic conformational equilibrium of molecules in solution. For nucleosides, this primarily involves characterizing the sugar pucker and the orientation around the glycosidic bond.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve a sufficient amount (typically 1-5 mg) of this compound in an appropriate deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Transfer the solution to a high-precision NMR tube. The choice of solvent is critical as it can influence molecular conformation.

  • Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify all proton and carbon resonances.

    • Perform two-dimensional (2D) NMR experiments to establish connectivity and spatial relationships:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons (e.g., H1'-H2', H2'-H3').

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (e.g., H1' with C1').

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the glycosidic bond orientation (anti vs. syn).

  • Data Analysis for Conformational Insights:

    • Sugar Pucker: The conformation of the ribose ring is determined by analyzing the ³J(H,H) coupling constants between adjacent protons (H1'-H2', H2'-H3', H3'-H4'). A small ³J(H1',H2') value (typically 0-2 Hz) is indicative of a C3'-endo (North) conformation, common in A-form RNA. A large ³J(H1',H2') value (typically 7-10 Hz) suggests a C2'-endo (South) conformation, characteristic of B-form DNA. The ribose ring exists in a dynamic equilibrium between these two states.

    • Glycosidic Torsion Angle (χ): The orientation of the uracil base relative to the sugar is determined by observing NOEs between the base proton (H6) and the sugar protons (H1', H2', H3'). For pyrimidine nucleosides, the anti conformation is strongly favored due to steric hindrance between the C2=O group of the base and the sugar ring.[2] An NOE between H6 and H1' is characteristic of the anti conformation.

Predicted Conformational Behavior
  • Sugar Pucker Equilibrium: The presence of a substituent at the 2' position significantly influences the C2'-endo ⇌ C3'-endo equilibrium. Electronegative substituents (like -OH in RNA or -F) tend to favor the C3'-endo pucker.[3] The 2'-C-methyl group, while not highly electronegative, introduces significant steric bulk. This steric hindrance can restrict the flexibility of the sugar ring, often shifting the equilibrium towards the C3'-endo (North) conformation to minimize steric clashes. However, molecular dynamics simulations have suggested that 2'-C-methyl analogues remain flexible enough to adopt different puckering states in various environments.[4][5]

  • Glycosidic Bond Conformation: Like unmodified uridine, this compound is expected to exist almost exclusively in the anti conformation in solution.[2] This is due to the steric clash that would occur between the uracil C2=O and the ribose ring in the syn conformation.

Visualizations of Structure and Workflow

Conformational Dynamics of this compound

The following diagram illustrates the key structural features and the dynamic equilibrium of the sugar pucker conformation, which is influenced by the steric presence of the 2'-methyl group.

Key structural features and conformational equilibrium of this compound.
Experimental Workflow for Structural Analysis

This diagram outlines the logical flow of experiments and analysis used to determine the complete structure of a modified nucleoside like this compound.

G start Compound Synthesis & Purification crystal Crystallization start->crystal nmr_sample NMR Sample Preparation (D₂O) start->nmr_sample xray X-Ray Data Collection crystal->xray solve Structure Solution & Refinement xray->solve solid_state Solid-State Structure (Bond Lengths, Angles) solve->solid_state final Comprehensive Structural Model solid_state->final nmr_acq 1D & 2D NMR Data Acquisition nmr_sample->nmr_acq nmr_analysis Spectral Analysis (J-coupling, NOE) nmr_acq->nmr_analysis solution_state Solution-State Conformation (Pucker, Torsion Angle) nmr_analysis->solution_state solution_state->final

Workflow for the structural analysis of this compound.

Conclusion

The structural analysis of this compound reveals a molecule whose conformation is significantly governed by the steric influence of the 2'-methyl group. Crystallographic data provides a definitive solid-state structure, while NMR spectroscopic principles allow for the characterization of its dynamic behavior in solution. This analysis shows a strong preference for the anti glycosidic conformation and a sugar pucker equilibrium that likely favors the C3'-endo (North) conformation, which is characteristic of RNA. A comprehensive understanding of these structural features is critical for rational drug design, as they directly impact how this nucleoside analog is recognized by viral polymerases and how it affects the structure and stability of nucleic acid duplexes.

References

The Role of 2'-C-Methyluridine in RNA Interference: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RNA interference (RNAi) has emerged as a powerful therapeutic modality for silencing disease-causing genes with high specificity. The core of this mechanism is the small interfering RNA (siRNA), a double-stranded RNA molecule that guides the RNA-Induced Silencing Complex (RISC) to cleave a target messenger RNA (mRNA). However, unmodified siRNAs are susceptible to degradation by nucleases and can trigger an innate immune response. Chemical modifications of the siRNA duplex are therefore essential to enhance its stability, potency, and drug-like properties. Among the various modifications explored, the introduction of a methyl group at the 2'-carbon of the ribose sugar, specifically 2'-C-methyluridine, has garnered significant interest. This technical guide provides an in-depth analysis of the role of this compound in RNA interference, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

The Structural and Functional Impact of this compound Modification

The 2'-position of the ribose sugar in an siRNA molecule is a critical site for chemical modification. The 2'-hydroxyl group of natural RNA adopts a C3'-endo sugar pucker, which is characteristic of an A-form helix. This conformation is crucial for proper recognition and processing by the RNAi machinery.[1]

The introduction of a methyl group at the 2'-carbon of uridine (this compound) influences the properties of the siRNA duplex in several ways:

  • Conformational Pre-organization: The 2'-C-methyl group, particularly in the β-configuration, helps to lock the ribose sugar in the C3'-endo conformation.[1] This pre-organization is thought to reduce the entropic penalty of duplex formation, thereby influencing thermal stability.

  • Steric Hindrance: The methyl group provides steric bulk, which can shield the phosphodiester backbone from nuclease attack, thereby enhancing the metabolic stability of the siRNA.

  • Hydrophobicity: The addition of a methyl group increases the local hydrophobicity of the siRNA, which can influence its interaction with proteins and cellular membranes.

These molecular-level changes translate into macroscopic effects on the performance of the siRNA, including its thermal stability, nuclease resistance, and gene-silencing activity.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound and other 2'-modifications on siRNA properties.

Table 1: Thermodynamic Stability of Modified siRNA Duplexes

ModificationSequence ContextTm (°C)ΔTm (°C) per modificationReference
Unmodified12-mer RNA duplex55.0N/A[2]
2'-F-Uridine12-mer RNA duplex55.5+0.5[2]
2'-F/Me-Uridine12-mer RNA duplex40.5-14.5[2]
2'-O-MethyluridineVariesGenerally increases~+1.0 to +2.0[3][4]
2'-Deoxy-2'-C-methyluridine (S)3'-overhang of antisense strand70.3-1.3[5]
2'-Deoxy-2'-C-methyluridine (R)3'-overhang of antisense strand70.4-1.2[5]

Table 2: In Vitro Gene Silencing Activity of Modified siRNAs

ModificationTarget GeneCell LineIC50 (nM)Reference
UnmodifiedRenilla LuciferaseHeLa1.8[5]
2'-Deoxy-2'-C-methyluridine (S) in antisense 3'-overhangRenilla LuciferaseHeLa0.9[5]
2'-Deoxy-2'-C-methyluridine (R) in antisense 3'-overhangRenilla LuciferaseHeLa0.9[5]
2'-F/Me-Uridine at position 7 of antisense strandTtrIn vivo (mice)~1.0 (relative to control)[2]
2'-O-MethyluridineVariesVariesGenerally well-tolerated, can decrease activity at certain positions[6]

Table 3: Nuclease Resistance of Modified siRNAs

ModificationNucleaseAssay ConditionHalf-life (t1/2)Reference
UnmodifiedBovine Serum10% serum< 1 hour
2'-O-Methyl (full modification)Bovine Serum10% serum> 24 hours
2'-F (full modification)Bovine Serum10% serum> 24 hours
2'-F/Me-Uridine (at terminus)Snake Venom PhosphodiesteraseIn vitroIncreased resistance compared to 2'-F[2]

Signaling Pathways and Experimental Workflows

RNA Interference Pathway

The following diagram illustrates the key steps of the RNA interference pathway, highlighting the role of the siRNA in guiding RISC to the target mRNA.

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA siRNA Duplex (with this compound) RISC_loading RISC Loading Complex (RLC) siRNA->RISC_loading 1. Association Dicer Dicer pre_RISC pre-RISC RISC_loading->pre_RISC 2. Loading active_RISC Active RISC (with Guide Strand) pre_RISC->active_RISC 3. Passenger Strand Cleavage & Ejection mRNA Target mRNA active_RISC->mRNA 4. Target Recognition & Binding cleaved_mRNA Cleaved mRNA Fragments mRNA->cleaved_mRNA 5. Slicer (Ago2) Mediated Cleavage degradation Degradation cleaved_mRNA->degradation Experimental_Workflow cluster_synthesis Oligonucleotide Synthesis & Duplex Formation cluster_invitro In Vitro Characterization cluster_cellbased Cell-Based Assays synthesis 1. Solid-Phase Synthesis of This compound modified and control RNA strands purification 2. HPLC Purification synthesis->purification annealing 3. Annealing to form siRNA duplexes purification->annealing tm_analysis 4. Thermal Melt (Tm) Analysis (UV-Vis) annealing->tm_analysis nuclease_assay 5. Nuclease Resistance Assay (e.g., with SVP) annealing->nuclease_assay transfection 6. Transfection into Reporter Cell Line (e.g., Luciferase) annealing->transfection incubation 7. Incubation (24-72h) transfection->incubation luciferase_assay 8. Luciferase Reporter Assay for Silencing incubation->luciferase_assay qpcr 9. qPCR for mRNA knockdown validation luciferase_assay->qpcr

References

Synthesis of 2'-Deoxy-2'-C-methyluridine Nucleosides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-C-methyluridine and its analogs are a critical class of nucleosides that have garnered significant attention in the field of medicinal chemistry, particularly for their potent antiviral activities. The introduction of a methyl group at the 2'-position of the deoxyribose sugar moiety sterically hinders the 3'-hydroxyl group, acting as a chain terminator for viral RNA-dependent RNA polymerase. This mechanism of action has led to the development of important antiviral drugs. This technical guide provides a comprehensive overview of the key synthetic strategies for 2'-deoxy-2'-C-methyluridine, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.

Core Synthetic Strategies

Two primary synthetic routes have emerged as effective methods for the synthesis of 2'-deoxy-2'-C-methyluridine:

  • Diastereoselective Hydrogenation of a 2'-Exo-methylene Intermediate: This approach involves the synthesis of a key intermediate, 2'-deoxy-2'-exo-methyleneuridine, followed by a highly selective hydrogenation step to introduce the 2'-C-methyl group with the desired stereochemistry. This method is particularly amenable to large-scale production.

  • Convergent Synthesis via Vorbrüggen Glycosylation: This classic strategy involves the synthesis of a modified 2-C-methyl-ribofuranose sugar and its subsequent coupling with a silylated uracil base. This convergent approach allows for flexibility in the synthesis of various nucleoside analogs.

Strategy 1: Diastereoselective Hydrogenation

This synthetic pathway commences with readily available uridine and proceeds through a series of protecting group manipulations, oxidation, olefination, and a crucial stereoselective hydrogenation.

Experimental Workflow

Uridine Uridine TIPDS_Uridine 3',5'-O-(TIPDS)Uridine Uridine->TIPDS_Uridine TIPDSCl2, Imidazole, DCM Ketone 2'-Keto-3',5'-O-(TIPDS)uridine TIPDS_Uridine->Ketone Dess-Martin Periodinane, DCM Exo_methylene 2'-Deoxy-2'-exo-methylene-3',5'-O-(TIPDS)uridine Ketone->Exo_methylene Ph3PCH3Br, n-BuLi, THF Hydrogenated (2'R)-2'-Deoxy-2'-C-methyl-3',5'-O-(TIPDS)uridine Exo_methylene->Hydrogenated [Rh(COD)(DIPAMP)]BF4, H2, THF Final_Product (2'R)-2'-Deoxy-2'-C-methyluridine Hydrogenated->Final_Product TBAF, THF

Figure 1: Synthetic workflow for 2'-deoxy-2'-C-methyluridine via diastereoselective hydrogenation.
Detailed Experimental Protocols

Step 1: Synthesis of 3',5'-O-(1,1,3,3-Tetraisopropyldisiloxane-1,3-diyl)uridine (TIPDS-Uridine)

To a suspension of uridine (1.0 eq) in dichloromethane (DCM), imidazole (4.0 eq) is added. The mixture is cooled to 10-15°C, and a solution of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl2, 1.05 eq) in DCM is added dropwise. The reaction is stirred at this temperature for 3 hours. Water is then added, and the phases are separated. The organic phase is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 2'-Keto-3',5'-O-(TIPDS)uridine

The crude TIPDS-Uridine from the previous step is dissolved in DCM. Dess-Martin periodinane (1.5 eq) is added in portions, and the reaction mixture is stirred at room temperature for 4-6 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The phases are separated, and the organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of 2'-Deoxy-2'-exo-methylene-3',5'-O-(TIPDS)uridine

Methyltriphenylphosphonium bromide (2.0 eq) is suspended in anhydrous tetrahydrofuran (THF) and cooled to -78°C. n-Butyllithium (n-BuLi, 1.9 eq) is added dropwise, and the mixture is stirred for 1 hour at 0°C. A solution of 2'-Keto-3',5'-O-(TIPDS)uridine (1.0 eq) in anhydrous THF is then added dropwise at -78°C. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The residue is purified by column chromatography.

Step 4: Synthesis of (2'R)-2'-Deoxy-2'-C-methyl-3',5'-O-(TIPDS)uridine

In a high-pressure reactor, 2'-Deoxy-2'-exo-methylene-3',5'-O-(TIPDS)uridine (1.0 eq) and [Rh(COD)(DIPAMP)]BF4 (0.01 eq) are dissolved in THF. The reactor is purged with argon and then pressurized with hydrogen gas (40 bar). The mixture is stirred at 40°C for 16-18 hours. After cooling and releasing the pressure, the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Step 5: Synthesis of (2'R)-2'-Deoxy-2'-C-methyluridine

The protected nucleoside from the previous step is dissolved in THF. Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) is added, and the mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the final product.

Quantitative Data Summary
StepProductStarting MaterialKey ReagentsSolventYield (%)
13',5'-O-(TIPDS)UridineUridineTIPDSCl2, ImidazoleDCM~90 (crude)
22'-Keto-3',5'-O-(TIPDS)uridine3',5'-O-(TIPDS)UridineDess-Martin PeriodinaneDCM75-85
32'-Deoxy-2'-exo-methylene-3',5'-O-(TIPDS)uridine2'-Keto-3',5'-O-(TIPDS)uridinePh3PCH3Br, n-BuLiTHF60-70
4(2'R)-2'-Deoxy-2'-C-methyl-3',5'-O-(TIPDS)uridine2'-Deoxy-2'-exo-methylene-3',5'-O-(TIPDS)uridine[Rh(COD)(DIPAMP)]BF4, H2THF85-95
5(2'R)-2'-Deoxy-2'-C-methyluridine(2'R)-2'-Deoxy-2'-C-methyl-3',5'-O-(TIPDS)uridineTBAFTHF80-90

Strategy 2: Convergent Synthesis via Vorbrüggen Glycosylation

This approach relies on the preparation of a suitably protected 2-C-methyl-D-ribofuranose derivative, which is then coupled with silylated uracil in the presence of a Lewis acid catalyst.

Experimental Workflow

D_Ribose D-Ribose Ribose_Derivative 1,2,3-Tri-O-acetyl-5-O-benzoyl-2-C-methyl-D-ribofuranose D_Ribose->Ribose_Derivative Multi-step synthesis Protected_Nucleoside Protected 2'-Deoxy-2'-C-methyluridine Ribose_Derivative->Protected_Nucleoside Silylated Uracil, TMSOTf, Acetonitrile Silylated_Uracil Bis(trimethylsilyl)uracil Silylated_Uracil->Protected_Nucleoside Final_Product 2'-Deoxy-2'-C-methyluridine Protected_Nucleoside->Final_Product NaOMe, MeOH

Figure 2: Convergent synthesis of 2'-deoxy-2'-C-methyluridine via Vorbrüggen glycosylation.
Detailed Experimental Protocols

Step 1: Synthesis of 1,2,3-Tri-O-acetyl-5-O-benzoyl-2-C-methyl-D-ribofuranose

The synthesis of this key sugar intermediate is a multi-step process that can start from D-ribose. A detailed protocol for this transformation is beyond the scope of this guide but typically involves protection, oxidation, methylation, and subsequent acylation steps.

Step 2: Silylation of Uracil

Uracil (1.0 eq) is suspended in hexamethyldisilazane (HMDS). A catalytic amount of ammonium sulfate is added, and the mixture is refluxed for 4-6 hours until a clear solution is obtained. The excess HMDS is removed under vacuum to yield bis(trimethylsilyl)uracil, which is used directly in the next step.

Step 3: Vorbrüggen Glycosylation

To a solution of 1,2,3-Tri-O-acetyl-5-O-benzoyl-2-C-methyl-D-ribofuranose (1.0 eq) and bis(trimethylsilyl)uracil (1.5 eq) in anhydrous acetonitrile, trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) is added dropwise at 0°C under an argon atmosphere. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is then quenched by pouring it into a cold saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 4: Deprotection

The protected nucleoside is dissolved in methanol, and a solution of sodium methoxide in methanol (0.5 M) is added until the pH reaches 10-11. The mixture is stirred at room temperature for 2-4 hours. The reaction is neutralized with Amberlite IR-120 (H+) resin, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to give 2'-deoxy-2'-C-methyluridine.

Quantitative Data Summary
StepProductStarting MaterialsKey ReagentsSolventYield (%)
2Bis(trimethylsilyl)uracilUracilHMDS, (NH4)2SO4HMDS>95 (crude)
3Protected 2'-Deoxy-2'-C-methyluridineSugar Derivative, Silylated UracilTMSOTfAcetonitrile60-75
42'-Deoxy-2'-C-methyluridineProtected NucleosideNaOMeMethanol85-95

Conclusion

The synthesis of 2'-deoxy-2'-C-methyluridine can be achieved through several effective routes. The diastereoselective hydrogenation pathway offers a practical and scalable method, particularly for the synthesis of the clinically relevant (2'R)-epimer. The convergent Vorbrüggen glycosylation approach provides versatility for the synthesis of a broader range of 2'-modified nucleoside analogs. The choice of synthetic strategy will depend on the specific research or development goals, including scale, desired stereochemistry, and the need for analog synthesis. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers in this important area of medicinal chemistry.

2'-C-Methyluridine: A Cornerstone Intermediate for Anti-HCV Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The global health burden of Hepatitis C Virus (HCV) infection has driven extensive research into novel antiviral therapies. A pivotal breakthrough in this area has been the development of direct-acting antivirals (DAAs) that target essential viral proteins. Among these, inhibitors of the HCV NS5B RNA-dependent RNA polymerase have proven to be highly effective. This technical guide focuses on 2'-C-methyluridine and its derivatives, which serve as crucial intermediates in the synthesis of potent anti-HCV nucleoside analogues, most notably the blockbuster drug sofosbuvir. We will delve into the mechanism of action, structure-activity relationships, synthesis protocols, and key experimental methodologies for the evaluation of these compounds, providing a comprehensive resource for professionals in the field of drug discovery and development.

Introduction: The Role of NS5B Polymerase in HCV Replication

The Hepatitis C virus is a single-stranded RNA virus, and its replication is critically dependent on the viral enzyme NS5B, an RNA-dependent RNA polymerase (RdRp).[1][2] This enzyme is responsible for synthesizing new viral RNA genomes, making it an ideal target for antiviral intervention.[3][4] Nucleoside inhibitors, which mimic natural substrates of the polymerase, represent a major class of NS5B inhibitors.[3] These compounds are incorporated into the growing RNA chain, leading to premature termination of viral replication.

2'-C-methyl substituted nucleosides, including this compound, have emerged as a particularly potent class of NS5B inhibitors. The addition of a methyl group at the 2' position of the ribose sugar confers unique properties that disrupt the polymerase's function, acting as a non-obligate chain terminator.[5] This structural modification forms the basis for the development of highly effective anti-HCV drugs.

Mechanism of Action: From Prodrug to Active Triphosphate

This compound analogues are typically administered as prodrugs to enhance their bioavailability and facilitate their transport into hepatocytes, the primary site of HCV replication.[6] Once inside the cell, these prodrugs undergo a series of enzymatic conversions to their active triphosphate form. This metabolic activation pathway is crucial for their antiviral activity.

The most prominent example is sofosbuvir, a phosphoramidate prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine monophosphate.[6][7] The prodrug moiety is cleaved by cellular enzymes to release the nucleoside monophosphate, which is then successively phosphorylated by host cell kinases to the active triphosphate.[8][9] This active triphosphate analogue competes with the natural uridine triphosphate for incorporation into the nascent viral RNA strand by the HCV NS5B polymerase.[7] The presence of the 2'-C-methyl group, after incorporation, sterically hinders the addition of the next incoming nucleotide, thereby terminating the elongation of the viral RNA chain.[5]

Metabolic Activation of this compound Prodrugs cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Prodrug Prodrug Prodrug_int Prodrug Prodrug->Prodrug_int Cellular Uptake Monophosphate Nucleoside Monophosphate Prodrug_int->Monophosphate Esterases, etc. Diphosphate Nucleoside Diphosphate Monophosphate->Diphosphate Host Kinases Triphosphate Active Nucleoside Triphosphate Diphosphate->Triphosphate Host Kinases NS5B HCV NS5B Polymerase Triphosphate->NS5B Termination Chain Termination of Viral RNA NS5B->Termination

Metabolic activation pathway of this compound prodrugs.

Synthesis of this compound and its Derivatives

The chemical synthesis of this compound and its analogues is a multi-step process that requires careful control of stereochemistry. Various synthetic routes have been developed to produce these key intermediates with high purity and yield.

A common strategy involves the modification of a pre-existing nucleoside or the glycosylation of a modified sugar with a nucleobase. For instance, the synthesis of (2'R)-2'-deoxy-2'-C-methyluridine can be achieved through a highly diastereoselective homogeneous hydrogenation of 2'-deoxy-2'-exo-methyleneuridine.

The synthesis of sofosbuvir's core, 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine, is a more complex process. One approach involves the α-face addition of a methyl group to a 2'-ketonucleoside intermediate, followed by fluorination of the resulting tertiary alcohol.[3] Another strategy utilizes the α-face addition of cyanide or azide to a 2'-deoxy-2'-methylene nucleoside to generate versatile intermediates.[3]

Structure-Activity Relationship (SAR)

The antiviral potency of this compound derivatives is highly dependent on their chemical structure. Extensive SAR studies have been conducted to optimize their activity, selectivity, and pharmacokinetic properties.

Table 1: SAR of 2'-Substituted Uridine Analogues against HCV

Compound/ModificationR1R2EC50 (µM) in Replicon AssayIC50 (µM) for NS5B PolymeraseReference
This compoundHOH>50-[10]
2'-Deoxy-2'-fluoro-2'-C-methyluridineFHInactive-[10]
PSI-7851 (Sofosbuvir prodrug)FH0.0910.42 (as triphosphate)[10][11]
2'-C-MethylcytidineHOH0.3 - 111.9 (as triphosphate)[12][13]
2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130)FHPotentMore potent than uridine congener[9]

EC50 and IC50 values are approximate and can vary depending on the specific assay conditions and HCV genotype.

Key insights from SAR studies include:

  • 2'-Position: The presence of a methyl group at the 2'-position is critical for anti-HCV activity. The stereochemistry at this position is also crucial, with the β-configuration generally being more active.

  • Fluorination: The addition of a fluorine atom at the 2'-α position, as seen in sofosbuvir's nucleoside core, significantly enhances potency.

  • Prodrug Moiety: The choice of the phosphoramidate prodrug moiety is critical for efficient delivery of the nucleoside monophosphate into hepatocytes and can dramatically impact the overall efficacy.[10][14]

SAR_Summary cluster_modifications Key Structural Modifications cluster_effects Impact on Activity Core This compound Scaffold R_group Modification at 2'-position Core->R_group Fluorine 2'-alpha-Fluorination Core->Fluorine Prodrug 5'-Phosphoramidate Prodrug Core->Prodrug Potency Increased Antiviral Potency R_group->Potency Critical for activity Fluorine->Potency Enhances potency Bioavailability Enhanced Bioavailability Prodrug->Bioavailability Delivery Improved Hepatocyte Delivery Prodrug->Delivery

Key structure-activity relationships of this compound derivatives.

Experimental Protocols

Accurate evaluation of the antiviral activity of this compound derivatives requires robust and standardized experimental protocols. Below are methodologies for two key assays.

HCV Replicon Assay

This cell-based assay is essential for determining the efficacy of a compound in inhibiting HCV RNA replication within a cellular context.[6][15]

Objective: To measure the 50% effective concentration (EC50) of a test compound required to inhibit HCV RNA replication by 50%.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.

  • Test compounds dissolved in DMSO.

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or a reporter gene assay (e.g., luciferase).

Procedure:

  • Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., sofosbuvir).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 72 hours).

  • Quantification of HCV RNA:

    • qRT-PCR: Lyse the cells and extract total RNA. Perform a one-step qRT-PCR using primers and a probe specific for a conserved region of the HCV genome (e.g., 5' UTR). Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).

    • Reporter Assay: If using a replicon with a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Cytotoxicity Assay: Simultaneously, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed on the same cell line to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the ability of the active triphosphate form of a nucleoside analogue to inhibit the enzymatic activity of the HCV NS5B polymerase.[4][16]

Objective: To determine the 50% inhibitory concentration (IC50) of the triphosphate form of a test compound against the HCV NS5B polymerase.

Materials:

  • Recombinant purified HCV NS5B polymerase.

  • RNA template/primer (e.g., poly(A)/oligo(U)).

  • Ribonucleoside triphosphates (ATP, CTP, GTP, UTP).

  • Radiolabeled nucleotide (e.g., [α-33P]UTP or [3H]UTP).

  • Test compound in its active triphosphate form.

  • Reaction buffer containing MgCl2, DTT, and a non-ionic detergent.

  • Scintillation counter or filter-binding apparatus.

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the reaction buffer, RNA template/primer, and all four NTPs, including the radiolabeled nucleotide.

  • Inhibitor Addition: Add varying concentrations of the test triphosphate compound to the reaction wells. Include a no-inhibitor control.

  • Enzyme Initiation: Initiate the reaction by adding the purified NS5B polymerase to each well.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding a quench solution containing EDTA.

  • Quantification of RNA Synthesis:

    • Filter Binding: Spot the reaction mixture onto DE81 ion-exchange filter paper. Wash the filters to remove unincorporated nucleotides. Measure the radioactivity retained on the filters using a scintillation counter.

    • Scintillation Proximity Assay (SPA): If using a biotinylated primer and streptavidin-coated SPA beads, the incorporation of radiolabeled nucleotides can be measured directly in the plate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cell Cell-Based Evaluation Start Compound Synthesis (this compound derivative) Triphosphate Conversion to Active Triphosphate Start->Triphosphate Replicon_Assay HCV Replicon Assay Start->Replicon_Assay Cytotoxicity Cytotoxicity Assay Start->Cytotoxicity NS5B_Assay NS5B Polymerase Inhibition Assay Triphosphate->NS5B_Assay IC50 Determine IC50 NS5B_Assay->IC50 EC50 Determine EC50 Replicon_Assay->EC50 SI Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI CC50 Determine CC50 Cytotoxicity->CC50 CC50->SI

Workflow for the evaluation of anti-HCV activity of this compound derivatives.

Conclusion

This compound and its analogues have proven to be an exceptionally valuable class of intermediates for the development of potent and effective anti-HCV therapies. The strategic placement of the 2'-C-methyl group provides a powerful mechanism for terminating viral RNA synthesis. Through the application of prodrug strategies and further structural modifications, such as 2'-fluorination, highly successful drugs like sofosbuvir have been developed, revolutionizing the treatment of chronic hepatitis C. The in-depth understanding of their synthesis, mechanism of action, and structure-activity relationships, coupled with robust experimental evaluation, will continue to be instrumental in the discovery of next-generation antiviral agents.

References

In-Depth Technical Guide to the Chemical Properties of 2'-C-methyluridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-methyluridine is a synthetic nucleoside analog of uridine, distinguished by the presence of a methyl group at the 2'-position of the ribose sugar. This seemingly minor modification has profound implications for its chemical properties and biological activity, making it a molecule of significant interest in the fields of medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of various antiviral and anticancer nucleoside analogs.[1][2] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its handling and analysis, and insights into its metabolic pathway.

Chemical and Physical Properties

This compound is a white to off-white solid, typically in powder or crystalline form.[1][3] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative basis for its use in research and development.

PropertyValueSource(s)
IUPAC Name 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione[4]
Molecular Formula C₁₀H₁₄N₂O₆[4]
Molecular Weight 258.23 g/mol [4][5][6]
CAS Number 31448-54-1[4][5]
Melting Point 110-112 °C[1][7]
Density 1.572 g/cm³[1][7]
pKa 9.39 ± 0.10 (Predicted)[1][7]
Appearance White to off-white solid[1][3]
Storage Temperature 2-8°C[1][7]
SMILES C[C@]1(--INVALID-LINK--NC2=O)CO">C@@HO)O[4]
InChIKey NBKORJKMMVZAOZ-VPCXQMTMSA-N[4]

Crystal Structure and Conformation

The three-dimensional structure of this compound has been determined by X-ray crystallography. The crystal system is orthorhombic with the space group P 21 21 21.[4] The unit cell parameters are a = 7.1273 Å, b = 9.0099 Å, and c = 17.1540 Å, with α, β, and γ angles all being 90°.[4]

The presence of the 2'-C-methyl group significantly influences the conformation of the ribose sugar. This methyl group tends to adopt a pseudoequatorial position to minimize steric hindrance.[8] This conformational preference can impact how the nucleoside analog interacts with enzymes and is incorporated into nucleic acid chains.

Experimental Protocols

Detailed experimental protocols are essential for the consistent and reliable use of this compound in a research setting. The following sections provide methodologies for its synthesis, purification, and analysis.

Synthesis of this compound

A common synthetic route to this compound involves the modification of a pre-existing uridine or cytidine derivative. One documented method involves the deamination of a protected 2'-C-methylcytidine derivative.

Protocol for the conversion of benzoyl-protected 2'-deoxy-2'-α-F-2'-β-C-methylcytidine to 2'-deoxy-2'-α-F-2'-β-C-methyluridine:

  • Deamination: The protected cytidine derivative is heated in 80% aqueous acetic acid overnight. This step facilitates the conversion of the cytosine base to a uracil base.

  • Deprotection: The resulting protected uridine derivative is then treated with methanolic ammonia at room temperature to remove the benzoyl protecting groups, yielding the final this compound analog.

Note: This protocol describes the synthesis of a fluorinated analog. The general principle of deamination of a cytidine precursor is a key strategy for obtaining uridine analogs.

Purification by Silica Gel Column Chromatography

Purification of crude this compound is typically achieved using silica gel column chromatography.

General Protocol:

  • Column Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent system (e.g., a mixture of dichloromethane and methanol).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a solvent gradient, starting with a less polar mobile phase and gradually increasing the polarity (e.g., by increasing the percentage of methanol in dichloromethane).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified solid.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound.

Illustrative HPLC Method:

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 50 mM phosphate buffer, pH 5.8) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 20 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Metabolic Pathway and Mechanism of Action

This compound is often studied in the context of its role as a metabolite of other nucleoside analogs, particularly those developed as antiviral agents against the Hepatitis C virus (HCV). For instance, the antiviral drug candidate β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) is metabolized intracellularly to its active triphosphate form. A key secondary metabolic pathway involves the deamination of the monophosphate of PSI-6130 to form the monophosphate of 2'-deoxy-2'-fluoro-2'-C-methyluridine.[9] This uridine monophosphate is then sequentially phosphorylated by cellular kinases to its active triphosphate form, which can also inhibit the HCV RNA-dependent RNA polymerase.

The metabolic activation pathway is illustrated in the diagram below.

Metabolic_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Parent_Drug β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) Parent_MP PSI-6130 Monophosphate Parent_Drug->Parent_MP Cellular Kinases 2_C_Me_UMP This compound Monophosphate (2'-deoxy-2'-fluoro-2'-C-methyluridine-MP) Parent_MP->2_C_Me_UMP Deamination Parent_TP PSI-6130 Triphosphate (Active Metabolite) Parent_MP->Parent_TP Cellular Kinases 2_C_Me_UDP This compound Diphosphate 2_C_Me_UMP->2_C_Me_UDP UMP-CMP Kinase 2_C_Me_UTP This compound Triphosphate (Active Metabolite) 2_C_Me_UDP->2_C_Me_UTP Nucleoside Diphosphate Kinase HCV_Polymerase HCV RNA-dependent RNA Polymerase 2_C_Me_UTP->HCV_Polymerase Inhibition Parent_TP->HCV_Polymerase Inhibition

Caption: Metabolic activation of a parent cytidine analog to this compound triphosphate.

Experimental Workflow for Antiviral Activity Assessment

The evaluation of this compound's antiviral potential, or that of its parent compounds, typically follows a structured experimental workflow. This involves cell-based assays to determine the compound's efficacy in inhibiting viral replication and its cytotoxicity.

Experimental_Workflow Start Start: Compound Synthesis and Purification Cell_Culture Maintain appropriate host cell line (e.g., Huh-7) Start->Cell_Culture Antiviral_Assay Treat cells with varying concentrations of the compound and infect with virus (e.g., HCV) Cell_Culture->Antiviral_Assay Cytotoxicity_Assay Treat uninfected cells with varying concentrations of the compound Cell_Culture->Cytotoxicity_Assay Replication_Analysis Quantify viral replication (e.g., RT-qPCR for viral RNA) Antiviral_Assay->Replication_Analysis Viability_Analysis Measure cell viability (e.g., MTT or CellTiter-Glo assay) Cytotoxicity_Assay->Viability_Analysis EC50_Determination Calculate the 50% effective concentration (EC50) Replication_Analysis->EC50_Determination CC50_Determination Calculate the 50% cytotoxic concentration (CC50) Viability_Analysis->CC50_Determination Selectivity_Index Determine Selectivity Index (SI = CC50 / EC50) EC50_Determination->Selectivity_Index CC50_Determination->Selectivity_Index

Caption: General workflow for assessing the antiviral activity of nucleoside analogs.

Conclusion

This compound is a synthetic nucleoside with well-defined chemical and physical properties. Its significance lies in its role as a key intermediate for antiviral drug synthesis and as an active metabolite of other nucleoside prodrugs. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this important molecule. Further detailed characterization, particularly comprehensive NMR spectral assignment and the development of standardized analytical methods, will continue to be of value to the scientific community.

References

The Metabolic Pathway and Mechanism of Action of 2'-C-Methyluridine Triphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-Methyluridine triphosphate (2'-C-Me-UTP) is a synthetic nucleoside analog that has garnered significant attention in the field of antiviral drug development, particularly for its potent inhibition of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). This technical guide provides an in-depth exploration of the metabolic pathway of 2'-C-Me-UTP, its mechanism of action as a viral chain terminator, and detailed experimental protocols for its characterization.

Metabolic Activation Pathway

This compound triphosphate is not typically administered directly as a drug. Instead, it is the active intracellular metabolite of various 2'-C-methylcytidine nucleoside analogs, such as 2'-C-methylcytidine (2'-C-MeC) and its derivatives like β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130).[1][2][3] The metabolic activation of these parent compounds to 2'-C-Me-UTP is a multi-step intracellular process primarily involving cellular kinases and deaminases.

The key steps in the metabolic activation pathway are:

  • Initial Phosphorylation: The parent 2'-C-methylcytidine analog is first phosphorylated by a cellular nucleoside kinase to its 5'-monophosphate form. For instance, PSI-6130 is a substrate for deoxycytidine kinase (dCK).[4][5]

  • Deamination: The resulting 2'-C-methylcytidine monophosphate is then deaminated by a cytidine monophosphate deaminase to form this compound monophosphate (2'-C-Me-UMP).[1][3][6]

  • Subsequent Phosphorylations: 2'-C-Me-UMP is further phosphorylated by cellular kinases to its diphosphate (2'-C-Me-UDP) and finally to the active triphosphate form (2'-C-Me-UTP). These phosphorylation steps are catalyzed by enzymes such as UMP-CMP kinase and nucleoside diphosphate kinase.[1][3][6]

Prodrug strategies, such as the development of phosphoramidate derivatives (e.g., PSI-7977, the prodrug of 2'-deoxy-2'-α-fluoro-β-C-methyluridine monophosphate), have been employed to bypass the initial, often rate-limiting, phosphorylation step and efficiently deliver the monophosphate into the target cells.[6]

Metabolic_Activation_of_2_C_Me_UTP cluster_extracellular Extracellular cluster_intracellular Intracellular Parent_Nucleoside 2'-C-Methylcytidine Analog (e.g., PSI-6130) Parent_Nucleoside_Intra 2'-C-Methylcytidine Analog Parent_Nucleoside->Parent_Nucleoside_Intra Cellular Uptake Monophosphate_C 2'-C-Methylcytidine-MP Parent_Nucleoside_Intra->Monophosphate_C Deoxycytidine Kinase (dCK) Monophosphate_U This compound-MP (2'-C-Me-UMP) Monophosphate_C->Monophosphate_U CMP Deaminase Diphosphate_U This compound-DP (2'-C-Me-UDP) Monophosphate_U->Diphosphate_U UMP-CMP Kinase Triphosphate_U This compound-TP (2'-C-Me-UTP) (Active Form) Diphosphate_U->Triphosphate_U Nucleoside Diphosphate Kinase

Metabolic activation of 2'-C-methylcytidine analogs to 2'-C-Me-UTP.

Mechanism of Action: Inhibition of HCV RdRp

2'-C-Me-UTP acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Its mechanism of action involves functioning as a non-obligate chain terminator of viral RNA synthesis.[7]

The key steps in the mechanism of inhibition are:

  • Competitive Binding: 2'-C-Me-UTP competes with the natural uridine triphosphate (UTP) for binding to the active site of the HCV RdRp.

  • Incorporation into Nascent RNA: The viral polymerase incorporates the this compound monophosphate (2'-C-Me-UMP) into the growing viral RNA chain.

  • Chain Termination: Although 2'-C-Me-UMP possesses a 3'-hydroxyl group, which is typically required for the formation of the next phosphodiester bond, the presence of the 2'-C-methyl group creates steric hindrance. This steric clash prevents the proper alignment of the incoming nucleoside triphosphate, thereby blocking the closure of the RdRp active site and halting further elongation of the RNA chain.[7]

Mechanism_of_Action HCV_RdRp HCV RdRp Complex Binding Competitive Binding to Active Site HCV_RdRp->Binding Natural_UTP Natural UTP Natural_UTP->Binding 2CMe_UTP 2'-C-Me-UTP 2CMe_UTP->Binding Incorporation Incorporation into Nascent RNA Binding->Incorporation If 2'-C-Me-UTP is selected Elongation RNA Elongation (Successful) Binding->Elongation If Natural UTP is selected Termination Chain Termination (Steric Hindrance) Incorporation->Termination

Mechanism of HCV RdRp inhibition by 2'-C-Me-UTP.

Quantitative Data Summary

The following tables summarize the quantitative data for the inhibitory activity of 2'-C-Me-UTP and its parent nucleoside analogs against HCV.

Table 1: In Vitro Inhibition of HCV RdRp by 2'-C-Methylated Nucleoside Triphosphates

CompoundEnzymeAssay ConditionKi (μM)IC50 (μM)Reference
2'-C-Me-UTP (as RO2433-TP)Wild-type HCV RdRpSteady-state kinetics0.420.52[8][9]
2'-C-Me-UTP (as RO2433-TP)S282T Mutant HCV RdRpSteady-state kinetics22-[9]
PSI-6130-TPWild-type HCV RdRpSteady-state kinetics4.30.13[5][8]
2'-C-Me-ATPWild-type HCV RdRpSteady-state kinetics1.5-[5]
2'-C-Me-CTPWild-type HCV RdRpSteady-state kinetics1.6-[5]

Table 2: Anti-HCV Activity of 2'-C-Methylated Nucleoside Analogs in Replicon Assays

CompoundReplicon GenotypeEC50 (μM)EC90 (μM)CC50 (μM)Reference
2'-C-methylcytidine (2CMC)DENV subgenomic11.2 ± 0.3->100[10]
PSI-7977Genotype 1b (Clone A)0.086 ± 0.020.29 ± 0.06>100[6]
PSI-7977Genotype 1a (H77)0.43 ± 0.0261.22 ± 0.86>50[6]
PSI-7977Genotype 2a (JFH-1)0.28 ± 0.0731.36 ± 0.12>50[6]
2'-C-Me-AdenosineHBI10A cells0.3 ± 0.06->100[11]
2'-O-Me-CytidineHBI10A cells21 ± 5->100[11]

Experimental Protocols

In Vitro HCV RdRp Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound against HCV RNA-dependent RNA polymerase.

Materials:

  • Purified recombinant HCV NS5B polymerase

  • RNA template (e.g., (-)IRES)

  • Nucleoside triphosphates (ATP, CTP, GTP, UTP)

  • Radiolabeled nucleotide (e.g., [α-³²P]UTP or [³H]UTP)

  • Test compound (e.g., 2'-C-Me-UTP)

  • Reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 mM NaCl)

  • RNase inhibitor

  • 10% Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, RNase inhibitor, unlabeled ATP, CTP, and GTP, and the RNA template.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the reaction by adding the HCV NS5B polymerase and the radiolabeled UTP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 2 hours).

  • Stop the reaction by adding 10% TCA to precipitate the newly synthesized radiolabeled RNA.

  • Filter the reaction mixture through glass fiber filters to capture the precipitated RNA.

  • Wash the filters with 10% TCA and then with ethanol to remove unincorporated nucleotides.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

For determining the Ki value, a competitive inhibition assay is performed by varying the concentration of the natural substrate (UTP) at different fixed concentrations of the inhibitor.

RdRp_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, NTPs, Template) Start->Prepare_Mix Add_Inhibitor Add Test Compound (Varying Concentrations) Prepare_Mix->Add_Inhibitor Initiate_Reaction Initiate with HCV RdRp and Radiolabeled NTP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Add 10% TCA) Incubate->Stop_Reaction Filter Filter and Wash Stop_Reaction->Filter Measure_Radioactivity Measure Radioactivity Filter->Measure_Radioactivity Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for in vitro HCV RdRp inhibition assay.
HCV Replicon Assay

This protocol describes a cell-based assay to evaluate the antiviral activity of a compound against HCV replication using a subgenomic replicon system.

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., with a luciferase reporter gene)

  • Culture medium (DMEM with 10% FBS, penicillin-streptomycin, and G418 for selection)

  • G418-free culture medium

  • Test compound

  • 96-well opaque-walled plates

  • Luciferase assay system (e.g., Bright-Glo™)

  • Luminometer

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

  • Culture the HCV replicon cells in medium containing G418.

  • On the day of the assay, trypsinize the cells and resuspend them in G418-free medium.

  • Seed the cells into 96-well opaque-walled plates at a density of approximately 1 x 10⁴ cells per well.

  • Incubate the plates for 24 hours at 37°C to allow for cell attachment.

  • Prepare serial dilutions of the test compound in G418-free medium. The final DMSO concentration should be kept constant and low (e.g., ≤0.5%).

  • Add the diluted compound to the cell plates. Include appropriate controls (vehicle control and a known HCV inhibitor).

  • Incubate the plates for 72 hours at 37°C.

  • For Antiviral Activity (Luciferase Assay): a. Equilibrate the plates to room temperature. b. Lyse the cells and measure luciferase activity using a commercial kit according to the manufacturer's instructions. c. Read the luminescence on a luminometer.

  • For Cytotoxicity (Cell Viability Assay): a. In a parallel plate, add a cell viability reagent (e.g., CellTiter-Glo®) to each well. b. Measure the luminescence, which corresponds to the number of viable cells.

  • Data Analysis: a. For antiviral activity, normalize the luciferase signal to the vehicle control and calculate the percentage of inhibition. b. Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration. c. For cytotoxicity, normalize the cell viability signal to the vehicle control. d. Determine the CC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Replicon_Assay_Workflow Start Start Seed_Cells Seed HCV Replicon Cells in 96-well Plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Serially Diluted Test Compound Incubate_24h->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Measure_Activity Measure Antiviral Activity (Luciferase Assay) Incubate_72h->Measure_Activity Measure_Toxicity Measure Cytotoxicity (Cell Viability Assay) Incubate_72h->Measure_Toxicity Analyze_EC50 Calculate EC50 Measure_Activity->Analyze_EC50 Analyze_CC50 Calculate CC50 Measure_Toxicity->Analyze_CC50 End End Analyze_EC50->End Analyze_CC50->End

Workflow for HCV replicon assay.
Quantification of Intracellular Nucleoside Triphosphates

This protocol outlines a general method for the extraction and quantification of intracellular nucleoside triphosphates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cells (e.g., Huh-7 or primary hepatocytes)

  • Ice-cold phosphate-buffered saline (PBS)

  • Cold 70% methanol

  • Strong anion exchange solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

  • Stable isotope-labeled internal standards

Procedure:

  • Culture cells to the desired confluency and treat with the parent nucleoside analog for a specified time.

  • Wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Lyse the cells by adding cold 70% methanol and scrape the cells.

  • Centrifuge the cell lysate to pellet the cellular debris.

  • Collect the supernatant containing the intracellular metabolites.

  • Isolate the mono-, di-, and triphosphate fractions from the cell extract using strong anion exchange SPE.

  • (Optional but common) Dephosphorylate each fraction to the parent nucleoside to simplify analysis and improve sensitivity.

  • Analyze the samples by LC-MS/MS. Use stable isotope-labeled internal standards for accurate quantification.

  • Quantify the amount of each phosphorylated species based on a standard curve.

  • Normalize the results to the cell number to determine the intracellular concentration.

Conclusion

This compound triphosphate is a key antiviral agent that exemplifies the power of nucleoside analog-based therapies. Its metabolic activation from cytidine precursors and its potent, selective inhibition of the HCV RdRp through non-obligate chain termination provide a clear mechanism of action. The experimental protocols detailed in this guide offer a framework for the continued investigation and development of this important class of antiviral compounds. A thorough understanding of the metabolic pathways and mechanisms of action is crucial for the rational design of next-generation nucleoside inhibitors with improved efficacy and safety profiles.

References

2'-C-Methyluridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-methyluridine is a synthetic nucleoside analog that has garnered significant attention in the field of antiviral drug development. As a key intermediate in the synthesis of other potent antiviral agents and possessing intrinsic activity itself, understanding its properties is crucial for researchers in virology and medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, antiviral activity, and the experimental protocols used for its evaluation.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that often begins with a protected uridine derivative. While various synthetic routes have been described, a general approach involves the introduction of a methyl group at the 2'-position of the ribose sugar.

Representative Synthetic Scheme:

A common strategy involves the oxidation of the 2'-hydroxyl group to a ketone, followed by the addition of a methyl group using an organometallic reagent such as a Grignard reagent or methyllithium. Subsequent stereoselective reduction and deprotection steps yield the final this compound product.

Mechanism of Action

The antiviral activity of this compound is primarily exerted through its anabolite, this compound 5'-triphosphate. As a nucleoside analog, this compound is taken up by host cells and undergoes intracellular phosphorylation by host cell kinases to its active triphosphate form.

This triphosphate analog then acts as a competitive inhibitor and a chain terminator of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. The presence of the 2'-C-methyl group sterically hinders the formation of the subsequent phosphodiester bond, thereby halting the elongation of the nascent viral RNA chain.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication 2_C_MeU This compound 2_C_MeU_MP This compound monophosphate 2_C_MeU->2_C_MeU_MP Host Kinase 2_C_MeU_DP This compound diphosphate 2_C_MeU_MP->2_C_MeU_DP Host Kinase 2_C_MeU_TP This compound triphosphate (Active Form) 2_C_MeU_DP->2_C_MeU_TP Host Kinase RdRp Viral RNA-dependent RNA Polymerase (RdRp) 2_C_MeU_TP->RdRp Competitive Inhibition RNA_elongation RNA Chain Elongation RdRp->RNA_elongation Incorporation into nascent RNA RNA_template Viral RNA Template Chain_termination Chain Termination RNA_elongation->Chain_termination Steric Hindrance Experimental_Workflow Start Start Synthesis Chemical Synthesis of This compound Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) to determine CC50 Purification->Cytotoxicity Antiviral_Screening Primary Antiviral Screening (e.g., Replicon Assay) Purification->Antiviral_Screening Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->Selectivity_Index EC50_Determination Dose-Response Assay to determine EC50 Antiviral_Screening->EC50_Determination EC50_Determination->Selectivity_Index Mechanism_of_Action Mechanism of Action Studies (e.g., Polymerase Inhibition Assay) Selectivity_Index->Mechanism_of_Action Lead_Optimization Lead Optimization/ Further Development Mechanism_of_Action->Lead_Optimization End End Lead_Optimization->End

The Discovery and Development of 2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine Prodrugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, synthesis, mechanism of action, and preclinical evaluation of 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine prodrugs, a class of potent antiviral agents that have revolutionized the treatment of Hepatitis C Virus (HCV) infection. The development of these compounds, culminating in the approval of Sofosbuvir (PSI-7977), represents a landmark achievement in modern medicine. This document provides a comprehensive overview of the core scientific principles and experimental methodologies that underpinned this success.

Introduction: The Rationale for a Novel Anti-HCV Agent

Hepatitis C is a global health issue, and before the advent of direct-acting antivirals (DAAs), treatment was limited to interferon-based therapies with significant side effects and modest cure rates. The HCV NS5B polymerase, an RNA-dependent RNA polymerase, is essential for the replication of the viral genome and presented a prime target for antiviral drug development.[1][2][3] Nucleoside analogs, which act as chain terminators after being incorporated into the growing viral RNA strand, were a promising class of inhibitors.

The parent nucleoside, 2'-deoxy-2'-α-fluoro-2'-β-C-methylcytidine (PSI-6130), showed potent anti-HCV activity.[4] However, it was discovered that its metabolism also led to the formation of the corresponding uridine triphosphate, which was a more potent inhibitor of the HCV NS5B polymerase.[5][6] This finding shifted the focus to developing a prodrug of the uridine monophosphate to efficiently deliver the active metabolite to the liver, the primary site of HCV replication. This led to the discovery of the phosphoramidate prodrug PSI-7977, later known as Sofosbuvir.[1][2][3]

Synthesis of 2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine and its Prodrugs

The synthesis of the core nucleoside and its subsequent conversion to the phosphoramidate prodrug is a multi-step process.

Synthesis of (2’R)-2’-Deoxy-2’-fluoro-2’-C-methyluridine

The synthesis of the key uridine nucleoside intermediate involves the coupling of a protected fluorinated sugar with a protected uridine base, followed by deprotection steps.[1][7][8]

Synthesis of the Phosphoramidate Prodrug (Sofosbuvir)

The final step in the synthesis of Sofosbuvir involves the stereoselective coupling of the 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine with a chiral phosphoramidate reagent.[1][7][8]

Mechanism of Action: Intracellular Activation

The phosphoramidate prodrug design is a key innovation, enabling efficient delivery of the nucleoside monophosphate into hepatocytes. Once inside the cell, the prodrug undergoes a series of metabolic activation steps to form the active triphosphate metabolite.

cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Cytoplasm Prodrug Sofosbuvir (PSI-7977) Metabolite1 Carboxylate Ester Hydrolysis Prodrug->Metabolite1 Cathepsin A / Carboxylesterase 1 Metabolite2 Phosphoramidase Cleavage Metabolite1->Metabolite2 HINT1 UMP Uridine Monophosphate (UMP) Metabolite2->UMP UDP Uridine Diphosphate (UDP) UMP->UDP UMP-CMP Kinase UTP Active Uridine Triphosphate (UTP) UDP->UTP Nucleoside Diphosphate Kinase Inhibition Inhibition of HCV NS5B Polymerase UTP->Inhibition

Caption: Intracellular activation pathway of Sofosbuvir.

Quantitative Data Presentation

The efficacy and safety of 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine prodrugs have been extensively evaluated in vitro and in preclinical animal models.

In Vitro Anti-HCV Activity and Cytotoxicity

The antiviral activity of PSI-7977 was assessed in HCV replicon assays against various genotypes. Cytotoxicity was evaluated in multiple cell lines to determine the therapeutic index.

CompoundHCV GenotypeEC₅₀ (nM)Cell LineCC₅₀ (µM)Selectivity Index (CC₅₀/EC₅₀)Reference
PSI-7977 1a92Huh-7>100>1087[3][9]
1b40Huh-7>100>2500[9]
2a (JFH-1)110Huh-7>100>909[9]
2a (J6)50Huh-7>100>2000[9]
2b150Huh-7>100>667[9]
3a180Huh-7>100>556[9]
PSI-7977 --HepG2>100-[3]
--BxPC3>100-[3]
--CEM>100-[3]
Preclinical Pharmacokinetics of PSI-7977

Pharmacokinetic studies in different animal species were crucial to predict the drug's behavior in humans.

SpeciesDose (mg/kg)RouteCmax (ng/mL)AUC (ng·h/mL)T½ (h)Reference
Rat10Oral2,2305,6601.2[10]
Dog10Oral1,4304,2101.8[10]
Monkey10Oral1,1803,8902.1[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the development of these prodrugs.

HCV Replicon Assay

This assay is a cornerstone for evaluating the in vitro antiviral activity of compounds against HCV.

Start Start Cell_Seeding Seed Huh-7 cells containing HCV replicon with luciferase reporter in 96-well plates Start->Cell_Seeding Compound_Addition Add serial dilutions of test compound (PSI-7977) Cell_Seeding->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation Lysis Lyse cells and add luciferase substrate Incubation->Lysis Measurement Measure luminescence Lysis->Measurement Analysis Calculate EC₅₀ values Measurement->Analysis End End Analysis->End

Caption: Workflow for a luciferase-based HCV replicon assay.

Protocol:

  • Cell Seeding: Huh-7 cells stably expressing an HCV subgenomic replicon containing a luciferase reporter gene are seeded into 96-well plates.[6][11][12][13]

  • Compound Addition: The test compound is serially diluted and added to the cells.

  • Incubation: Plates are incubated for 48-72 hours to allow for HCV replication and the effect of the compound to manifest.[6][11][12][13]

  • Luciferase Assay: A commercial luciferase assay reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme.

  • Data Acquisition: Luminescence is measured using a plate reader.

  • Data Analysis: The 50% effective concentration (EC₅₀) is calculated by plotting the reduction in luciferase signal against the compound concentration.

Cytotoxicity Assay

Determining the cytotoxicity of a compound is crucial to ensure that the observed antiviral effect is not due to cell death.

Protocol:

  • Cell Seeding: The same cell line used in the antiviral assay (e.g., Huh-7) is seeded in 96-well plates.

  • Compound Addition: The test compound is added at the same concentrations as in the antiviral assay.

  • Incubation: Plates are incubated for the same duration as the antiviral assay.

  • Viability Assay: A cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content) is added to the wells.

  • Data Acquisition: The absorbance or luminescence, depending on the assay, is measured.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated, which is the concentration of the compound that reduces cell viability by 50%.[1][14][15]

Intracellular Triphosphate Analysis

Quantifying the intracellular levels of the active triphosphate metabolite is essential for understanding the compound's mechanism of action and pharmacokinetics.

Start Start Cell_Culture Incubate primary hepatocytes or cell lines with prodrug Start->Cell_Culture Cell_Lysis Harvest and lyse cells Cell_Culture->Cell_Lysis Extraction Extract intracellular metabolites Cell_Lysis->Extraction LCMS Analyze by HPLC-MS/MS Extraction->LCMS Quantification Quantify triphosphate levels LCMS->Quantification End End Quantification->End

Caption: Workflow for intracellular triphosphate analysis.

Protocol:

  • Cell Treatment: Primary hepatocytes or relevant cell lines are incubated with the nucleoside prodrug for a specified time.

  • Cell Harvesting and Lysis: Cells are washed and then lysed to release the intracellular contents.

  • Metabolite Extraction: The cell lysate is treated to precipitate proteins and extract the polar metabolites, including the nucleoside triphosphates.

  • LC-MS/MS Analysis: The extracted metabolites are separated by high-performance liquid chromatography (HPLC) and detected and quantified by tandem mass spectrometry (MS/MS).[2][5][16][17][18]

  • Data Analysis: The concentration of the triphosphate metabolite is determined by comparing its signal to that of a known standard.

Conclusion

The discovery of 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine prodrugs, exemplified by Sofosbuvir, is a testament to the power of rational drug design and a deep understanding of virology and medicinal chemistry. By targeting a key viral enzyme and employing a sophisticated prodrug strategy to ensure efficient delivery to the site of action, researchers were able to develop a highly effective and well-tolerated therapy for HCV. The experimental methodologies and workflows detailed in this guide were instrumental in this process and continue to be relevant in the ongoing quest for novel antiviral agents.

References

Methodological & Application

Application Notes and Protocols for 2'-C-Methyluridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-C-Methyluridine and its derivatives are potent inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B), a critical enzyme for viral replication.[1][2][3] These nucleoside analogs act as chain terminators, preventing the elongation of the viral RNA strand.[2][4] Due to their significant antiviral activity, these compounds, particularly in their prodrug forms like Sofosbuvir (a phosphoramidate prodrug of a 2'-deoxy-2'-fluoro-2'-C-methyluridine monophosphate), have become a cornerstone of modern HCV treatment.[1][2][5] This document provides detailed protocols for the in vitro and cell-based evaluation of this compound and its analogs.

Mechanism of Action: Inhibition of HCV NS5B Polymerase

This compound exerts its antiviral effect through a multi-step intracellular process. As a nucleoside analog, it is first taken up by the host cell and then undergoes phosphorylation by cellular kinases to its active triphosphate form.[4][6] This active metabolite, this compound 5'-triphosphate, mimics the natural uridine triphosphate (UTP) and is incorporated into the nascent viral RNA chain by the HCV NS5B polymerase.[2][4] The presence of the 2'-C-methyl group sterically hinders the formation of the subsequent phosphodiester bond, thereby terminating the elongation of the RNA chain and inhibiting viral replication.[2][3]

Metabolic_Activation_and_Inhibition_Pathway cluster_0 Hepatocyte cluster_1 HCV Replication Complex 2_C_MeU This compound (Prodrug) 2_C_MeU_MP This compound Monophosphate 2_C_MeU->2_C_MeU_MP Cellular Kinases 2_C_MeU_DP This compound Diphosphate 2_C_MeU_MP->2_C_MeU_DP UMP-CMP Kinase 2_C_MeU_TP This compound Triphosphate (Active) 2_C_MeU_DP->2_C_MeU_TP Nucleoside Diphosphate Kinase NS5B HCV NS5B Polymerase 2_C_MeU_TP->NS5B Competitive Inhibition Chain_Termination Chain Termination 2_C_MeU_TP->Chain_Termination Causes RNA_Elongation Viral RNA Elongation NS5B->RNA_Elongation Incorporation RNA_Elongation->Chain_Termination

Figure 1: Metabolic activation and mechanism of action of this compound.

Experimental Protocols

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory activity of the triphosphate form of this compound on the purified recombinant HCV NS5B polymerase.

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against HCV NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B protein (e.g., from genotype 1b)

  • RNA template/primer (e.g., a homopolymeric template like poly(A) with an oligo(U) primer)

  • Nucleoside triphosphates (NTPs): ATP, CTP, GTP, and UTP

  • Labeled NTP (e.g., [α-³³P]UTP or a fluorescently labeled UTP)

  • Test compound: this compound 5'-triphosphate

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 50 mM NaCl

  • Scintillation proximity assay (SPA) beads or filter paper and a filter apparatus

  • Scintillation fluid

  • Microplate reader or scintillation counter

Protocol:

  • Prepare serial dilutions of the this compound 5'-triphosphate in the assay buffer.

  • In a 96-well plate, add the diluted test compound to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the purified HCV NS5B polymerase to all wells except the negative control.

  • Pre-incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare the reaction mix containing the RNA template/primer, unlabeled NTPs, and the labeled NTP in the assay buffer.

  • Initiate the polymerase reaction by adding the reaction mix to all wells.

  • Incubate the plate at 30°C for 1-2 hours.

  • Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).

  • Transfer the reaction mixture to a filter paper and wash with a suitable buffer (e.g., 10% trichloroacetic acid) to remove unincorporated labeled NTPs.

  • Alternatively, for an SPA-based assay, add SPA beads that bind the biotinylated RNA template/primer. The signal is only generated when the labeled NTP is incorporated into the nascent RNA strand in proximity to the bead.

  • Quantify the incorporated radioactivity using a scintillation counter or a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Parameter Value Reference
NS5B Concentration10-50 nM[7]
RNA Template/Primer100-500 nM[7]
Unlabeled NTPs1-10 µM[7]
Labeled NTP0.1-1 µCi/well[1]
Incubation Time1-2 hours[4][8]
Incubation Temperature30°C[4][8]
HCV Subgenomic Replicon Assay

This cell-based assay evaluates the antiviral activity of this compound in a cellular environment that mimics HCV RNA replication.

Objective: To determine the 50% effective concentration (EC50) of the test compound required to inhibit HCV RNA replication in host cells.

Materials:

  • Human hepatoma cell line (e.g., Huh-7) stably expressing an HCV subgenomic replicon. These replicons often contain a reporter gene like luciferase.[9]

  • Cell culture medium (e.g., DMEM) with supplements (10% FBS, penicillin/streptomycin, non-essential amino acids).

  • G418 for maintaining selection pressure on the replicon-harboring cells.

  • Test compound: this compound.

  • 96-well cell culture plates.

  • Luciferase assay reagent or reagents for quantitative RT-PCR (qRT-PCR).

  • Luminometer or qRT-PCR instrument.

Protocol:

  • Seed the HCV replicon-harboring Huh-7 cells in 96-well plates at a density of 5,000-10,000 cells per well in a medium without G418.

  • Allow the cells to adhere for 24 hours.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the diluted test compound. Include wells for a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

  • For Luciferase Reporter Assay: a. Lyse the cells using a suitable lysis buffer. b. Add the luciferase assay substrate to the cell lysate. c. Measure the luminescence using a luminometer.

  • For qRT-PCR: a. Extract total cellular RNA from the cells. b. Perform a one-step qRT-PCR to quantify the HCV RNA levels, using primers and a probe specific for a conserved region of the HCV genome. Normalize the HCV RNA levels to a housekeeping gene (e.g., GAPDH).

  • Calculate the percent inhibition of HCV replication for each compound concentration relative to the vehicle control.

  • Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

HCV_Replicon_Assay_Workflow Seed_Cells 1. Seed HCV replicon cells in 96-well plate Add_Compound 2. Add serial dilutions of This compound Seed_Cells->Add_Compound Incubate 3. Incubate for 48-72 hours Add_Compound->Incubate Measure_Replication 4. Measure HCV replication Incubate->Measure_Replication Luciferase_Assay Luciferase Assay Measure_Replication->Luciferase_Assay Reporter gene qRT_PCR qRT-PCR Measure_Replication->qRT_PCR RNA quantification Data_Analysis 5. Calculate EC50 value Luciferase_Assay->Data_Analysis qRT_PCR->Data_Analysis

Figure 2: Workflow for the HCV subgenomic replicon assay.

Parameter Value Reference
Cell LineHuh-7 harboring HCV replicon[9][10]
Seeding Density5,000-10,000 cells/well[10]
Compound Incubation48-72 hours[9]
Luciferase AssayStandard commercial kits[9]
qRT-PCR PrimersSpecific to HCV genome[6]
Cytotoxicity Assay

This assay is performed in parallel with the replicon assay to ensure that the observed antiviral activity is not due to the general toxicity of the compound to the host cells.

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound.

Materials:

  • Huh-7 cells (or the same cell line used in the replicon assay).

  • Cell culture medium and supplements.

  • Test compound: this compound.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • DMSO.

  • Microplate reader.

Protocol:

  • Seed Huh-7 cells in 96-well plates at the same density as the replicon assay.

  • Allow the cells to adhere for 24 hours.

  • Add the same serial dilutions of this compound as used in the replicon assay.

  • Incubate the plates for the same duration as the replicon assay (48-72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent cell viability for each compound concentration relative to the vehicle control.

  • Determine the CC50 value by plotting the percent cell viability against the log of the compound concentration.

Selectivity Index (SI): The therapeutic window of the compound is determined by the selectivity index, calculated as SI = CC50 / EC50. A higher SI value indicates a more promising therapeutic candidate.

Cellular Uptake and Phosphorylation Assay

This assay determines the efficiency of cellular uptake and subsequent phosphorylation of this compound to its active triphosphate form.

Objective: To quantify the intracellular concentrations of this compound and its phosphorylated metabolites.

Materials:

  • Huh-7 cells.

  • Radiolabeled ([³H] or [¹⁴C]) this compound.

  • Cell culture dishes.

  • Ice-cold PBS.

  • Cell lysis buffer (e.g., 70% methanol).

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., anion exchange).

  • Scintillation counter.

Protocol:

  • Seed Huh-7 cells in cell culture dishes and grow them to near confluency.

  • Incubate the cells with a known concentration of radiolabeled this compound for various time points (e.g., 2, 4, 8, 24 hours).

  • At each time point, rapidly wash the cells with ice-cold PBS to remove extracellular compound.

  • Lyse the cells with a cold cell lysis buffer.

  • Collect the cell lysate and centrifuge to pellet the cellular debris.

  • Analyze the supernatant by HPLC to separate the parent nucleoside, monophosphate, diphosphate, and triphosphate forms.

  • Quantify the amount of radioactivity in each fraction using a scintillation counter.

  • Calculate the intracellular concentration of each metabolite based on the cell number and cell volume.

Metabolite Expected Elution Profile (Anion Exchange HPLC)
This compoundEarly elution (low salt concentration)
This compound MonophosphateIntermediate elution
This compound DiphosphateLate elution
This compound TriphosphateLatest elution (high salt concentration)

Conclusion

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound and its analogs as anti-HCV agents. By systematically assessing the enzymatic inhibition, cellular antiviral activity, cytotoxicity, and intracellular metabolism, researchers can effectively characterize the therapeutic potential of these promising compounds.

References

Application Notes and Protocols for 2'-C-methyluridine in HCV Replicon Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase, is essential for the replication of the viral genome and represents a key target for antiviral drug development. Nucleoside analogs that inhibit the NS5B polymerase have been a cornerstone of effective HCV therapies. 2'-C-methyluridine is a modified ribonucleoside that, like other 2'-C-methylated nucleosides, is anticipated to act as an inhibitor of the HCV NS5B polymerase. This document provides detailed application notes and protocols for the evaluation of this compound and its analogs in HCV replicon assays, a standard cell-based system for studying HCV replication and screening antiviral compounds.

Mechanism of Action

2'-C-methylated nucleoside analogs, including this compound, function as chain-terminating inhibitors of the HCV NS5B polymerase.[1][2] These compounds are administered as nucleosides and must be anabolized within the host cell to their active 5'-triphosphate form. This conversion is carried out by host cellular kinases. The resulting this compound triphosphate acts as a competitive substrate for the natural nucleotide during viral RNA synthesis. Once incorporated into the nascent RNA strand by the NS5B polymerase, the presence of the 2'-C-methyl group sterically hinders the formation of the next phosphodiester bond, thereby preventing further elongation of the RNA chain and halting viral replication.[1][2]

Mechanism_of_Action cluster_cell Hepatocyte 2_C_methyluridine This compound Metabolism Cellular Kinases 2_C_methyluridine->Metabolism Enters cell Active_Metabolite This compound Triphosphate Metabolism->Active_Metabolite Phosphorylation NS5B HCV NS5B Polymerase Active_Metabolite->NS5B Competitive Inhibition Replication HCV RNA Replication NS5B->Replication Chain_Termination Chain Termination NS5B->Chain_Termination Incorporation of Active Metabolite Chain_Termination->Replication Inhibition Experimental_Workflow Start Start Cell_Culture Culture HCV Replicon Cells with G418 Start->Cell_Culture Seeding Seed Cells into 96-well Plates Cell_Culture->Seeding Treatment Add Compound Dilutions to Cells Seeding->Treatment Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assays Perform Assays Incubation->Assays Luciferase Measure Luciferase Activity (HCV Replication) Assays->Luciferase Cytotoxicity Measure Cell Viability (Cytotoxicity) Assays->Cytotoxicity Data_Analysis Data Analysis: Calculate EC50 & CC50 Luciferase->Data_Analysis Cytotoxicity->Data_Analysis End End Data_Analysis->End

References

Application Notes & Protocols: Methods for Incorporating 2'-C-Methyluridine into RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleosides into RNA is a cornerstone of modern nucleic acid research and therapeutic development. The 2'-C-methyl modification of uridine, a key feature in potent antiviral drugs like Sofosbuvir, offers significant advantages by conferring increased resistance to nuclease degradation and modulating interactions with viral polymerases.[1][2] This modification sterically hinders the catalytic activity of enzymes like Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, acting as a non-obligate chain terminator of viral replication.[1][2]

These application notes provide detailed protocols for two primary methods of incorporating 2'-C-methyluridine (2'-C-Me-U) into RNA: enzymatic incorporation via in vitro transcription and site-specific chemical synthesis using the phosphoramidite method. Additionally, a protocol for the quantitative analysis of incorporation is provided.

Method 1: Enzymatic Incorporation via In Vitro Transcription (IVT)

Enzymatic synthesis is suitable for producing long RNA transcripts where every uridine residue is replaced by this compound. This method relies on an RNA polymerase, typically from the T7 bacteriophage, to incorporate this compound-5'-triphosphate (2'-C-Me-UTP) from a DNA template. While wild-type T7 RNA polymerase shows very restrictive recognition of 2'-modified nucleotides, mutant variants have been developed to incorporate these analogs more efficiently.[3] The Y639F mutant, for example, exhibits reduced discrimination at the 2'-position and can more readily incorporate modified nucleotides.[3]

Experimental Workflow: In Vitro Transcription

ivt_workflow template Linearized DNA Template (with T7 Promoter) mix Transcription Reaction Mix: - ATP, GTP, CTP - 2'-C-Me-UTP - T7 RNAP (WT or Mutant) - Transcription Buffer template->mix Add incubate Incubation (37°C, 2-4 hours) mix->incubate dnase DNase I Treatment (37°C, 30 min) incubate->dnase purify RNA Purification (e.g., Spin Column) dnase->purify analyze Analysis (Gel Electrophoresis, Spectrophotometry) purify->analyze

Caption: Workflow for the enzymatic synthesis of this compound modified RNA.

Protocol 2.1: In Vitro Transcription with 2'-C-Me-UTP

This protocol is adapted from standard procedures for incorporating 2'-O-methylated nucleotides and may require optimization for 2'-C-Me-UTP.[4][5]

Materials:

  • Linearized plasmid DNA or PCR product template with a T7 promoter (1 µg)

  • Nuclease-free water

  • 10X Transcription Buffer (400 mM Tris-HCl pH 8.0, 250 mM MgCl₂, 20 mM Spermidine)

  • 100 mM DTT

  • RNase Inhibitor (e.g., RNasin®)

  • ATP, GTP, CTP solution (10 mM each)

  • This compound-5'-triphosphate (2'-C-Me-UTP) solution (10 mM)

  • T7 RNA Polymerase (Wild-type or Y639F mutant)

  • RNase-free DNase I

  • RNA purification kit (e.g., spin column-based)

Procedure:

  • Reaction Setup: At room temperature, assemble the following 20 µL reaction mixture in the specified order:

    Component Volume Final Concentration
    Nuclease-free water to 20 µL -
    10X Transcription Buffer 2 µL 1X
    100 mM DTT 2 µL 10 mM
    ATP, GTP, CTP (10 mM each) 2 µL 1 mM each
    2'-C-Me-UTP (10 mM) 2 µL 1 mM
    Linearized DNA Template X µL 50 ng/µL
    RNase Inhibitor 1 µL 2 U/µL

    | T7 RNA Polymerase | 2 µL | 5 U/µL |

  • Incubation: Mix components gently by pipetting. Incubate the reaction at 37°C for 2 to 4 hours.[4] For potentially higher yields, incubation can be extended.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 30 minutes.[6]

  • RNA Purification: Purify the synthesized RNA using a spin column purification kit according to the manufacturer's instructions. Elute the RNA in nuclease-free water.

  • Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer (A260). Assess the integrity and size of the transcript by denaturing polyacrylamide or agarose gel electrophoresis.

Quantitative Data: Enzymatic Incorporation

Quantitative data for the enzymatic incorporation of this compound is limited. The table below presents illustrative data for the closely related 2'-O-methyluridine modification, which highlights the typical challenges and outcomes when using modified nucleotides with T7 RNA polymerase.[5]

T7 RNAP VariantModificationRelative Yield (%)*Key Finding
Wild-Type2'-O-Me-U (all U's)< 5%Wild-type enzyme is highly inefficient at incorporating 2'-modified nucleotides.[3]
Y639F Mutant2'-O-Me-U (all U's)~20-30%The Y639F mutation significantly improves incorporation of 2'-modified NTPs.[5]
RGVG-M6 Mutant2'-O-Me-U (all U's)> 100%Thermostabilizing mutations combined with active site mutations can lead to yields exceeding wild-type with natural NTPs.[5]

*Relative yield is compared to wild-type T7 RNAP with standard, unmodified NTPs.

Method 2: Site-Specific Incorporation via Chemical Synthesis

Chemical synthesis is the method of choice for incorporating this compound at specific, defined positions within an RNA oligonucleotide. The process uses automated solid-phase synthesis based on phosphoramidite chemistry.[7][8] This requires a custom-synthesized this compound phosphoramidite building block where the 5'-hydroxyl is protected by a dimethoxytrityl (DMTr) group and the 2'-hydroxyl is replaced by the methyl group, eliminating the need for a 2'-protecting group at this position.

Experimental Workflow: Solid-Phase RNA Synthesis Cycle

chemical_synthesis_workflow support Solid Support (CPG with first nucleoside) deprotect 1. Deprotection (Remove 5'-DMTr) support->deprotect couple 2. Coupling (Add 2'-C-Me-U Phosphoramidite) deprotect->couple cap 3. Capping (Block unreacted 5'-OH) couple->cap oxidize 4. Oxidation (P(III) to P(V)) cap->oxidize repeat Repeat Cycle for Next Nucleotide oxidize->repeat repeat->deprotect n-1 cycles analysis_workflow rna Purified 2'-C-Me-U Modified RNA anneal Anneal Primer to RNA rna->anneal primer 5'-Radiolabeled DNA Primer primer->anneal rt Reverse Transcription - Reverse Transcriptase - Low dNTP concentration anneal->rt page Denaturing PAGE rt->page cDNA products analyze Autoradiography & Quantification page->analyze

References

Application Notes and Protocols for 2'-C-Methyluridine Polymerase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viral RNA-dependent RNA polymerases (RdRp) are essential enzymes for the replication and transcription of the genomes of many RNA viruses. This makes them a prime target for the development of antiviral therapeutics. Nucleoside analogs that mimic natural substrates are a major class of RdRp inhibitors. Among these, 2'-C-methyl-modified nucleosides have demonstrated significant antiviral activity against a range of viruses, including Hepatitis C virus (HCV).[1] The triphosphate form of 2'-C-methyluridine acts as a non-obligate chain terminator of viral RNA synthesis.[2] After incorporation into the growing RNA chain, the 2'-C-methyl group sterically hinders the proper alignment of the incoming nucleoside triphosphate, thus preventing the formation of the next phosphodiester bond and halting viral replication.[3][4] This document provides a detailed protocol for an in vitro biochemical assay to screen for and characterize inhibitors of viral RdRp using this compound 5'-triphosphate (2'-C-Me-UTP) as a reference compound.

Mechanism of Action of 2'-C-Methyl Nucleosides

2'-C-methylated nucleosides are a class of antiviral compounds that, once converted to their active triphosphate form within the cell, are incorporated into the nascent viral RNA chain by the RdRp.[3] Despite possessing a 3'-hydroxyl group, which is necessary for the continuation of chain elongation, these analogs terminate RNA synthesis. This mechanism is known as non-obligate chain termination.[2][5] The key to their inhibitory action lies in the steric hindrance provided by the 2'-C-methyl group.[6] After the incorporation of a 2'-C-methylated nucleotide, the polymerase is unable to adopt the closed and catalytically competent conformation required for the addition of the next nucleotide.[3][4] This effectively stalls the replication process.

Mechanism_of_Action Mechanism of this compound Inhibition cluster_0 Cellular Uptake and Activation cluster_1 Viral RNA Replication Inhibition 2_C_Me_U This compound (Prodrug) 2_C_Me_UMP 2'-C-Me-UMP 2_C_Me_U->2_C_Me_UMP Cellular Kinases 2_C_Me_UDP 2'-C-Me-UDP 2_C_Me_UMP->2_C_Me_UDP UMP-CMP Kinase 2_C_Me_UTP 2'-C-Me-UTP (Active Form) 2_C_Me_UDP->2_C_Me_UTP Nucleoside Diphosphate Kinase RdRp_Complex Viral RdRp-RNA Template-Primer Complex Incorporation Incorporation of 2'-C-Me-UTP RdRp_Complex->Incorporation Binds Active Site Stalled_Complex Stalled RdRp Complex Incorporation->Stalled_Complex Steric Hindrance Prevents Translocation Chain_Termination RNA Chain Termination Stalled_Complex->Chain_Termination

Caption: Metabolic activation of this compound and its subsequent inhibition of viral RNA polymerase.

Quantitative Data Summary

The inhibitory activity of this compound and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50) in biochemical assays or the half-maximal effective concentration (EC50) in cell-based replicon systems. The affinity of the triphosphate form for the polymerase is determined by the inhibition constant (Ki).

Table 1: Inhibitory Activity of 2'-Modified Nucleoside Analogs against HCV NS5B Polymerase

CompoundAssay TypeTargetIC50 (µM)Ki (µM)Reference
2'-C-MethyladenosineRepliconHCV0.3-[7]
2'-O-MethylcytidineRepliconHCV21-[7]
β-d-2′-Deoxy-2′-fluoro-2′-C-methyluridine-TP (RO2433-TP)EnzymaticWild-Type HCV RdRp-0.42[5]
β-d-2′-Deoxy-2′-fluoro-2′-C-methyluridine-TP (RO2433-TP)EnzymaticS282T Mutant HCV RdRp-22[5]
β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine-TP (PSI-6130-TP)EnzymaticWild-Type HCV RdRp-<0.06[5]
β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine-TP (PSI-6130-TP)EnzymaticS282T Mutant HCV RdRp-0.31[5]

Experimental Protocol: In Vitro RdRp Inhibition Assay

This protocol describes a non-radioactive, gel-based assay to measure the inhibition of a viral RNA-dependent RNA polymerase by this compound 5'-triphosphate.

Materials and Reagents
  • Purified recombinant viral RdRp (e.g., HCV NS5B)

  • RNA template-primer duplex (e.g., a homopolymeric template like poly(A) with an oligo(dT) primer)

  • This compound 5'-triphosphate (2'-C-Me-UTP)

  • Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • RNase Inhibitor

  • Quench Buffer (95% formamide, 20 mM EDTA)

  • Urea-PAGE gels (e.g., 15-20%)

  • Gel running buffer (e.g., 1x TBE)

  • Nucleic acid stain (e.g., SYBR Gold or similar)

  • Gel imaging system

Experimental Workflow

Experimental_Workflow RdRp Inhibition Assay Workflow Prep Prepare Reagents (Enzyme, RNA, NTPs, Inhibitor) Reaction_Setup Set up Reaction Mixtures (Varying Inhibitor Concentrations) Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Quench Stop Reaction with Quench Buffer Incubation->Quench PAGE Denaturing Urea-PAGE Quench->PAGE Stain_Image Stain Gel and Image PAGE->Stain_Image Analysis Quantify Band Intensities and Calculate IC50 Stain_Image->Analysis

Caption: Step-by-step workflow for the in vitro RdRp inhibition assay.

Procedure
  • Preparation of Reagents:

    • Dilute the purified RdRp to the desired working concentration in assay buffer. Keep on ice.

    • Prepare a stock solution of the RNA template-primer duplex.

    • Prepare stock solutions of the four natural NTPs and the inhibitor, 2'-C-Me-UTP.

    • Prepare serial dilutions of 2'-C-Me-UTP in the assay buffer to cover a range of concentrations for IC50 determination.

  • Reaction Setup:

    • In a 96-well plate or microcentrifuge tubes, prepare the reaction mixtures. A typical 25 µL reaction would consist of:

      • 2.5 µL of 10x Assay Buffer

      • 1 µL of RNA template-primer (to a final concentration of ~200 nM)

      • 1 µL of NTP mix (final concentration of each NTP should be at or near its Km value)

      • 1 µL of RNase Inhibitor

      • 2.5 µL of the serially diluted 2'-C-Me-UTP or vehicle control (for no-inhibitor and no-enzyme controls).

      • x µL of nuclease-free water to bring the volume to 24 µL.

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding 1 µL of the diluted RdRp enzyme to each well/tube. For the no-enzyme control, add 1 µL of assay buffer.

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the reaction plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be within the linear range of the enzymatic reaction.

  • Quenching the Reaction:

    • Stop the reaction by adding an equal volume (25 µL) of Quench Buffer to each reaction.

  • Gel Electrophoresis:

    • Heat the quenched samples at 95°C for 5 minutes to denature the RNA.

    • Load the samples onto a denaturing urea-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualization and Analysis:

    • Carefully remove the gel and stain it with a suitable nucleic acid stain according to the manufacturer's protocol.

    • Image the gel using a gel documentation system.

    • Quantify the intensity of the bands corresponding to the elongated RNA product.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Interpretation

The primary endpoint of this assay is the IC50 value, which represents the concentration of the inhibitor required to reduce the polymerase activity by 50%. A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 of a test compound to that of the reference compound (2'-C-Me-UTP), one can assess its relative potency. Further kinetic studies can be performed by varying the concentrations of both the inhibitor and the natural substrate to determine the mode of inhibition (e.g., competitive, non-competitive). For nucleoside analogs like this compound, the inhibition is expected to be competitive with the corresponding natural nucleoside triphosphate.[5]

Conclusion

The described in vitro biochemical assay provides a robust and reliable method for evaluating the inhibitory potential of compounds targeting viral RNA-dependent RNA polymerases. This compound 5'-triphosphate serves as an excellent positive control for chain-terminating nucleoside analogs. This protocol can be adapted for high-throughput screening of large compound libraries, facilitating the discovery of novel antiviral agents.

References

Application of 2'-C-Methyluridine in Virology Research: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-Methyluridine is a synthetic nucleoside analog that has garnered significant attention in virology research due to its role as a potent inhibitor of viral replication. This document provides detailed application notes, experimental protocols, and data concerning the use of this compound and its derivatives in the study of various viruses, with a primary focus on Hepatitis C Virus (HCV). As a nucleoside analog, its mechanism of action is centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of many RNA viruses.

Mechanism of Action

This compound exerts its antiviral effect through a multi-step process that begins with its uptake into host cells and subsequent metabolic activation. Once inside the cell, it is phosphorylated by host cell kinases to its active triphosphate form, this compound 5'-triphosphate. This triphosphate analog then acts as a competitive inhibitor of the natural nucleotide (uridine triphosphate or UTP) for incorporation into the nascent viral RNA chain by the viral RdRp.

The incorporation of this compound monophosphate into the growing RNA strand leads to chain termination. The presence of the methyl group at the 2'-position of the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, thereby halting further elongation of the viral RNA. This premature termination of RNA synthesis effectively blocks viral replication.

Data Presentation

The antiviral activity of this compound and its derivatives is typically quantified by determining the 50% effective concentration (EC50) in cell-based assays and the 50% inhibitory concentration (IC50) or the inhibitor constant (Ki) in enzymatic assays. Below is a summary of reported quantitative data for this compound derivatives against various viruses.

Compound/DerivativeVirus TargetAssay SystemEC50 (µM)IC50 (µM)Ki (µM)Reference(s)
2′-α-C-Methyl-2′-β-C-fluorouridineHepatitis C Virus (HCV)HCV Replicon14.65 ± 1.21--[1]
Sofosbuvir (Prodrug of 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine)Dengue Virus (DENV)Virus Yield Reduction1.4--
Sofosbuvir (Prodrug of 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine)Dengue Virus (DENV)CPE Protection4.9--
Sofosbuvir (Prodrug of 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine)Dengue Virus (DENV)Real-time RT-PCR9.9--
Sofosbuvir triphosphateDengue Virus (DENV)Primer Extension-14.7 ± 2.5-
2′-C-MethylcytidineHuman NorovirusReplicon Assay8.2 ± 0.7--[2]
2′-C-Methylcytidine triphosphateHuman NorovirusPolymerase Assay-low µM range-[2]
2′-deoxy-2′-α-F-2′-β-C-methyluridine 5'-triphosphateHepatitis C Virus (HCV)Polymerase Assay--0.42[3]

Mandatory Visualizations

Signaling Pathway: Metabolic Activation of this compound

cluster_cell Host Cell cluster_phosphorylation Phosphorylation Cascade cluster_virus Viral Replication Complex 2MeU_ext This compound (extracellular) 2MeU_int This compound 2MeU_ext->2MeU_int Cellular Uptake 2MeU_MP This compound Monophosphate 2MeU_int->2MeU_MP Uridine-Cytidine Kinase (UCK) 2MeU_DP This compound Diphosphate 2MeU_MP->2MeU_DP UMP-CMP Kinase 2MeU_TP This compound Triphosphate (Active) 2MeU_DP->2MeU_TP Nucleoside Diphosphate Kinase (NDPK) RdRp Viral RNA-dependent RNA Polymerase (RdRp) 2MeU_TP->RdRp Competitive Inhibition RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis Chain_termination Chain Termination RdRp->Chain_termination

Caption: Metabolic activation of this compound to its active triphosphate form and subsequent inhibition of viral RNA synthesis.

Experimental Workflow: HCV Replicon Assay

cluster_workflow HCV Replicon Assay Workflow A 1. Cell Seeding Seed Huh-7 cells harboring HCV replicon B 2. Compound Treatment Add serial dilutions of This compound A->B C 3. Incubation Incubate for 48-72 hours B->C D 4. Luciferase Assay Measure luciferase activity to quantify viral replication C->D E 5. Cytotoxicity Assay (Parallel Plate) Determine cell viability C->E F 6. Data Analysis Calculate EC50 and CC50 values D->F E->F

Caption: A typical workflow for determining the antiviral efficacy of this compound using an HCV replicon assay.

Logical Relationship: Mechanism of RdRp Inhibition

cluster_mechanism Mechanism of RdRp Inhibition A This compound Triphosphate C Viral RdRp Active Site A->C Competes with B Natural UTP B->C D Incorporation into Nascent RNA C->D Catalyzes E Chain Elongation Halted D->E F Inhibition of Viral Replication E->F

Caption: Competitive inhibition of viral RdRp by this compound triphosphate leading to chain termination.

Experimental Protocols

HCV Replicon Assay

This protocol is adapted for the evaluation of this compound's antiviral activity against Hepatitis C Virus in a cell-based system.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • G418 (Neomycin) for maintaining selection pressure on replicon cells (concentration to be optimized for the specific cell line).

  • This compound stock solution (in DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo).

  • Luminometer and spectrophotometer.

Procedure:

  • Cell Culture Maintenance: Culture the HCV replicon-containing Huh-7 cells in DMEM supplemented with FBS, antibiotics, and G418 at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count.

    • Resuspend the cells in complete DMEM without G418.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a series of dilutions of the this compound stock solution in DMEM. A typical final concentration range to test would be from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor, e.g., Sofosbuvir).

    • Remove the medium from the cells and add 100 µL of the medium containing the compound dilutions.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay (Antiviral Activity):

    • After incubation, equilibrate the plate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase reagent to each well and mix gently.

    • Measure the luminescence using a luminometer. The signal is proportional to the level of HCV replication.

  • Cytotoxicity Assay (in a parallel plate):

    • Set up an identical plate for cytotoxicity assessment.

    • After the incubation period, add the cell viability reagent to each well.

    • Incubate as per the manufacturer's protocol and measure the absorbance or luminescence.

  • Data Analysis:

    • Calculate the percentage of inhibition of HCV replication for each concentration of this compound relative to the vehicle control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

    • Similarly, calculate the 50% cytotoxic concentration (CC50) from the cell viability data.

    • Calculate the Selectivity Index (SI) as CC50/EC50. A higher SI value indicates a better therapeutic window.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This is a general protocol for an in vitro enzymatic assay to determine the direct inhibitory effect of this compound triphosphate on viral RdRp activity.

Materials:

  • Purified recombinant viral RdRp (e.g., HCV NS5B).

  • This compound 5'-triphosphate.

  • Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP).

  • RNA template and primer.

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).

  • Radiolabeled rNTP (e.g., [α-³²P]GTP) or a non-radioactive detection system.

  • DE81 filter paper or other means to separate incorporated from unincorporated nucleotides.

  • Scintillation counter or appropriate detection instrument.

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, a defined concentration of the RNA template/primer, and the viral RdRp enzyme.

    • Add varying concentrations of this compound triphosphate.

    • Include a control reaction with no inhibitor.

  • Initiation of Reaction:

    • Initiate the polymerase reaction by adding the mixture of natural rNTPs, including the labeled rNTP. The concentration of the natural nucleotide corresponding to the analog (UTP in this case) should be varied for competitive inhibition studies.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quench buffer containing EDTA.

  • Detection of Product:

    • Spot the reaction mixture onto DE81 filter paper.

    • Wash the filter paper to remove unincorporated nucleotides.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of RdRp activity at each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the inhibitor and the natural substrate (UTP) and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition.

Disclaimer: These protocols provide a general framework. Specific conditions such as cell lines, reagent concentrations, and incubation times should be optimized for the particular virus and experimental setup. Always follow appropriate safety guidelines when working with viruses and radioactive materials.

References

Application Notes and Protocols for the Synthesis of 2'-C-Methyluridine Phosphoramidites for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of modifications to oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. Modifications at the 2'-position of the ribose sugar, in particular, can confer desirable properties such as increased nuclease resistance, enhanced binding affinity to target RNA, and improved pharmacokinetic profiles. 2'-C-methyl substitution on nucleosides represents a significant modification that can impart these favorable characteristics. This document provides detailed application notes and protocols for the synthesis of 2'-C-methyluridine phosphoramidite, a key building block for the incorporation of this modification into synthetic oligonucleotides using automated solid-phase synthesis.

The protocols outlined below are based on established chemical principles and draw from methodologies reported for the synthesis of related 2'-modified nucleoside phosphoramidites. These procedures are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, nucleic acid chemistry, and drug development.

Synthesis Pathway Overview

The synthesis of this compound phosphoramidite from a suitable starting material, such as a protected this compound derivative, involves a multi-step process. The key transformations include:

  • Protection of the 5'-hydroxyl group: Typically with a dimethoxytrityl (DMT) group to allow for monitoring of coupling efficiency during oligonucleotide synthesis.

  • Phosphitylation of the 3'-hydroxyl group: Conversion of the free 3'-hydroxyl into a reactive phosphoramidite moiety.

A generalized synthetic scheme is presented below.

Synthesis_Pathway cluster_main Synthesis of this compound Phosphoramidite A Protected this compound B 5'-O-DMT-2'-C-Methyluridine A->B 5'-Hydroxyl Protection (DMT-Cl) C This compound Phosphoramidite B->C 3'-Phosphitylation

Caption: General synthetic pathway for this compound phosphoramidite.

Experimental Protocols

Protocol 1: 5'-O-Dimethoxytritylation of this compound

This protocol describes the protection of the 5'-hydroxyl group of a suitably protected this compound derivative.

Materials:

  • Protected this compound

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve the protected this compound (1 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add DMT-Cl (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a few milliliters of methanol.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the 5'-O-DMT-2'-C-methyluridine.

Quantitative Data Summary:

ParameterValue
Starting MaterialProtected this compound
Reagent4,4'-Dimethoxytrityl chloride (DMT-Cl)
Stoichiometry (DMT-Cl)1.1 equivalents
SolventAnhydrous Pyridine
Reaction Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Typical Yield85-95%
Protocol 2: 3'-O-Phosphitylation of 5'-O-DMT-2'-C-Methyluridine

This protocol details the conversion of the 3'-hydroxyl group to the phosphoramidite.

Materials:

  • 5'-O-DMT-2'-C-methyluridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

  • N,N-Diisopropylethylamine (DIPEA) or 1H-Tetrazole

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography (pre-treated with triethylamine)

  • Hexanes

  • Ethyl acetate

  • Triethylamine

Procedure:

  • Dissolve 5'-O-DMT-2'-C-methyluridine (1 equivalent) in anhydrous DCM.

  • Add DIPEA (2.5 equivalents).

  • Cool the solution to 0 °C.

  • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) to the stirred solution under an inert atmosphere (e.g., Argon or Nitrogen).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or ³¹P NMR.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with a mixture of hexanes/triethylamine) using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

  • Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum to yield the this compound phosphoramidite as a white foam.

Quantitative Data Summary:

ParameterValue
Starting Material5'-O-DMT-2'-C-Methyluridine
Phosphitylating Reagent2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Stoichiometry (Reagent)1.5 equivalents
BaseN,N-Diisopropylethylamine (DIPEA)
Stoichiometry (Base)2.5 equivalents
SolventAnhydrous Dichloromethane
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield80-90%

Oligonucleotide Synthesis Workflow

The synthesized this compound phosphoramidite can be directly used in automated solid-phase oligonucleotide synthesis. The standard synthesis cycle is depicted below.

Oligo_Synthesis_Workflow cluster_workflow Oligonucleotide Synthesis Cycle Start Start with Solid Support Detritylation 1. Detritylation (Removal of DMT group) Start->Detritylation Coupling 2. Coupling (Addition of 2'-C-Me-U Phosphoramidite) Detritylation->Coupling Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Elongation Elongated Chain Oxidation->Elongation Repeat for next cycle Cleavage Cleavage & Deprotection Elongation->Cleavage After final cycle Purification Purified Oligonucleotide Cleavage->Purification

Caption: Automated solid-phase oligonucleotide synthesis cycle.[1]

Data and Quality Control

The purity and identity of the synthesized phosphoramidite should be confirmed by a combination of analytical techniques.

Analytical MethodExpected Outcome
¹H NMR Characteristic peaks for the DMT group, sugar protons, uridine base, and phosphoramidite moiety.
³¹P NMR A characteristic singlet or a pair of diastereomeric signals in the range of 148-152 ppm.
Mass Spectrometry (ESI-MS) Observation of the expected molecular ion peak.
Purity (HPLC) ≥98%

Conclusion

The protocols provided herein offer a detailed guide for the successful synthesis of this compound phosphoramidite. This valuable building block enables the site-specific incorporation of this compound into oligonucleotides, facilitating the development of novel therapeutic and diagnostic agents with improved properties. Rigorous adherence to anhydrous conditions and careful purification are paramount to obtaining high-quality phosphoramidite suitable for automated DNA/RNA synthesis.

References

Application Notes and Protocols: Utilizing 2'-C-methyluridine Derivatives in Antiviral Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-methyluridine derivatives represent a pivotal class of nucleoside analogs that have demonstrated significant promise in the development of antiviral therapeutics. Their mechanism of action primarily targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. This targeted approach offers a high degree of selectivity for viral processes over host cellular machinery, making these compounds attractive candidates for drug development. These application notes provide an overview of the use of this compound derivatives in antiviral screening, including their mechanism of action, quantitative antiviral activity, and detailed protocols for their evaluation.

Mechanism of Action

The antiviral activity of this compound derivatives stems from their ability to act as chain terminators during viral RNA synthesis. As nucleoside analogs, they are processed within the host cell to their active triphosphate form. This process often involves cellular kinases. In some cases, to enhance cellular uptake and the initial phosphorylation step, these derivatives are administered as prodrugs, such as phosphoramidates (ProTides), which are then metabolized intracellularly to the active nucleotide.[1][2][3][4]

Once converted to the triphosphate, the this compound analog mimics the natural uridine triphosphate (UTP) and is recognized as a substrate by the viral RdRp. The viral polymerase incorporates the analog into the nascent RNA strand. However, the presence of the methyl group at the 2'-C position of the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, thereby terminating the elongation of the RNA chain.[5][6][7][8] This premature termination of viral RNA synthesis effectively halts viral replication.

Data Presentation: Antiviral Activity of this compound Derivatives

The following table summarizes the in vitro antiviral activity of various this compound derivatives against several key RNA viruses. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Compound/DerivativeVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound (2-CMU)Zika Virus (ZIKV)Vero45.45 ± 0.64>100>2.2[9][10]
This compound aryloxyl phosphoramidate ProTideZika Virus (ZIKV)Human Neural Stem CellsLower than SofosbuvirNot specifiedNot specified[1]
2'-C-methylcytidine (2CMC)Dengue Virus (DENV)DENV subgenomic RNA replicon11.2 ± 0.3>100>8.9[11][12]
2'-C-methylcytidine (2CMC)Human NorovirusHuman Norovirus Replicon8.2 ± 0.7>100>12.2[6]
2'-C-methylcytidine (2'-C-MeCyt)Hepatitis C Virus (HCV)HCV Replicon0.27 ± 0.04Not specifiedNot specified[13]
Sofosbuvir (PSI-7977)Hepatitis C Virus (HCV)HCV subgenomic replicon<1>100>100[2][3]
SofosbuvirDengue Virus (DENV)Huh-71.4 - 4.9Not specifiedNot specified[14]
2'-α-C-Methyl-2'-β-C-fluorouridine phosphoramidate (17q)Hepatitis C Virus (HCV)HCV Replicon0.88 ± 0.12>100>113.6[15]
2'-α-C-Methyl-2'-β-C-fluorouridine phosphoramidate (17m)Hepatitis C Virus (HCV)HCV Replicon1.82 ± 0.19>100>54.9[15]
2'-α-C-Methyl-2'-β-C-fluorouridine phosphoramidate (17r)Hepatitis C Virus (HCV)HCV Replicon2.24 ± 0.22>100>44.6[15]

Mandatory Visualizations

Antiviral_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Prodrug This compound Prodrug (e.g., ProTide) Nucleoside This compound Derivative Prodrug->Nucleoside Intracellular Metabolism MP Monophosphate (MP) Nucleoside->MP Cellular Kinases DP Diphosphate (DP) MP->DP Cellular Kinases TP Active Triphosphate (TP) DP->TP Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) TP->RdRp Incorporation Growing_RNA Growing Viral RNA Strand RNA_Template Viral RNA Template RNA_Template->RdRp Termination Chain Termination Growing_RNA->Termination Inhibition of Elongation

Caption: Mechanism of action of this compound derivatives.

Experimental_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Seed Seed Host Cells in 96-well plates Treat Treat cells with serial dilutions of this compound derivative Seed->Treat Infect Infect cells with virus (e.g., ZIKV, DENV, HCV) Treat->Infect Incubate Incubate for a defined period (e.g., 48-72 hours) Infect->Incubate Measure Measure Viral Replication (e.g., CPE, qPCR, Luciferase) Incubate->Measure Cytotox Measure Cell Viability (e.g., MTS/MTT assay) Incubate->Cytotox Calculate Calculate EC50, CC50, and Selectivity Index (SI) Measure->Calculate Cytotox->Calculate

Caption: General workflow for antiviral screening.

Experimental Protocols

Cell-Based Antiviral Assay (Cytopathic Effect Reduction Assay)

This protocol is a general method for assessing the ability of a this compound derivative to protect host cells from virus-induced cell death (cytopathic effect, CPE).

Materials:

  • Host cells susceptible to the virus of interest (e.g., Vero cells for ZIKV, Huh-7 cells for DENV and HCV).

  • Complete cell culture medium (e.g., DMEM or MEM supplemented with fetal bovine serum and antibiotics).

  • Virus stock with a known titer.

  • This compound derivative stock solution (typically in DMSO).

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., Neutral Red, MTS, or MTT).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1.5 x 10^4 cells/well). Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the this compound derivative in cell culture medium. A typical starting concentration is 100 µM, with 2- to 3-fold serial dilutions. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Treatment and Infection:

    • After 24 hours, remove the old medium from the cell plates.

    • Add the diluted compounds to the respective wells in triplicate. Include wells for cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus).

    • Add the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., MOI of 0.1). Do not add virus to the cell control and compound toxicity control wells.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of CPE:

    • Visually inspect the wells under a microscope to assess the reduction in CPE.

    • Quantify cell viability using a suitable assay (e.g., MTS assay). Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the cell control.

    • Plot the percentage of inhibition of CPE against the compound concentration and determine the EC50 value using non-linear regression analysis.

    • Similarly, plot the percentage of cytotoxicity against the compound concentration for the uninfected cells to determine the CC50 value.

    • Calculate the Selectivity Index (SI = CC50/EC50).

Viral RNA Quantification by Real-Time RT-PCR

This protocol measures the direct effect of the compound on the level of viral RNA.

Materials:

  • Materials from the cell-based assay.

  • RNA extraction kit.

  • Reverse transcriptase.

  • Real-time PCR master mix.

  • Virus-specific primers and probe.

  • Real-time PCR instrument.

Procedure:

  • Follow steps 1-4 of the cell-based antiviral assay protocol.

  • RNA Extraction: At the end of the incubation period, lyse the cells in each well and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase and virus-specific reverse primers or random hexamers.

  • Real-Time PCR (qPCR):

    • Set up the qPCR reaction with the synthesized cDNA, real-time PCR master mix, and virus-specific primers and probe.

    • Run the qPCR on a real-time PCR instrument using an appropriate thermal cycling program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Calculate the relative viral RNA levels for each compound concentration compared to the virus control, often normalized to an internal housekeeping gene.

    • Plot the percentage of inhibition of viral RNA synthesis against the compound concentration and determine the EC50 value.

Biochemical Assay: Viral Polymerase Inhibition

This assay directly measures the inhibitory effect of the triphosphate form of the this compound derivative on the activity of purified viral RdRp.

Materials:

  • Purified recombinant viral RdRp.

  • Triphosphate form of the this compound derivative.

  • RNA template and primer.

  • Ribonucleotide triphosphates (ATP, GTP, CTP, UTP), one of which is labeled (e.g., [α-32P]UTP or fluorescently labeled UTP).

  • Reaction buffer containing MgCl2, DTT, and other necessary components.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube or 96-well plate, set up the reaction mixture containing the reaction buffer, RNA template-primer, unlabeled NTPs, and the labeled NTP.

    • Add varying concentrations of the triphosphate form of the this compound derivative. Include a no-inhibitor control.

  • Initiation of Reaction: Initiate the polymerase reaction by adding the purified viral RdRp.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific time (e.g., 30-60 minutes).

  • Termination and Detection:

    • Stop the reaction (e.g., by adding EDTA).

    • Capture the labeled, newly synthesized RNA on a filter membrane and wash away unincorporated labeled NTPs.

    • Quantify the amount of incorporated label using a scintillation counter or a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of polymerase inhibition for each concentration of the inhibitor compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the 50% inhibitory concentration (IC50) value using non-linear regression analysis.

Conclusion

This compound derivatives are a potent class of antiviral compounds with a well-defined mechanism of action. The protocols outlined above provide a framework for the systematic screening and evaluation of these and other nucleoside analogs. Careful determination of EC50, CC50, and IC50 values is crucial for identifying lead candidates with a favorable therapeutic profile for further preclinical and clinical development. The use of both cell-based and biochemical assays provides a comprehensive understanding of a compound's antiviral efficacy and its specific molecular target.

References

Application Notes and Protocols for Solid-Phase Synthesis of 2'-C-Methyluridine Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides featuring modifications at the 2'-position of the ribose sugar are a cornerstone of therapeutic and diagnostic applications. The 2'-C-methyluridine modification, in particular, offers a unique combination of enhanced nuclease resistance and favorable hybridization properties. This document provides a detailed protocol for the solid-phase synthesis of oligonucleotides containing this compound using standard phosphoramidite chemistry. The methodologies outlined are intended for researchers familiar with automated oligonucleotide synthesis.

The incorporation of a methyl group at the 2'-carbon of uridine pre-organizes the sugar pucker into an A-form geometry, which can lead to increased binding affinity to complementary RNA targets. Furthermore, this modification provides steric hindrance, thereby protecting the phosphodiester backbone from enzymatic degradation by nucleases.

Experimental Protocols

The solid-phase synthesis of this compound modified oligonucleotides follows the standard phosphoramidite cycle, which consists of four key steps: detritylation, coupling, capping, and oxidation. This cycle is repeated for each nucleotide addition. Due to the steric hindrance of the 2'-C-methyl group, modifications to the standard protocol, particularly a longer coupling time, are required to ensure high coupling efficiency.

Materials and Reagents
ReagentSupplierRecommended Grade/Concentration
This compound PhosphoramiditeCommercial VendorSynthesis Grade
Standard DNA/RNA PhosphoramiditesCommercial VendorSynthesis Grade
Solid Support (CPG or Polystyrene)Commercial Vendor500 Å or 1000 Å
Deblocking Reagent (TCA/DCA in DCM)Synthesis Grade3% Trichloroacetic Acid in DCM
Activator (ETT, BTT, or DCI)Synthesis Grade0.25 M 5-Ethylthio-1H-tetrazole
Capping Reagent A (Acetic Anhydride)Synthesis GradeStandard Concentration
Capping Reagent B (N-Methylimidazole)Synthesis GradeStandard Concentration
Oxidizing Reagent (Iodine solution)Synthesis Grade0.02 M Iodine in THF/Pyridine/H₂O
Cleavage and Deprotection Reagent (AMA)Synthesis GradeAmmonium Hydroxide/Methylamine (1:1)
Anhydrous AcetonitrileSynthesis Grade<30 ppm H₂O
Solid-Phase Synthesis Cycle

The following protocol is designed for an automated DNA/RNA synthesizer.

a. Detritylation:

  • Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside.

  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Procedure:

    • Flush the synthesis column with anhydrous acetonitrile.

    • Deliver the deblocking reagent to the column and allow it to react for 60-120 seconds.

    • Wash the column thoroughly with anhydrous acetonitrile to remove the cleaved DMT cation and excess acid.

b. Coupling:

  • Objective: To couple the this compound phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Reagents:

    • 0.1 M this compound phosphoramidite in anhydrous acetonitrile.

    • 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Procedure:

    • Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.

    • Allow the coupling reaction to proceed for 10-15 minutes . This extended coupling time is crucial for achieving high efficiency with the sterically hindered this compound phosphoramidite.[1]

    • Wash the column with anhydrous acetonitrile.

c. Capping:

  • Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles.

  • Reagents:

    • Capping Reagent A (Acetic Anhydride/Pyridine/THF).

    • Capping Reagent B (N-Methylimidazole/THF).

  • Procedure:

    • Deliver Capping Reagents A and B to the column.

    • Allow the reaction to proceed for 30-60 seconds.

    • Wash the column with anhydrous acetonitrile.

d. Oxidation:

  • Objective: To convert the unstable phosphite triester linkage to a stable phosphate triester.

  • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

  • Procedure:

    • Deliver the oxidizing solution to the column.

    • Allow the reaction to proceed for 30-60 seconds.

    • Wash the column with anhydrous acetonitrile.

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Cleavage and Deprotection
  • Objective: To cleave the synthesized oligonucleotide from the solid support and remove all protecting groups from the nucleobases and the phosphate backbone.

  • Reagent: Ammonium hydroxide/Methylamine (AMA) solution (1:1, v/v).

  • Procedure:

    • Transfer the solid support containing the synthesized oligonucleotide to a sealed pressure-resistant vial.

    • Add 1-2 mL of AMA solution to the solid support.

    • Heat the vial at 65°C for 15-30 minutes.

    • Cool the vial to room temperature and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

    • Evaporate the AMA solution to dryness using a centrifugal evaporator.

Purification
  • Objective: To purify the full-length this compound modified oligonucleotide from shorter failure sequences and other impurities.

  • Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method for the purification of modified oligonucleotides.[2][3]

  • Typical Conditions:

    • Column: C18 column.[2]

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient of increasing acetonitrile concentration. The specific gradient will depend on the length and sequence of the oligonucleotide.

    • Detection: UV absorbance at 260 nm.

  • Procedure:

    • Reconstitute the crude oligonucleotide pellet in Mobile Phase A.

    • Inject the sample onto the HPLC system.

    • Collect the fractions corresponding to the major peak, which represents the full-length product.

    • Desalt the purified oligonucleotide using a suitable method (e.g., ethanol precipitation or a desalting column).

    • Lyophilize the final product to a dry powder.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound modified oligonucleotides. These values are based on typical results for sterically hindered 2'-modified phosphoramidites and may vary depending on the specific sequence, synthesis scale, and synthesizer performance.

Table 1: Coupling Parameters and Expected Efficiency

ParameterRecommended ValueExpected Coupling Efficiency
Phosphoramidite Concentration0.1 M in Anhydrous Acetonitrile>98%
Activator0.25 M 5-Ethylthio-1H-tetrazole (ETT) in ACN
Coupling Time10-15 minutes

Table 2: Overall Yield and Purity

ParameterExpected Outcome
Overall Yield (after purification)10-30% of synthesis scale
Purity (by RP-HPLC)>90%

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of this compound modified oligonucleotides.

Solid_Phase_Synthesis_Workflow Start Start: Solid Support with Initial Nucleoside Detritylation 1. Detritylation (TCA in DCM) Start->Detritylation Wash1 Wash (Acetonitrile) Detritylation->Wash1 Coupling 2. Coupling (2'-C-Me-U Amidite + ETT, 10-15 min) Wash1->Coupling Wash2 Wash (Acetonitrile) Coupling->Wash2 Capping 3. Capping (Acetic Anhydride/ N-Methylimidazole) Wash2->Capping Wash3 Wash (Acetonitrile) Capping->Wash3 Oxidation 4. Oxidation (Iodine Solution) Wash3->Oxidation Wash4 Wash (Acetonitrile) Oxidation->Wash4 Repeat Repeat Cycle for next base Wash4->Repeat Repeat->Detritylation Yes Cleavage Cleavage & Deprotection (AMA, 65°C) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis FinalProduct Final Product: Purified Oligonucleotide Analysis->FinalProduct

Caption: Solid-phase synthesis cycle for this compound modified oligonucleotides.

References

Application Notes and Protocols for Evaluating the Efficacy of 2'-C-Methyluridine using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-Methyluridine and its derivatives represent a class of nucleoside analogs with significant therapeutic potential, particularly as antiviral and anticancer agents. The efficacy of these compounds is largely attributed to their ability to be anabolized within cells to their active triphosphate form, which can then interfere with viral replication or tumor cell proliferation by inhibiting essential enzymes like RNA-dependent RNA polymerase (RdRp). This document provides detailed application notes and protocols for a suite of cell-based assays crucial for the preclinical evaluation of this compound's efficacy and safety profile.

Antiviral Efficacy Assessment: The Hepatitis C Virus (HCV) Replicon Assay

The HCV replicon system is a cornerstone for the discovery and characterization of HCV inhibitors.[1][2] This cell-based assay allows for the quantification of viral RNA replication in a human hepatoma cell line (Huh-7) without the production of infectious virus particles, making it a safe and robust screening tool.[2]

Experimental Workflow: HCV Replicon Assay

HCV_Replicon_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Huh7 Huh-7 cells Electroporation Electroporation of Replicon RNA into Huh-7 cells Huh7->Electroporation Host Cells RepliconRNA HCV Replicon RNA (with reporter gene, e.g., Luciferase) RepliconRNA->Electroporation Viral RNA Seeding Seeding of transfected cells into 96-well plates Electroporation->Seeding Treatment Addition of this compound (serial dilutions) Seeding->Treatment CytotoxicityAssay Parallel Cytotoxicity Assay (e.g., MTT, Neutral Red) Seeding->CytotoxicityAssay Parallel Plate Incubation Incubation for 48-72 hours Treatment->Incubation Lysis Cell Lysis Incubation->Lysis LuciferaseAssay Luciferase Activity Measurement Lysis->LuciferaseAssay DataProcessing Calculation of EC50 (50% Effective Concentration) LuciferaseAssay->DataProcessing SI_Calculation Calculation of Selectivity Index (SI = CC50 / EC50) CytotoxicityAssay->SI_Calculation DataProcessing->SI_Calculation

Caption: Workflow for determining the antiviral efficacy of this compound using an HCV replicon assay.

Protocol: HCV Subgenomic Replicon Assay

Materials:

  • Huh-7 human hepatoma cells

  • HCV subgenomic replicon plasmid (containing a reporter gene like firefly luciferase)

  • Cell culture medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

  • G418 (Neomycin) for stable cell line selection (optional)

  • Electroporation buffer and cuvettes

  • 96-well white, clear-bottom tissue culture plates

  • This compound stock solution (in DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Maintain Huh-7 cells in complete DMEM at 37°C in a 5% CO2 incubator.

  • In Vitro Transcription of Replicon RNA: Linearize the HCV replicon plasmid and use an in vitro transcription kit to synthesize replicon RNA. Purify the RNA and verify its integrity.

  • Electroporation: a. Harvest Huh-7 cells and resuspend them in electroporation buffer at a concentration of 1 x 10^7 cells/mL. b. Mix 10 µg of replicon RNA with 400 µL of the cell suspension. c. Transfer the mixture to an electroporation cuvette and deliver an electrical pulse according to the electroporator manufacturer's instructions. d. Immediately transfer the electroporated cells to a T-75 flask containing pre-warmed complete DMEM and incubate for 24 hours.

  • Compound Treatment: a. Trypsinize the transfected Huh-7 cells and seed them into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. b. Prepare serial dilutions of this compound in complete DMEM. c. Add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of HCV RNA Replication: a. Remove the culture medium from the wells. b. Lyse the cells using the luciferase assay lysis buffer. c. Add the luciferase substrate and measure the luminescence using a plate luminometer.

  • Data Analysis: a. Normalize the luciferase readings to the vehicle control. b. Plot the percentage of inhibition against the compound concentration and determine the 50% effective concentration (EC50) using a non-linear regression analysis.

Cytotoxicity Assessment

Evaluating the cytotoxicity of this compound is crucial to determine its therapeutic window. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.[3]

Protocol 2.1: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Materials:

  • Huh-7 cells (or other relevant cell lines)

  • Complete DMEM

  • 96-well clear tissue culture plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed Huh-7 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Protocol 2.2: Neutral Red Uptake Assay

The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[6][7]

Materials:

  • Huh-7 cells

  • Complete DMEM

  • 96-well tissue culture plates

  • This compound stock solution (in DMSO)

  • Neutral Red solution (e.g., 0.33% in water)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for the desired period.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red to each well. Incubate for 2-3 hours.

  • Washing: Remove the staining solution and wash the cells with PBS.

  • Destaining: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells and the CC50 value.

Mechanism of Action: Inhibition of RNA-Dependent RNA Polymerase (RdRp)

This compound exerts its antiviral effect through its triphosphate metabolite, which acts as an inhibitor of the viral RdRp.[8]

Metabolic Activation Pathway of this compound Prodrugs

Metabolic_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_target Viral Target Prodrug This compound Prodrug Uridine This compound Prodrug->Uridine Cellular Esterases UMP This compound Monophosphate (UMP) Uridine->UMP Uridine-Cytidine Kinase UDP This compound Diphosphate (UDP) UMP->UDP UMP-CMP Kinase UTP This compound Triphosphate (UTP) (Active Metabolite) UDP->UTP Nucleoside Diphosphate Kinase RdRp HCV RNA-Dependent RNA Polymerase (NS5B) UTP->RdRp Inhibition Replication Viral RNA Replication UTP->Replication Blocks RdRp->Replication Catalyzes

Caption: Metabolic activation of this compound prodrugs and inhibition of HCV RdRp.

Protocol: In Vitro HCV RdRp Inhibition Assay

This is a biochemical assay to determine the direct inhibitory effect of the triphosphate form of this compound on the enzymatic activity of purified HCV RdRp.

Materials:

  • Purified recombinant HCV RdRp (NS5B protein)

  • RNA template (e.g., poly(C)) and primer (e.g., oligo(G))

  • Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl)

  • Ribonucleotide triphosphates (ATP, CTP, UTP)

  • Radiolabeled GTP (e.g., [α-32P]GTP)

  • This compound triphosphate

  • Scintillation counter or phosphorimager

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, RNA template/primer, and a mix of ATP, CTP, and UTP.

  • Inhibitor Addition: Add serial dilutions of this compound triphosphate to the reaction tubes.

  • Enzyme Addition: Initiate the reaction by adding the purified HCV RdRp enzyme.

  • Radiolabeling: Add radiolabeled GTP to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Termination: Stop the reaction by adding EDTA.

  • Quantification: Spot the reaction mixture onto a filter membrane, wash away unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of RdRp inhibition and determine the 50% inhibitory concentration (IC50) or the inhibition constant (Ki).

Data Presentation

Quantitative data from the assays should be summarized in a clear and structured format for easy comparison.

CompoundAssayCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)IC50 (µM) (RdRp Assay)
2'-C-Methylcytidine (NM-107)HCV RepliconHuh-78.8 (EC90)>100--
2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130)HCV RepliconHuh-74.9 (EC90)>100>20.4-
2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine phosphoramidate prodrug (PSI-7977, Sofosbuvir)HCV RepliconHuh-7<1>50>50-
2'-α-C-Methyl-2'-β-C-fluorouridine phosphoramidate prodrug (17q)HCV RepliconHuh-70.88 ± 0.12>100>113-
2'-α-C-Methyl-2'-β-C-fluorouridine phosphoramidate prodrug (17r)HCV RepliconHuh-72.24 ± 0.22>100>44-

Note: Data is compiled from various sources for illustrative purposes.[8][9][10] EC90 values are presented where EC50 values were not available in the cited literature.

Conclusion

The cell-based assays outlined in this document provide a robust framework for the preclinical evaluation of this compound and its derivatives. By systematically assessing antiviral efficacy, cytotoxicity, and the mechanism of action, researchers can gain critical insights into the therapeutic potential of these compounds and guide further drug development efforts. It is recommended to perform these assays in parallel to obtain a comprehensive understanding of the compound's activity and safety profile.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2'-O-AECM-5-methyl Pyrimidine Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of oligonucleotides is a critical strategy in the development of therapeutic nucleic acids, enhancing their stability, binding affinity, and cellular uptake. The 2'-O-(N-(Aminoethyl)carbamoyl)methyl (2'-O-AECM) modification, in particular, has shown promise in improving the properties of oligonucleotides. This document provides detailed application notes and protocols for the large-scale synthesis of 2'-O-AECM-5-methyl pyrimidine phosphoramidites, specifically 2'-O-AECM-5-methyluridine (AECM-MeU) and 2'-O-AECM-5-methylcytidine (AECM-MeC) phosphoramidites. These compounds are valuable building blocks for the automated solid-phase synthesis of modified oligonucleotides for various therapeutic and research applications.

The synthesis of these novel phosphoramidites has been successfully scaled up to multigram quantities, focusing on cost-effective reagents and minimizing the need for extensive chromatographic purification.[1][2][3] Key innovations in the synthesis include the use of phase transfer catalysis (PTC) to improve the efficiency of crucial alkylation steps.[1][3]

Synthesis Pathway Overview

The large-scale synthesis of 2'-O-AECM-5-methyl pyrimidine phosphoramidites involves a multi-step chemical process starting from commercially available 5-methyluridine or 5-methylcytidine. The general workflow involves protection of the hydroxyl and amino groups, alkylation at the 2'-hydroxyl position, and finally phosphitylation to yield the desired phosphoramidite.

G cluster_U AECM-MeU Phosphoramidite Synthesis cluster_C AECM-MeC Phosphoramidite Synthesis 5-Methyluridine 5-Methyluridine Protection_U Protection_U 5-Methyluridine->Protection_U 3',5'-OH Protection N3_Alkylation N3_Alkylation Protection_U->N3_Alkylation N3-Alkylation (PTC) 2_OH_Alkylation 2_OH_Alkylation N3_Alkylation->2_OH_Alkylation 2'-OH Alkylation Deprotection_U1 Deprotection_U1 2_OH_Alkylation->Deprotection_U1 N3-Deprotection Amine_Protection Amine_Protection Deprotection_U1->Amine_Protection Amine Protection (TFA) DMT_Protection DMT_Protection Amine_Protection->DMT_Protection 5'-OH DMT Protection Phosphitylation_U Phosphitylation_U DMT_Protection->Phosphitylation_U Phosphitylation AECM_MeU_Phosphoramidite AECM_MeU_Phosphoramidite Phosphitylation_U->AECM_MeU_Phosphoramidite 5-Methylcytidine 5-Methylcytidine Protection_C Protection_C 5-Methylcytidine->Protection_C 3',5'-OH Protection N4_Acetylation N4_Acetylation Protection_C->N4_Acetylation N4-Acetylation 2_OH_Alkylation_C 2_OH_Alkylation_C N4_Acetylation->2_OH_Alkylation_C 2'-OH Alkylation Deprotection_C1 Deprotection_C1 2_OH_Alkylation_C->Deprotection_C1 N4-Deprotection Amine_Protection_C Amine_Protection_C Deprotection_C1->Amine_Protection_C Amine Protection (TFA) DMT_Protection_C DMT_Protection_C Amine_Protection_C->DMT_Protection_C 5'-OH DMT Protection Phosphitylation_C Phosphitylation_C DMT_Protection_C->Phosphitylation_C Phosphitylation AECM_MeC_Phosphoramidite AECM_MeC_Phosphoramidite Phosphitylation_C->AECM_MeC_Phosphoramidite

Caption: Synthetic workflow for 2'-O-AECM-5-methyl pyrimidine phosphoramidites.

Experimental Protocols

The following protocols are based on the successful multigram-scale synthesis of AECM-MeU and AECM-MeC phosphoramidites.[1][2]

I. Large-Scale Synthesis of 2'-O-AECM-5-methyluridine (AECM-MeU) Phosphoramidite

1. Protection of 3',5'-Hydroxyl Groups of 5-Methyluridine:

  • Procedure: Start with the preparation of 3′,5′-O-[(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)]-5-methyluridine on a large scale (e.g., 195 g).[1] This standard procedure protects the 3' and 5' hydroxyl groups, making the 2'-hydroxyl group available for subsequent modification.

2. N3-Alkylation using Phase Transfer Catalysis (PTC):

  • Reagents: 3′,5′-O-protected 5-methyluridine, pivaloyloxymethyl chloride (PivOM-Cl), potassium carbonate (K₂CO₃), tetrabutylammonium bromide (TBAB) as the phase transfer catalyst, in a suitable solvent like acetonitrile (MeCN).

  • Procedure: Combine the protected nucleoside, K₂CO₃, and TBAB in MeCN. Add PivOM-Cl and stir the reaction mixture at room temperature. The use of PTC allows for efficient N3-alkylation under mild conditions.[1] Monitor the reaction by TLC or HPLC until completion.

  • Work-up: Filter the reaction mixture and concentrate the filtrate. The crude product can often be used in the next step without further purification.

3. 2'-O-Alkylation:

  • Reagents: N3-alkylated intermediate, sodium hydride (NaH), and 2-(2-(trifluoroacetamido)ethylcarbamoyl)methyl bromide in anhydrous dimethylformamide (DMF).

  • Procedure: To a solution of the N3-alkylated intermediate in anhydrous DMF, add NaH portion-wise at 0°C. After stirring, add the alkylating agent and allow the reaction to proceed to completion.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.

4. Deprotection and Amine Protection:

  • Procedure: The N3-PivOM group is removed under specific conditions, followed by the protection of the primary amine of the AECM moiety with a trifluoroacetyl (TFA) group.

5. 5'-O-DMT Protection:

  • Reagents: The resulting nucleoside, 4,4'-dimethoxytrityl chloride (DMT-Cl), in pyridine.

  • Procedure: React the nucleoside with DMT-Cl in pyridine until the reaction is complete.

  • Work-up: Quench the reaction and perform an aqueous work-up. The product is purified by silica gel chromatography.

6. Phosphitylation:

  • Reagents: The 5'-O-DMT protected nucleoside, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, and N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM).

  • Procedure: To a solution of the nucleoside and DIPEA in anhydrous DCM, add the phosphitylating agent dropwise at room temperature. Stir until the reaction is complete.

  • Work-up: Quench the reaction, wash the organic layer, dry, and concentrate. The final phosphoramidite is purified by silica gel chromatography.

II. Large-Scale Synthesis of 2'-O-AECM-5-methylcytidine (AECM-MeC) Phosphoramidite

1. Protection of 3',5'-Hydroxyl Groups of 5-Methylcytidine:

  • Procedure: Prepare 3′,5′-O-[(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)]-5-methylcytidine starting from a large quantity (e.g., 100 g) of 5-methylcytidine using established methods.[1]

2. N4-Acetylation:

  • Procedure: The exocyclic amino group of the cytidine base is protected with an acetyl group to prevent side reactions in subsequent steps.

3. 2'-O-Alkylation:

  • Procedure: Similar to the uridine analog, the 2'-hydroxyl group is alkylated using sodium hydride and the appropriate alkylating agent. Note that the solubility of the starting material may be a challenge, requiring optimization of solvent systems.[1]

4. Deprotection and Amine Protection:

  • Procedure: The N4-acetyl group is removed, followed by the protection of the AECM amine with a TFA group.

5. 5'-O-DMT Protection:

  • Procedure: The 5'-hydroxyl group is protected with a DMT group as described for the uridine derivative.

6. Phosphitylation:

  • Procedure: The final phosphitylation step is carried out using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the target AECM-MeC phosphoramidite.

Data Presentation

The following tables summarize the quantitative data for key steps in the synthesis, demonstrating the efficiency of the large-scale protocol.

Table 1: Reagent Quantities and Yields for AECM-MeU Phosphoramidite Synthesis (Optimized Conditions) [1][2]

StepStarting MaterialKey Reagents (Equivalents)SolventYield (%)
N3-Alkylation3',5'-O-protected 5-methyluridinePivOM-Cl (1.5), K₂CO₃ (1.5), TBAB (0.2)MeCN~95
2'-O-AlkylationN3-alkylated intermediateAlkylating agent (1.5), NaH (1.5)DMF~80
5'-O-DMT ProtectionDeprotected nucleosideDMT-Cl (1.2)Pyridine~85
Phosphitylation5'-O-DMT nucleosidePhosphitylating agent (1.5), DIPEA (3.0)DCM~90

Table 2: Reagent Quantities and Yields for AECM-MeC Phosphoramidite Synthesis (Optimized Conditions) [1]

StepStarting MaterialKey Reagents (Equivalents)SolventYield (%)
N4-Acetylation3',5'-O-protected 5-methylcytidineAcetic Anhydride (excess)Pyridine~98
2'-O-AlkylationN4-acetylated intermediateAlkylating agent (1.5), NaH (1.5)DMF~75
5'-O-DMT ProtectionDeprotected nucleosideDMT-Cl (1.2)Pyridine~80
Phosphitylation5'-O-DMT nucleosidePhosphitylating agent (1.5), DIPEA (3.0)DCM~88

Oligonucleotide Synthesis Workflow

The synthesized 2'-O-AECM-5-methyl pyrimidine phosphoramidites are directly applicable in standard automated solid-phase oligonucleotide synthesis.

G Solid_Support Solid Support with First Nucleoside Detritylation 1. Detritylation (Removes DMT group) Solid_Support->Detritylation Coupling 2. Coupling (Adds new phosphoramidite) Detritylation->Coupling Capping 3. Capping (Blocks unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Detritylation Repeat for next cycle Cleavage_Deprotection Cleavage from Support & Base Deprotection Oxidation->Cleavage_Deprotection Purified_Oligonucleotide Purified_Oligonucleotide Cleavage_Deprotection->Purified_Oligonucleotide

Caption: Standard phosphoramidite cycle for oligonucleotide synthesis.

The phosphoramidite chemistry for DNA synthesis is a well-established and highly efficient method.[4] The four main steps in each cycle are:

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.[5]

  • Coupling: The new phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[5]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.[6]

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Conclusion

The protocols outlined provide a robust and scalable method for the synthesis of 2'-O-AECM-5-methyl pyrimidine phosphoramidites. By optimizing key reaction steps and minimizing purification challenges, these valuable building blocks can be produced in the quantities required for preclinical and clinical development of oligonucleotide therapeutics.[2] The availability of these reagents will facilitate further research into the impact of 2'-O-AECM modifications on the therapeutic properties of nucleic acid-based drugs.

References

Synthesis of 2'-Deoxy-2'-C-β-methylcytidine Phosphoramidite: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2'-deoxy-2'-C-β-methylcytidine phosphoramidite, a key building block for the incorporation of this modified nucleoside into oligonucleotides. The methods outlined are based on an efficient route reported in the scientific literature, ensuring reproducibility and high yields.

Overview of the Synthetic Pathway

The synthesis of 2'-deoxy-2'-C-β-methylcytidine phosphoramidite is a multi-step process that begins with the appropriately protected 2-C-β-methylribofuranose precursor. The key transformations involve the formation of the nucleoside, selective protection and deprotection of hydroxyl groups, deoxygenation at the 2'-position, conversion of the uracil base to cytosine, and finally, phosphitylation to yield the desired phosphoramidite.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_start Starting Material Preparation cluster_nucleoside_formation Nucleoside Formation & Manipulation cluster_phosphoramidite_synthesis Phosphoramidite Synthesis Start 1,2,3,5-tetra-O-benzoyl- 2-C-β-methylribofuranose Uridine 2'-C-β-methyluridine Start->Uridine Glycosylation ProtectedUridine 3',5'-O-TIPDS-protected 2'-C-β-methyluridine Uridine->ProtectedUridine 3',5'-OH Protection DeoxyUridine Protected 2'-deoxy- 2'-C-β-methyluridine ProtectedUridine->DeoxyUridine 2'-OH Deoxygenation DeprotectedDeoxyUridine 2'-deoxy-2'-C-β-methyluridine DeoxyUridine->DeprotectedDeoxyUridine Deprotection Cytidine 2'-deoxy-2'-C-β-methylcytidine DeprotectedDeoxyUridine->Cytidine Uracil to Cytosine Conversion ProtectedCytidine N-benzoyl-2'-deoxy- 2'-C-β-methylcytidine Cytidine->ProtectedCytidine N-benzoylation DMTCytidine 5'-O-DMT-protected N-benzoyl derivative ProtectedCytidine->DMTCytidine 5'-O-DMT Protection Phosphoramidite Final Phosphoramidite DMTCytidine->Phosphoramidite Phosphitylation

Figure 1: Overall workflow for the synthesis of 2'-deoxy-2'-C-β-methylcytidine phosphoramidite.

Quantitative Data Summary

The following table summarizes the yields for each key step in the synthesis, based on the efficient route developed by Li and Piccirilli.[1]

Step No.ReactionStarting MaterialProductYield (%)
1Glycosylation and Deprotection1,2,3,5-tetra-O-benzoyl-2-C-β-methylribofuranose2'-C-β-methyluridineQuantitative
23',5'-Hydroxyl Protection2'-C-β-methyluridine3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl)-2'-C-β-methyluridine65
32'-Deoxygenation3',5'-O-protected-2'-C-β-methyluridine3',5'-O-protected-2'-deoxy-2'-C-β-methyluridine97
4Deprotection3',5'-O-protected-2'-deoxy-2'-C-β-methyluridine2'-deoxy-2'-C-β-methyluridine95
5Conversion to Cytidine & N-protection2'-deoxy-2'-C-β-methyluridineN-benzoyl-2'-deoxy-2'-C-β-methylcytidine85
65'-Hydroxyl ProtectionN-benzoyl-2'-deoxy-2'-C-β-methylcytidineN-benzoyl-5'-O-DMT-2'-deoxy-2'-C-β-methylcytidine92
7PhosphitylationN-benzoyl-5'-O-DMT-2'-deoxy-2'-C-β-methylcytidine2'-deoxy-2'-C-β-methylcytidine phosphoramidite93
- Overall Yield 1,2,3,5-tetra-O-benzoyl-2-C-β-methylribofuranose Final Phosphoramidite ~46

Experimental Protocols

The following are detailed protocols for each step of the synthesis.

Protocol 1: Synthesis of 2'-C-β-methyluridine

This protocol describes the formation of the initial nucleoside from a protected ribofuranose precursor.

Protocol1 cluster_reagents Reagents cluster_procedure Procedure cluster_product Product Reagent1 1,2,3,5-tetra-O-benzoyl- 2-C-β-methylribofuranose Step1 Dissolve starting material in saturated methanolic ammonia. Reagent1->Step1 Reagent2 Saturated Ammonia in Methanol Reagent2->Step1 Step2 Stir at room temperature. Step1->Step2 Step3 Monitor reaction by TLC. Step2->Step3 Step4 Concentrate under reduced pressure. Step3->Step4 Product 2'-C-β-methyluridine Step4->Product

Figure 2: Workflow for the synthesis of 2'-C-β-methyluridine.

Materials:

  • 1,2,3,5-tetra-O-benzoyl-2-C-β-methylribofuranose

  • Saturated ammonia in methanol

  • Methanol

  • Silica gel for chromatography

Procedure:

  • Dissolve 1,2,3,5-tetra-O-benzoyl-2-C-β-methylribofuranose in saturated ammonia in methanol.

  • Stir the solution at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product is purified by silica gel chromatography to yield 2'-C-β-methyluridine.

Protocol 2: Synthesis of 3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl)-2'-C-β-methyluridine

This protocol details the simultaneous protection of the 3' and 5' hydroxyl groups.

Materials:

  • 2'-C-β-methyluridine

  • 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl)

  • Pyridine (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Imidazole

  • Chloroform

  • Water

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of 2'-C-β-methyluridine and imidazole in anhydrous DMF under an argon atmosphere, add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane.

  • Stir the mixture at room temperature for approximately 2 hours.

  • Quench the reaction by adding water and then concentrate the mixture under reduced pressure.

  • Dissolve the residue in chloroform and wash the organic layer with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify the product by silica gel chromatography.

Protocol 3: Synthesis of 3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl)-2'-deoxy-2'-C-β-methyluridine

This protocol describes the deoxygenation of the 2'-hydroxyl group.

Materials:

  • 3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl)-2'-C-β-methyluridine

  • Phenyl chlorothionoformate

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (anhydrous)

  • Tris(trimethylsilyl)silane (TTMSS)

  • Azobisisobutyronitrile (AIBN)

  • Toluene (anhydrous)

Procedure:

  • To a solution of the protected uridine from Protocol 2 and DMAP in anhydrous acetonitrile, add phenyl chlorothionoformate and stir at room temperature.

  • After completion, concentrate the reaction mixture and purify the intermediate thionocarbonate by silica gel chromatography.

  • Dissolve the purified thionocarbonate and AIBN in anhydrous toluene.

  • Heat the solution to reflux and add TTMSS dropwise.

  • Continue refluxing until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture, concentrate, and purify the product by silica gel chromatography.

Protocol 4: Synthesis of N-benzoyl-5'-O-DMT-2'-deoxy-2'-C-β-methylcytidine

This multi-step protocol covers the deprotection of the silyl group, conversion of the uracil base to a protected cytosine, and protection of the 5'-hydroxyl group.

Protocol4 cluster_deprotection Deprotection cluster_conversion Uracil to Cytosine Conversion cluster_protection N- and 5'-O- Protection Start Protected 2'-deoxy- 2'-C-β-methyluridine Deprotected 2'-deoxy-2'-C-β-methyluridine Start->Deprotected TBAF Activated 4-triazolide intermediate Deprotected->Activated POCl3, 1,2,4-triazole Cytidine 2'-deoxy-2'-C-β-methylcytidine Activated->Cytidine Aqueous Ammonia ProtectedN N-benzoyl derivative Cytidine->ProtectedN Benzoyl Chloride Protected5O N-benzoyl-5'-O-DMT derivative ProtectedN->Protected5O DMT-Cl, Pyridine

Figure 3: Logical flow for the synthesis of the fully protected cytidine nucleoside.

Materials:

  • 3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl)-2'-deoxy-2'-C-β-methyluridine

  • Tetrabutylammonium fluoride (TBAF) in THF

  • Phosphorus oxychloride (POCl3)

  • 1,2,4-Triazole

  • Triethylamine

  • Acetonitrile (anhydrous)

  • Aqueous ammonia

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

Procedure:

  • Deprotection: Treat the protected 2'-deoxyuridine from Protocol 3 with TBAF in THF. After completion, purify the resulting 2'-deoxy-2'-C-β-methyluridine by chromatography.

  • Conversion to Cytidine:

    • To a suspension of 1,2,4-triazole in anhydrous acetonitrile, add POCl3 and triethylamine at 0 °C.

    • Add the deprotected 2'-deoxyuridine and stir at room temperature.

    • After the reaction is complete, add aqueous ammonia and stir.

    • Concentrate the mixture and purify the resulting 2'-deoxy-2'-C-β-methylcytidine.

  • N-Benzoylation: Treat the 2'-deoxy-2'-C-β-methylcytidine with benzoyl chloride in anhydrous pyridine. Purify the N-benzoyl derivative.

  • 5'-O-DMT Protection: To a solution of the N-benzoyl derivative in anhydrous pyridine, add DMT-Cl and stir at room temperature. After completion, quench the reaction with methanol, concentrate, and purify N-benzoyl-5'-O-DMT-2'-deoxy-2'-C-β-methylcytidine by silica gel chromatography.

Protocol 5: Synthesis of 2'-Deoxy-2'-C-β-methylcytidine Phosphoramidite

This final protocol describes the phosphitylation of the protected nucleoside.

Materials:

  • N-benzoyl-5'-O-DMT-2'-deoxy-2'-C-β-methylcytidine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve N-benzoyl-5'-O-DMT-2'-deoxy-2'-C-β-methylcytidine in anhydrous DCM.

  • Add DIPEA to the solution.

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir the reaction at room temperature under an argon atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography on silica gel pre-treated with triethylamine to obtain the final phosphoramidite.

Conclusion

The protocols described provide a reliable and efficient pathway for the synthesis of 2'-deoxy-2'-C-β-methylcytidine phosphoramidite. Careful execution of each step, with appropriate purification and characterization of intermediates, is crucial for obtaining the final product in high purity and yield. This modified phosphoramidite is a valuable tool for the synthesis of oligonucleotides with enhanced properties for various research and therapeutic applications.

References

Application Notes and Protocols for Incorporating 2'-F/Me-Modified Pyrimidines into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical modification of oligonucleotides is a cornerstone of nucleic acid therapeutics, enabling the development of potent and stable drugs such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). Among the most prevalent and impactful modifications are the substitution of the 2'-hydroxyl group on the ribose sugar of pyrimidines (cytidine and uridine) with either a 2'-Fluoro (2'-F) or a 2'-O-Methyl (2'-OMe) group. These modifications are critical for overcoming the inherent limitations of natural oligonucleotides, primarily their rapid degradation by nucleases and suboptimal binding affinity to target RNA.

The 2'-F modification, with its highly electronegative fluorine atom, locks the sugar into an RNA-like C3'-endo conformation, which generally increases the thermal stability of the duplex formed with a target RNA strand.[1][2] Similarly, the 2'-OMe modification enhances binding affinity and provides significant steric hindrance, protecting the phosphodiester backbone from nuclease cleavage.[3] Both modifications are instrumental in improving the pharmacokinetic and pharmacodynamic properties of oligonucleotide-based drugs, leading to enhanced efficacy and duration of action in vivo.[4][5]

This document provides a detailed overview of the applications of 2'-F and 2'-OMe pyrimidine modifications, quantitative data on their effects, and comprehensive protocols for their incorporation into oligonucleotides via solid-phase phosphoramidite chemistry.

Key Properties and Applications

Incorporating 2'-F and 2'-OMe modifications into oligonucleotides imparts several desirable properties:

  • Enhanced Nuclease Resistance: Both modifications protect the oligonucleotide backbone from degradation by endo- and exonucleases, significantly increasing their half-life in serum and tissues.[3][4] The stability can be further enhanced by combining these sugar modifications with a phosphorothioate (PS) backbone.[1]

  • Increased Binding Affinity: By pre-organizing the sugar into an A-form helix geometry, these modifications increase the melting temperature (Tm) of the duplex with complementary RNA targets, leading to more stable binding.[1][2][6]

  • Modulation of Immune Response: Strategic incorporation of 2' modifications can help mitigate the activation of innate immune receptors, such as Toll-like receptors (TLRs), reducing potential off-target inflammatory responses.[7][8] Conversely, in some contexts, 2'-F modifications have been shown to enhance RIG-I pathway activation, which can be advantageous in cancer immunotherapy.[7][8]

  • Improved In Vivo Efficacy: The combination of enhanced stability and binding affinity translates to greater potency and a longer duration of action for ASOs and siRNAs in cellular and animal models.[2][4]

These modifications are widely used in various therapeutic designs, including:

  • ASO "Gapmers": These are chimeric oligonucleotides typically consisting of a central block of unmodified DNA nucleotides (the "gap") flanked by modified nucleotide "wings".[6][9] The modified wings provide nuclease resistance and high binding affinity, while the DNA gap is necessary to recruit RNase H for cleavage of the target RNA.[1][6]

  • siRNAs: To improve stability and reduce off-target effects, siRNAs are often heavily modified.[5] A common strategy involves incorporating 2'-F and 2'-OMe modifications throughout the sense and antisense strands, often in alternating patterns.[10][11]

Data Presentation: Effects of 2'-F/Me Modifications

The quantitative impact of incorporating 2'-F and 2'-OMe pyrimidines is summarized below.

Table 1: Thermal Stability (Tm) of Modified Oligonucleotide Duplexes

ModificationContextChange in Tm (ΔTm) per ModificationReference
2'-Fluoro (2'-F)Chimeric 2'-F-RNA/DNA antisense oligo duplexed with RNA+1.8 °C[1]
2'-Fluoro (2'-F)Single U or C modification in a 12-mer RNA duplexSimilar or slightly increased vs. unmodified[4]
2'-O-Methyl (2'-OMe)Duplex with complementary RNAIncreased stability[3]
2'-deoxy-2'-α-F-2'-β-C-methyl (2'-F/Me)Single U or C modification in a 12-mer RNA duplex~ -15 °C[4]

Table 2: Nuclease Resistance of Modified Oligonucleotides

ModificationNuclease / ConditionObservationReference
2'-O-Methyl (2'-OMe) with PS backbone10% Fetal Bovine SerumHalf-life >72 hours[3]
2'-Fluoro (2'-F)GeneralProvides nuclease resistance; enhanced by PS linkages[1][12]
2'-deoxy-2'-α-F-2'-β-C-methyl (2'-F/Me)3' Exonuclease (SVPD)More resistance than 2'-F at the terminus[4][10]
Fully 2'-O-Methyl or 2'-FluoroSnake Venom Phosphodiesterase (SVPD)Stability correlates with the size of the 2' modification[13]

Table 3: In Vitro and In Vivo Activity of Modified Oligonucleotides

Oligo TypeModification(s)Target / ModelKey ResultReference
siRNA2'-F/Me at specific positionsMouse modelSimilar or better silencing activity than parent siRNA[10]
ASO Gapmer2'-O-DMAOE wingsC-raf mRNA / BalbC miceDose-dependent reduction in target mRNA[9]
ASO Gapmer2'-F, 2'-MOE, or cEt wingsPten transcript / Mice2'-F ASO showed more hepatotoxicity than 2'-MOE or cEt ASOs[14]
siRNAFully 2'-F and 2'-OMe substitutedGene expression>500-fold increase in gene down-regulation vs. unmodified[1]

Visualizations

Solid_Phase_Oligonucleotide_Synthesis cluster_cycle Repetitive Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add 2'-F/Me Amidite) Detritylation->Coupling Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Detritylation Start Next Cycle Cleavage Cleavage & Deprotection Oxidation->Cleavage After Final Cycle Start Start CPG Nucleoside-loaded Solid Support (CPG) Start->CPG CPG->Detritylation Purification Purification (e.g., HPLC) Cleavage->Purification FinalOligo Final Modified Oligonucleotide Purification->FinalOligo

Caption: Automated solid-phase synthesis cycle for oligonucleotides.

Gapmer_ASO_Structure Gapmer 5' Wing DNA Gap 3' Wing Wing_Node 2'-F or 2'-OMe Modified Nucleotides (High Affinity & Nuclease Resistance) Gapmer:f0->Wing_Node Gapmer:f2->Wing_Node Gap_Node Deoxyribonucleotides (RNase H Recruitment & Cleavage) Gapmer:f1->Gap_Node

Caption: Structure of a typical "gapmer" antisense oligonucleotide.

siRNA_Modification_Strategy Common siRNA Modification Pattern cluster_sense Sense Strand (Passenger) cluster_antisense Antisense Strand (Guide) ss 5' - N N N N N N N N N N N N N N N N N N N - 3' as 3' - N N N N N N N N N N N N N N N N N N N - 5' s_mods    (2'-OMe) (2'-F) (2'-OMe) (2'-F) ... etc. as_mods    (2'-F) (2'-OMe) (2'-F) (2'-OMe) ... etc.

Caption: Common alternating 2'-F/2'-OMe modification pattern in an siRNA duplex.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-F/Me-Modified Oligonucleotides

This protocol outlines the standard automated solid-phase synthesis of oligonucleotides using the phosphoramidite method, adapted for the incorporation of 2'-F and 2'-OMe pyrimidine monomers.[6][15]

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) or Polystyrene (PS) solid support pre-loaded with the initial nucleoside.[6][15]

  • Standard DNA/RNA phosphoramidites (A, G, C, T/U)

  • 2'-F-pyrimidine (C, U) phosphoramidites

  • 2'-OMe-pyrimidine (C, U) phosphoramidites

  • Activator solution (e.g., 0.25 M Dicyanoimidazole (DCI) in Acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane)[15]

  • Capping solution A (e.g., Acetic anhydride/Lutidine/THF) and Capping solution B (e.g., N-Methylimidazole/THF)

  • Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)[6]

  • Sulfurizing reagent (for phosphorothioate linkages, e.g., DDTT or PADS)[6]

  • Anhydrous Acetonitrile

Procedure (Automated Synthesis Cycle):

The synthesis proceeds via a four-step cycle for each nucleotide addition.[6][]

  • Step 1: Deblocking (Detritylation) a. The solid support is washed with anhydrous acetonitrile. b. The deblocking solution is passed through the synthesis column to remove the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside.[15] c. The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.[6] This leaves a free 5'-hydroxyl group ready for the next coupling reaction.

  • Step 2: Coupling a. The desired phosphoramidite (e.g., a 2'-F-Uridine phosphoramidite) and the activator solution are simultaneously delivered to the synthesis column. b. The activator catalyzes the reaction between the phosphoramidite and the free 5'-hydroxyl group, forming a phosphite triester linkage.[15] Coupling times for modified amidites may need to be extended compared to standard monomers. c. The column is washed with anhydrous acetonitrile.

  • Step 3: Capping a. To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are permanently blocked by acetylation. b. Capping solutions A and B are delivered to the column to acetylate the unreacted termini.[6] c. The column is washed with anhydrous acetonitrile.

  • Step 4: Oxidation or Sulfurization a. To stabilize the newly formed internucleotide linkage, the phosphite triester is converted to a more stable phosphate triester (oxidation) or a nuclease-resistant phosphorothioate triester (sulfurization). b. For a standard phosphodiester bond, the oxidizer solution is passed through the column.[6] c. For a phosphorothioate bond, a sulfurizing reagent is used instead of the oxidizer.[6] d. The column is washed with anhydrous acetonitrile.

  • Repeat Cycle: The cycle (Steps 1-4) is repeated until the full-length oligonucleotide has been assembled.

Protocol 2: Cleavage and Deprotection

Objective: To cleave the synthesized oligonucleotide from the solid support and remove all remaining protecting groups from the nucleobases and the phosphate backbone.

Materials:

  • Ammonium hydroxide/Methylamine (AMA) solution (1:1, v/v) or concentrated aqueous ammonia.

  • Sealed reaction vessel.

  • Heating block or water bath.

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide into a sealed, pressure-rated vial.

  • Add the cleavage/deprotection solution (e.g., AMA) to the solid support.

  • Seal the vial tightly.

  • Heat the mixture. For AMA, a typical condition is 65°C for 15-20 minutes.[6] For aqueous ammonia, longer incubation at a lower temperature (e.g., 55°C for 8-12 hours) is common.

  • Allow the vial to cool completely to room temperature.

  • Carefully open the vial and transfer the supernatant containing the crude oligonucleotide to a new tube.

  • Wash the solid support with nuclease-free water and combine the washes with the supernatant.

  • Dry the crude oligonucleotide solution using a vacuum concentrator.

Note: If the oligonucleotide contains 2'-O-TBDMS protecting groups (common in RNA synthesis), an additional deprotection step using a fluoride source like triethylamine trihydrofluoride (TEA·3HF) is required before final purification.

Protocol 3: Oligonucleotide Purification and Characterization

Purification: The crude, deprotected oligonucleotide is typically purified by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE). Reverse-phase HPLC is often used for "DMT-on" purification, where the final DMT group is left on during deprotection to aid in separation.

Characterization: The identity and purity of the final oligonucleotide should be confirmed.

  • Mass Spectrometry: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the correct molecular weight of the synthesized oligonucleotide.[17]

  • Analytical HPLC/UPLC: Assess the purity of the final product.

Protocol 4: Nuclease Resistance Assay

Objective: To compare the stability of 2'-F/Me-modified oligonucleotides to their unmodified counterparts in the presence of nucleases.

Materials:

  • Modified and unmodified oligonucleotides.

  • 3'-Exonuclease (e.g., Snake Venom Phosphodiesterase, SVPD) or serum (e.g., 10% Fetal Bovine Serum).

  • Reaction buffer.

  • Quenching solution (e.g., EDTA or formamide loading dye).

  • Denaturing polyacrylamide gel or HPLC system.

Procedure:

  • Set up parallel reactions for the modified and unmodified oligonucleotides.

  • In a microcentrifuge tube, combine the oligonucleotide, reaction buffer, and nuclease/serum.

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from each reaction and immediately stop the degradation by adding the quenching solution.

  • Store the quenched samples on ice or at -20°C.

  • Analyze the samples by denaturing PAGE or HPLC to visualize the amount of full-length oligonucleotide remaining at each time point.

  • Quantify the band or peak intensity to determine the degradation rate and half-life of each oligonucleotide.[3][4]

Protocol 5: Thermal Melting (Tm) Analysis

Objective: To determine the melting temperature (Tm) of duplexes formed by modified oligonucleotides with their complementary RNA or DNA targets.

Materials:

  • Modified oligonucleotide and its complementary strand.

  • Annealing buffer (e.g., PBS or similar saline buffer).

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder (peltier).

Procedure:

  • Combine the modified oligonucleotide and its complementary strand in equimolar amounts in the annealing buffer.

  • Heat the solution to 95°C for 5 minutes to denature any secondary structures, then allow it to cool slowly to room temperature to anneal the duplex.

  • Transfer the annealed duplex solution to a quartz cuvette.

  • Place the cuvette in the spectrophotometer and monitor the absorbance at 260 nm.

  • Slowly increase the temperature from a starting point (e.g., 20°C) to a final point (e.g., 90°C) at a controlled ramp rate (e.g., 0.5-1.0 °C/minute), recording the absorbance at each temperature increment.

  • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve (absorbance vs. temperature).[3][4]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2'-C-methyluridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2'-C-methyluridine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Question: Why is the yield of my glycosylation reaction consistently low?

Answer: Low yields in the Vorbrüggen glycosylation, a common method for synthesizing this compound, can stem from several factors:

  • Suboptimal Lewis Acid: The choice and amount of Lewis acid are critical. While TMSOTf is frequently used, its concentration needs to be carefully optimized. Insufficient catalyst can lead to an incomplete reaction, while an excess can cause degradation of the sugar or base.

  • Moisture Contamination: Vorbrüggen reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous. The presence of water can deactivate the silylated nucleobase and the Lewis acid.

  • Inefficient Silylation of Uracil: The uracil base must be properly silylated (e.g., with BSA or HMDS) to enhance its nucleophilicity and solubility in the reaction solvent. Incomplete silylation will result in unreacted uracil.

  • Poorly Reactive Sugar Donor: The protected 2-C-methyl-ribose derivative must be sufficiently reactive. The choice of protecting groups can influence the stability and reactivity of the oxocarbenium ion intermediate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. Acetonitrile and 1,2-dichloroethane are commonly used, but empirical optimization for your specific substrates may be necessary.[1]

Question: I am observing a significant amount of an unexpected by-product in my reaction mixture. How can I identify and minimize it?

Answer: The formation of by-products is a common challenge. Here are some steps to address this issue:

  • By-product Identification: Isolate the by-product using chromatography (e.g., HPLC or column chromatography) and characterize it using spectroscopic methods (NMR, Mass Spectrometry). Knowing the structure of the by-product can provide insights into the side reaction occurring.

  • Common Side Reactions:

    • Anomerization: Formation of the undesired α-anomer can occur. The ratio of α/β anomers can be influenced by the solvent, temperature, and Lewis acid.

    • Solvent Participation: In some cases, the solvent itself can react with the activated sugar intermediate. For example, when using acetonitrile, a competing reaction can occur where the solvent acts as a nucleophile.[1] Switching to a non-nucleophilic solvent like 1,2-dichloroethane can mitigate this.[1]

    • Degradation: Harsh reaction conditions (e.g., high temperature or excessive Lewis acid) can lead to the degradation of starting materials or the desired product.

  • Minimization Strategies:

    • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry of reagents.

    • Change the Solvent: As mentioned, switching to a less reactive solvent can be effective.

    • Protecting Group Strategy: The choice of protecting groups on the sugar can influence the stability of the intermediates and prevent unwanted side reactions.

Question: My final product is difficult to purify. What strategies can I employ for effective purification?

Answer: Purification of nucleoside analogues can be challenging due to their polarity and potential for forming closely related impurities.

  • Chromatographic Techniques:

    • Silica Gel Chromatography: This is the most common method. A careful selection of the eluent system is crucial. Gradient elution is often necessary to separate the product from starting materials and by-products.

    • Reverse-Phase Chromatography (C18): This can be effective for separating polar compounds. A water/acetonitrile or water/methanol gradient is typically used.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Screening different solvents and solvent mixtures is recommended to find suitable conditions for crystallization.

  • Recrystallization: For solids that are already reasonably pure, recrystallization can further enhance purity.

  • One-Pot Synthesis and Improved Work-up: Designing the synthetic route to minimize the need for intermediate purifications can be beneficial. Efficient work-up procedures to remove major impurities before chromatography can also simplify the final purification step.[2]

Frequently Asked Questions (FAQs)

What are the common synthetic strategies for this compound?

There are two primary approaches for the synthesis of C-nucleosides like this compound:

  • Convergent Synthesis: This is the more common strategy and involves the coupling of a pre-synthesized, appropriately protected sugar moiety (the 2'-C-methyl-ribose derivative) with a modified nucleobase (silylated uracil).[3][4] The key step is the N-glycosylation reaction, often performed under Vorbrüggen conditions.[1]

  • Divergent Synthesis (Functionalization at C1'): This approach starts with a pre-formed nucleoside and involves the modification of the sugar ring. However, for this compound, the convergent approach is generally more practical.

What is the role of protecting groups in the synthesis of this compound?

Protecting groups are essential for a successful synthesis. They serve several critical functions:

  • Preventing Unwanted Reactions: They mask reactive functional groups (hydroxyl groups on the sugar, N-H on the uracil base) to prevent them from participating in side reactions.

  • Improving Solubility: Bulky, non-polar protecting groups (e.g., silyl ethers) can enhance the solubility of intermediates in organic solvents.

  • Directing Stereochemistry: In some cases, protecting groups can influence the stereochemical outcome of a reaction, for example, by directing the approach of a reagent from a specific face of the molecule.

Common protecting groups for the hydroxyl functions of the ribose sugar include benzoyl (Bz), p-toluoyl (Tol), and silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).

How can the stereochemistry at the 2'-position be controlled?

The stereochemistry at the 2'-position, which is crucial for the biological activity of many nucleoside analogues, is typically established during the synthesis of the sugar moiety.[5] This often involves stereoselective reactions to introduce the methyl group. For example, the addition of a methyl organometallic reagent to a 2'-keto-nucleoside can lead to a mixture of diastereomers that may require separation. Alternatively, starting from a chiral precursor can ensure the desired stereochemistry.

What are the key analytical techniques to monitor the reaction progress and characterize the final product?

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides more accurate quantitative information about the reaction progress and the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Essential for structural elucidation of the product and intermediates, confirming the presence of the methyl group and the stereochemistry of the glycosidic bond.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product and confirm its identity.

Quantitative Data Summary

The yield of this compound synthesis is highly dependent on the specific protocol and reaction conditions. The following table summarizes yields reported for key steps in related syntheses.

Reaction StepReagents and ConditionsYield (%)Reference
N-glycosylationPerbenzoylated 2-methyl-ribose, 6-chloro-7-deaza-7-iodopurine, DBU, TMSOTf in acetonitrile48%[1]
GlycosylationProtected fluororibose, silylated uracil, Lewis acid in halogenated hydrocarbon>90%[6]
DeprotectionDibenzoyl uridine, NH₃/CH₃OH11.5-30.7%[7]

Experimental Protocols

Protocol 1: Vorbrüggen N-Glycosylation

This protocol is a general representation of the key coupling step.

  • Silylation of Uracil: To a suspension of uracil in anhydrous acetonitrile, add N,O-Bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of ammonium sulfate. Reflux the mixture under an inert atmosphere (e.g., argon) until the solution becomes clear, indicating complete silylation.

  • Coupling Reaction: Cool the silylated uracil solution to 0°C. In a separate flask, dissolve the protected 1-O-acetyl-2-C-methyl-ribose derivative in anhydrous acetonitrile. Add the sugar solution to the silylated uracil solution.

  • Addition of Lewis Acid: Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise to the reaction mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the specified time (typically several hours). Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: Deprotection of Benzoyl Groups

  • Reaction Setup: Dissolve the protected this compound derivative in a solution of ammonia in methanol (typically 7 M).

  • Reaction: Stir the solution at room temperature overnight.

  • Monitoring: Monitor the reaction by TLC to confirm the removal of the benzoyl groups.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude this compound by silica gel chromatography or recrystallization.

Visualizations

experimental_workflow cluster_sugar Sugar Moiety Preparation cluster_base Base Preparation start_sugar D-Ribose protect_hydroxyls Protection of 3',5'-Hydroxyls start_sugar->protect_hydroxyls oxidize_2_oh Oxidation of 2'-Hydroxyl protect_hydroxyls->oxidize_2_oh methyl_addition Methyl Group Addition at C2' oxidize_2_oh->methyl_addition activate_anomeric Activation of Anomeric Carbon methyl_addition->activate_anomeric glycosylation N-Glycosylation (Vorbrüggen) activate_anomeric->glycosylation start_base Uracil silylate_base Silylation start_base->silylate_base silylate_base->glycosylation deprotection Deprotection glycosylation->deprotection purification Purification deprotection->purification final_product This compound purification->final_product

Caption: Convergent synthesis workflow for this compound.

References

challenges in the incorporation of 2'-C-methyluridine into oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Incorporation of 2'-C-Methyluridine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the incorporation of this compound into oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating this compound into oligonucleotides?

The incorporation of this compound presents several challenges primarily due to steric hindrance from the methyl group at the 2'-position of the ribose sugar. This steric bulk can lead to:

  • Reduced Coupling Efficiency: The 2'-C-methyl group can sterically impede the approach of the phosphoramidite to the growing oligonucleotide chain, resulting in lower coupling efficiencies compared to standard RNA monomers.[1][2]

  • Thermal Destabilization of Duplexes: Despite pre-organizing the sugar into a C3'-endo pucker, which is favorable for A-form helices, oligonucleotides containing this compound often show significantly reduced thermal stability (lower Tm) when hybridized with complementary DNA or RNA strands.[2] This destabilization is likely due to unfavorable steric interactions within the duplex.[2]

  • Difficult Deprotection and Purification: Standard deprotection protocols may need optimization to ensure complete removal of protecting groups without degrading the modified oligonucleotide. Purification can also be challenging due to the presence of closely related failure sequences.

Q2: How does the 2'-C-methyl modification affect the properties of an oligonucleotide?

The 2'-C-methyl modification imparts several key properties:

  • Increased Nuclease Resistance: The modification provides significant protection against degradation by nucleases, which is a desirable trait for therapeutic oligonucleotides.[3]

  • Viral Polymerase Inhibition: 2'-C-methylated nucleotides are potent inhibitors of viral RNA-dependent RNA polymerases (RdRp), such as the one from the hepatitis C virus (HCV).[4][5] After incorporation, they act as non-obligate chain terminators, preventing further extension of the viral RNA.[4]

  • Conformational Restriction: The methyl group favors a C3'-endo sugar pucker, which is characteristic of A-form RNA helices.[1][2] However, this does not always translate to increased duplex stability due to steric clashes.[2]

Troubleshooting Guide

Problem 1: Low Coupling Efficiency During Synthesis

Symptoms:

  • Low overall yield of the full-length oligonucleotide.

  • Significant presence of (n-1) and other shortmer impurities observed during HPLC or mass spectrometry analysis.[]

  • Faint color development during the detritylation step following the incorporation of this compound.

Possible Causes & Solutions:

Cause Recommended Solution
Steric Hindrance Extend the coupling time for the this compound phosphoramidite. A standard 2.5-minute coupling may be insufficient; extending it to 10-15 minutes can significantly improve efficiency.[7]
Activator Choice Use a more potent activator. While 1H-tetrazole can be used, activators like 5-(Ethylthio)-1H-tetrazole (ETT) or DCI are often more effective for sterically hindered phosphoramidites.
Reagent Quality Ensure all reagents, particularly the phosphoramidite and activator, are fresh and anhydrous. Moisture can rapidly inactivate the phosphoramidite.[]
Problem 2: Incomplete Deprotection or Oligonucleotide Degradation

Symptoms:

  • Mass spectrometry data shows peaks corresponding to incompletely deprotected oligonucleotides (e.g., still carrying base-protecting groups like isobutyryl or benzoyl).

  • Presence of unexpected shorter fragments, suggesting chain cleavage during deprotection.

  • Loss of modifications, such as the 2'-F group being replaced by a hydroxyl group in related 2'-modified oligos, indicating harsh conditions.[]

Possible Causes & Solutions:

Cause Recommended Solution
Standard Deprotection Too Mild The steric environment around the 2'-C-methyl group might hinder the removal of adjacent protecting groups. Consider extending the deprotection time or using a stronger deprotection solution like aqueous ammonia/methylamine (AMA) at an elevated temperature (e.g., 65°C for 15-30 minutes).[9]
Deprotection Too Harsh Harsh basic conditions can sometimes lead to degradation, especially if other sensitive modifications are present. For oligonucleotides with labile groups, a two-step deprotection might be necessary. First, use a milder base to remove phosphate protecting groups, followed by a standard base treatment for nucleobase deprotection.[7][9]
2'-Silyl Group Removal (for RNA context) If synthesizing an RNA chimera, the final desilylation step to remove 2'-TBDMS or TOM groups requires specific reagents like triethylamine trihydrofluoride (TEA·3HF).[1][10] Ensure the oligo is fully dissolved in a suitable solvent like DMSO before adding the fluoride reagent to prevent incomplete reaction.[10]
Problem 3: Difficulty in Purification

Symptoms:

  • Poor resolution between the full-length product and failure sequences (especially n-1) on reverse-phase or ion-exchange HPLC.

  • Co-elution of impurities with the desired product.

Possible Causes & Solutions:

Cause Recommended Solution
Hydrophobicity The 2'-C-methyl group increases the hydrophobicity of the oligonucleotide. This can alter its retention characteristics on reverse-phase HPLC. Optimize the gradient of the organic solvent (e.g., acetonitrile) to improve separation.
Failure Sequences The presence of significant shortmer sequences due to low coupling efficiency makes purification difficult. It is often better to optimize the synthesis first. Using "trityl-on" purification can greatly simplify the process by separating the full-length, trityl-bearing product from all failure sequences that lack the trityl group.
Ion-Pairing Reagent For ion-exchange or reverse-phase HPLC, experiment with different ion-pairing reagents (e.g., triethylammonium acetate - TEAA, or hexylammonium acetate - HAA) and concentrations to enhance resolution.

Experimental Protocols & Workflows

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the standard four-step cycle for adding one nucleotide, highlighting considerations for this compound.

  • Deblocking (Detritylation):

    • Reagent: 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Procedure: The acid is passed through the synthesis column to remove the 5'-dimethoxytrityl (DMT) protecting group from the solid-support-bound oligonucleotide, exposing a free 5'-hydroxyl group.[]

    • Duration: ~1.5 minutes.

  • Coupling:

    • Reagents: this compound phosphoramidite solution and an activator solution (e.g., 0.25 M DCI) in anhydrous acetonitrile.

    • Procedure: The phosphoramidite and activator are simultaneously delivered to the column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the 5'-hydroxyl group of the growing chain.[]

    • Duration: 10-15 minutes (extended time for this modified base).

  • Capping:

    • Reagents: Capping A (e.g., acetic anhydride/lutidine/THF) and Capping B (e.g., N-methylimidazole/THF).

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which would result in (n-1) deletions.[11]

    • Duration: ~1 minute.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

    • Duration: ~1 minute.

The cycle is repeated until the desired sequence is assembled.

Workflow Diagrams

Oligo_Synthesis_Cycle cluster_workflow Solid-Phase Synthesis Workflow Start Start with Support-Bound Chain (5'-DMT on) Deblocking Step 1: Deblocking (Remove 5'-DMT with Acid) Start->Deblocking Coupling Step 2: Coupling (Add 2'-C-Me-U Phosphoramidite + Activator) Deblocking->Coupling Capping Step 3: Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation Step 4: Oxidation (P(III) to P(V)) Capping->Oxidation End_Cycle Cycle Complete Oxidation->End_Cycle End_Cycle->Deblocking Next Cycle

Caption: Automated phosphoramidite synthesis cycle for oligonucleotide elongation.

Troubleshooting_Low_Yield Problem Problem: Low Yield of Full-Length Oligo Cause1 Check Coupling Step Problem->Cause1 Synthesis Issue? Cause2 Check Reagents Problem->Cause2 Reagent Issue? Cause3 Check Deprotection Problem->Cause3 Post-Synthesis Issue? Solution1a Extend Coupling Time (10-15 min) Cause1->Solution1a Solution1b Use Stronger Activator (e.g., DCI) Cause1->Solution1b Solution2a Use Fresh, Anhydrous Acetonitrile & Activator Cause2->Solution2a Solution2b Verify Phosphoramidite Integrity Cause2->Solution2b Solution3a Analyze for Incomplete Deprotection (MS) Cause3->Solution3a Solution3b Analyze for Degradation (HPLC/PAGE) Cause3->Solution3b

Caption: Decision tree for troubleshooting low yields in oligonucleotide synthesis.

References

Technical Support Center: Enhancing the Antiviral Efficacy of 2'-C-Methyluridine Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the antiviral efficacy of 2'-C-methyluridine prodrugs.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for developing prodrugs of this compound?

A1: this compound itself is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), particularly for viruses like Hepatitis C Virus (HCV).[1][2] However, its therapeutic efficacy is limited by the first phosphorylation step, which is often slow and inefficient in human cells.[3] Prodrug strategies, such as the ProTide (phosphoramidate) approach, are employed to bypass this rate-limiting step by delivering the monophosphorylated active metabolite directly into the target cells, thereby increasing the intracellular concentration of the active nucleoside triphosphate and enhancing antiviral potency.[3][4][5]

Q2: What are the key factors influencing the antiviral activity of this compound phosphoramidate prodrugs?

A2: The antiviral activity of these prodrugs is influenced by several factors, including the choice of amino acid ester, the aryl group on the phosphate, and the stereochemistry at the phosphorus center.[6][7][8] For instance, the stereochemistry of the phosphoramidate, specifically the Sp isomer, has been shown to correlate with higher biological activity in some cases.[6][7][8] The nature of the amino acid ester and the phenolic group can also impact the stability of the prodrug in plasma and its conversion to the active monophosphate within hepatocytes.[9][10]

Q3: My this compound prodrug shows high potency in replicon assays but poor in vivo efficacy. What could be the reason?

A3: A discrepancy between in vitro potency and in vivo efficacy can arise from several factors related to the prodrug's pharmacokinetic properties. These include poor oral bioavailability, instability in the gastrointestinal tract or during first-pass metabolism, and inefficient targeting to the desired tissue (e.g., the liver for HCV).[7][8][11] The prodrug may be prematurely hydrolyzed in the plasma before reaching the target cells, or it may not be efficiently taken up by the target cells.[3] Further studies on the metabolic stability of the prodrug in plasma and liver microsomes, as well as pharmacokinetic studies in animal models, are necessary to investigate these issues.[4]

Q4: Are this compound prodrugs effective against viruses other than HCV?

A4: Yes, 2'-C-methylated nucleosides and their prodrugs have shown inhibitory effects against other mosquito-borne flaviviruses such as Dengue virus (DENV), Zika virus (ZIKV), and Yellow Fever virus (YFV).[1] For example, Sofosbuvir (a prodrug of a 2'-fluoro-2'-C-methyluridine analog) has been reported to inhibit ZIKV replication.[1] However, the efficacy can be cell-type specific, and the prodrug moieties may need to be optimized for efficient activation in different target cells.[12]

Troubleshooting Guides

Issue 1: Low or no antiviral activity of a newly synthesized this compound prodrug in a replicon assay.

Possible Cause Troubleshooting Step
Incorrect stereochemistry The stereochemistry at the phosphorus center of phosphoramidate prodrugs is critical for activity. Synthesize and test individual diastereomers to identify the more active isomer.[6][7][8]
Poor cell permeability Modify the lipophilicity of the prodrug by altering the ester and aryl moieties to enhance cell uptake.[3]
Inefficient intracellular conversion The prodrug may not be efficiently metabolized to the active triphosphate form. Assess the intracellular levels of the monophosphate and triphosphate metabolites using LC-MS/MS.[4]
Compound instability in culture medium Evaluate the stability of the prodrug in the cell culture medium over the duration of the experiment.

Issue 2: High cytotoxicity observed with a this compound prodrug.

Possible Cause Troubleshooting Step
Off-target effects of the prodrug or its metabolites Evaluate the cytotoxicity of the parent nucleoside and the prodrug moieties separately to identify the source of toxicity.
Inhibition of host cell polymerases Assess the inhibitory activity of the triphosphate metabolite against human DNA and RNA polymerases to determine selectivity.[12]
Mitochondrial toxicity Perform assays to evaluate the effect of the compound on mitochondrial function.
Inappropriate ester or aryl group Certain ester groups, such as bulky alkyl esters, have been associated with increased cytotoxicity. Synthesize and test analogs with different ester and aryl groups to find a less toxic combination.[8]

Data Presentation

Table 1: Antiviral Activity and Cytotoxicity of Selected this compound Prodrugs against HCV Replicon

CompoundProdrug MoietyEC50 (µM)CC50 (µM)Reference
PSI-7977 (Sofosbuvir) (Sp)-2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate<1>100[6][7][8]
17m (d)-Valine, phenyl1.82 ± 0.19>100[10]
17q (d)-Tryptophan, phenyl0.88 ± 0.12>100[10]
17r (l)-Methionine, phenyl2.24 ± 0.22>100[10]
Prodrug of 2'-C-Me-uridine L-glutamic acid, aryloxyphosphoramidateIn the same range as SofosbuvirNot reported[9]

Experimental Protocols

Protocol 1: HCV Replicon Assay for Antiviral Efficacy (EC50) Determination

This protocol is a generalized procedure based on methodologies described in the cited literature.[7][8][10]

  • Cell Culture: Culture Huh-7 cells harboring the HCV replicon in DMEM supplemented with 10% FBS, non-essential amino acids, and G418.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in the culture medium to achieve the desired final concentrations.

  • Assay Procedure:

    • Seed the replicon-containing cells in 96-well plates.

    • After 24 hours, replace the medium with fresh medium containing the serially diluted test compounds.

    • Incubate the plates for 72 hours.

  • Quantification of HCV RNA:

    • Lyse the cells and extract total RNA using a commercial kit.

    • Perform a one-step real-time RT-PCR (qRT-PCR) to quantify the level of HCV RNA. Use primers and probes specific for the HCV 5' untranslated region. Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).

  • Data Analysis:

    • Calculate the percentage of inhibition of HCV RNA replication for each compound concentration relative to the untreated control.

    • Determine the 50% effective concentration (EC50) by fitting the dose-response curve using a non-linear regression model.

Protocol 2: Cytotoxicity Assay (CC50) Determination

This protocol is a generalized procedure based on methodologies described in the cited literature.[10][13][14][15]

  • Cell Culture: Seed Huh-7 cells (or other relevant cell lines) in 96-well plates in DMEM supplemented with 10% FBS.

  • Compound Treatment: After 24 hours, treat the cells with the same serial dilutions of the test compounds used in the antiviral assay.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Determine the 50% cytotoxic concentration (CC50) by fitting the dose-response curve using a non-linear regression model.

Visualizations

Antiviral_Prodrug_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hepatocyte) Prodrug This compound Prodrug Prodrug_in Prodrug Prodrug->Prodrug_in Cellular Uptake Monophosphate This compound Monophosphate Prodrug_in->Monophosphate Esterases, HINT1 Diphosphate This compound Diphosphate Monophosphate->Diphosphate UMP-CMPK Triphosphate Active this compound Triphosphate Diphosphate->Triphosphate NDPK Viral_Polymerase Viral RdRp Triphosphate->Viral_Polymerase Chain_Termination RNA Chain Termination Viral_Polymerase->Chain_Termination Inhibition

Caption: Intracellular activation pathway of a this compound phosphoramidate prodrug.

Experimental_Workflow_EC50_CC50 cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture HCV Replicon and Parental Cells Seed_Cells Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Compound_Prep Prepare Serial Dilutions of Prodrug Treat_Cells Treat Cells with Prodrug Dilutions Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for 72h Treat_Cells->Incubate RNA_Extraction RNA Extraction Incubate->RNA_Extraction MTT_Assay MTT Viability Assay Incubate->MTT_Assay EC50_path EC50 Determination CC50_path CC50 Determination qRT_PCR qRT-PCR for HCV RNA RNA_Extraction->qRT_PCR EC50_Calc Calculate EC50 qRT_PCR->EC50_Calc CC50_Calc Calculate CC50 MTT_Assay->CC50_Calc

Caption: Experimental workflow for determining EC50 and CC50 values of antiviral prodrugs.

Troubleshooting_Logic Start Start: New Prodrug Synthesized Test_Activity Test Antiviral Activity (e.g., Replicon Assay) Start->Test_Activity Is_Active Is Activity Potent? Test_Activity->Is_Active Is_Toxic Is Cytotoxicity Low? Is_Active->Is_Toxic Yes Troubleshoot_Activity Troubleshoot Low Activity: - Check Stereochemistry - Assess Permeability - Quantify Metabolites Is_Active->Troubleshoot_Activity No Troubleshoot_Toxicity Troubleshoot High Toxicity: - Assess Off-Target Effects - Check Selectivity - Modify Prodrug Moiety Is_Toxic->Troubleshoot_Toxicity No Proceed Proceed to In Vivo Efficacy Studies Is_Toxic->Proceed Yes Troubleshoot_Activity->Test_Activity Troubleshoot_Toxicity->Test_Activity

Caption: Logical workflow for troubleshooting experimental outcomes of new prodrugs.

References

Technical Support Center: Addressing In Vitro Stability of 2'-C-Methyluridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the in vitro stability challenges of 2'-C-methyluridine. Our goal is to help you navigate potential experimental hurdles and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a synthetic nucleoside analog of uridine, featuring a methyl group at the 2'-carbon of the ribose sugar. This modification has significant implications for its use in antiviral drug development and RNA biology research.[1] The 2'-C-methyl group can enhance the stability of oligonucleotides against nuclease degradation. However, the stability of the standalone nucleoside or when incorporated into an RNA strand can be influenced by various experimental conditions, potentially impacting experimental outcomes.

Q2: What are the primary factors that can affect the stability of this compound in vitro?

A2: The stability of this compound can be influenced by several factors, including:

  • pH: Both acidic and alkaline conditions can potentially lead to the degradation of the molecule.

  • Temperature: Elevated temperatures can accelerate degradation kinetics.

  • Enzymatic Activity: Nucleases present in experimental systems, such as cell lysates or serum-containing media, can degrade oligonucleotides containing this compound.

  • Cell Culture Media Components: Certain components in cell culture media could potentially interact with and affect the stability of the compound.[2]

Q3: How does the 2'-C-methyl modification affect the susceptibility of an RNA strand to nuclease degradation?

A3: The 2'-C-methyl modification generally increases resistance to nuclease degradation. This is because the methyl group sterically hinders the approach of nucleases that would otherwise cleave the phosphodiester backbone. The stability imparted by 2' modifications often correlates with the size of the modification.[3]

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected activity of this compound-containing compounds in cell-based assays.

This is a common problem that can arise from the degradation of the compound before it reaches its target.

Troubleshooting Workflow:

A Inconsistent/Low Activity B Assess Compound Stability in Media A->B C Incubate compound in media at 37°C for various times B->C D Analyze samples by HPLC/LC-MS C->D E Significant Degradation? D->E F Optimize experimental conditions E->F Yes G No Significant Degradation E->G No I Use fresh media, reduce incubation time, consider serum-free media F->I H Investigate other factors (e.g., cell uptake, target engagement) G->H A Unexpected HPLC/LC-MS Peaks B Analyze Peak Characteristics A->B C Review sample handling and storage B->C D Perform forced degradation study B->D F Identify source of contamination C->F E Characterize degradation products by MS/MS D->E G Optimize storage and handling procedures E->G F->G A Prepare this compound solution B Incubate at desired temperature(s) A->B C Take aliquots at different time points B->C D Quench reaction (if necessary) C->D E Analyze by RP-HPLC D->E F Quantify peak area of intact compound E->F G Plot % remaining vs. time F->G A Prepare and incubate sample as in Protocol 1 B Analyze aliquots by LC-MS A->B C Acquire full scan mass spectra B->C D Identify m/z of parent compound and new peaks C->D E Perform MS/MS fragmentation on new peaks D->E F Propose structures of degradation products E->F A Inconsistent Antiviral Effect B Is the compound stable in the assay? A->B C Is the compound efficiently phosphorylated? B->C Yes E Degradation is occurring. See Stability Troubleshooting. B->E No D Is the RdRp susceptible to the triphosphate form? C->D Yes F Phosphorylation is inefficient. Check cell line kinase activity. C->F No G Viral strain may have resistance mutations. D->G No H Consistent Antiviral Effect D->H Yes

References

Technical Support Center: Troubleshooting Polymerase Assays with 2'-C-methyluridine triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for polymerase assays involving 2'-C-methyluridine triphosphate (2'-C-Me-UTP).

Frequently Asked Questions (FAQs)

Q1: What is this compound triphosphate (2'-C-Me-UTP) and how does it work?

This compound triphosphate is a modified ribonucleotide analog that functions as a non-obligate chain terminator in polymerase assays.[1][2] Unlike obligate chain terminators that lack a 3'-hydroxyl group, 2'-C-Me-UTP possesses this group but still halts nucleic acid synthesis. Its mechanism of action involves incorporation into the growing RNA chain by a viral RNA-dependent RNA polymerase (RdRp). Following incorporation, the presence of the 2'-C-methyl group on the ribose sugar sterically hinders the proper binding and alignment of the next incoming nucleoside triphosphate (NTP), thereby preventing the formation of the subsequent phosphodiester bond and terminating chain elongation.[1][3]

Q2: Which polymerases can incorporate 2'-C-Me-UTP?

2'-C-Me-UTP is primarily a substrate for certain viral RNA-dependent RNA polymerases (RdRps), such as Hepatitis C virus (HCV) NS5B polymerase and poliovirus RdRp.[3] Due to the steric bulk of the 2'-C-methyl group, it is generally not a substrate for human mitochondrial polymerases, which contributes to its selective antiviral activity.[4]

Q3: What are the primary applications of 2'-C-Me-UTP in research?

2'-C-Me-UTP and its derivatives are crucial tools in antiviral drug discovery and development, particularly for targeting RNA viruses like HCV.[1][2][3] In a research setting, it is used to:

  • Study the mechanism of action of viral RdRps.

  • Screen for and characterize polymerase inhibitors.

  • Investigate the kinetics of nucleotide incorporation and chain termination.

Troubleshooting Guides

This section addresses specific issues that may be encountered during polymerase assays with 2'-C-Me-UTP.

Problem 1: Low or No Incorporation of 2'-C-Me-UTP

Possible Causes:

  • Suboptimal Enzyme Concentration: The concentration of the polymerase may be too low for efficient incorporation.

  • Incorrect Reaction Buffer Composition: The pH, salt concentration, or magnesium ion (Mg²⁺) concentration may not be optimal for the specific polymerase being used.

  • Inappropriate NTP Concentrations: The concentration of 2'-C-Me-UTP may be too low relative to the natural UTP, or the overall NTP concentration may be imbalanced.

  • Degraded Reagents: The 2'-C-Me-UTP, natural NTPs, polymerase, or template may have degraded due to improper storage or handling.

  • Polymerase Incompatibility: The chosen polymerase may not efficiently incorporate 2'-C-methylated nucleotides.

Solutions:

  • Optimize Enzyme Concentration: Titrate the polymerase concentration to find the optimal level for your assay.

  • Optimize Reaction Buffer: Systematically vary the pH, salt (e.g., KCl, NaCl), and Mg²⁺ concentrations to determine the optimal conditions for your polymerase.[5][6]

  • Adjust NTP Concentrations: If competing with natural UTP, try increasing the concentration of 2'-C-Me-UTP. Ensure all NTPs are at their optimal concentrations for the specific polymerase.

  • Use Fresh Reagents: Prepare fresh solutions of all reagents, including 2'-C-Me-UTP, from reliable stocks.

  • Verify Polymerase Compatibility: Confirm from literature or preliminary experiments that your polymerase is capable of incorporating 2'-C-Me-UTP.

Problem 2: Incomplete or "Leaky" Chain Termination

Possible Causes:

  • Context-Dependent Termination: The efficiency of termination by 2'-C-Me-UTP can be influenced by the sequence of the template RNA.[7][8][9][10] Some sequence contexts may allow for inefficient bypass of the incorporated modified nucleotide.

  • High Natural UTP Concentration: If the assay contains natural UTP, a high concentration relative to 2'-C-Me-UTP can lead to competition and read-through.

  • Pyrophosphorolysis: The reverse reaction of nucleotide incorporation, pyrophosphorolysis, can lead to the excision of the incorporated chain terminator, although this is less common with non-obligate terminators compared to obligate ones.

Solutions:

  • Analyze Sequence Context: If incomplete termination is observed at specific points, analyze the template sequence at those positions. Consider redesigning the template for your specific experimental goals if possible.

  • Optimize NTP Ratio: In competition assays, carefully titrate the ratio of 2'-C-Me-UTP to natural UTP to achieve the desired level of termination. For complete termination, it may be necessary to omit natural UTP from the reaction.

  • Minimize Pyrophosphorolysis: Ensure the reaction buffer does not contain high concentrations of pyrophosphate.

Problem 3: Polymerase Stalling without Termination

Possible Causes:

  • Template Secondary Structure: Complex secondary structures in the RNA template can cause the polymerase to pause or stall independently of the incorporation of 2'-C-Me-UTP.[11]

  • Suboptimal Reaction Conditions: Incorrect temperature or buffer conditions can reduce the processivity of the polymerase, leading to stalling.

Solutions:

  • Template Design: Design templates with minimal secondary structure in the region of interest. RNA folding prediction software can be a useful tool.

  • Optimize Reaction Temperature: Ensure the assay is performed at the optimal temperature for the specific polymerase.

  • Include Additives: For templates with high GC content or stable secondary structures, consider adding reagents like DMSO or betaine to the reaction to help denature the template.

Quantitative Data

The following tables summarize key quantitative data for the incorporation of 2'-C-methylated uridine analogs by HCV NS5B polymerase.

Table 1: Pre-Steady-State Kinetic Parameters for UTP Analog Incorporation by HCV NS5B Polymerase

Nucleotide AnalogKd (μM)kpol (s⁻¹)Efficiency (kpol/Kd) (μM⁻¹s⁻¹)
2'F-2'C-Me-UTP113 ± 280.67 ± 0.050.0059 ± 0.0015
Natural UTP490270.055

Data adapted from a study on HCV polymerase.[12]

Table 2: Substrate Efficiency Rank Order for 2'-Modified UTP Analogs with HCV NS5B Polymerase

Rank2' Substitution
1 (Most Efficient)OH (Natural UTP)
2F
3NH₂
4F-C-Me
5C-Me
6N₃
7 (Least Efficient)ara

Data derived from a comparative analysis of incorporation efficiency.[12]

Experimental Protocols

Protocol 1: Single Nucleotide Incorporation Assay

This protocol is designed to assess the incorporation of 2'-C-Me-UTP by an RNA polymerase.

Materials:

  • 5'-radiolabeled RNA primer (e.g., with [γ-³²P]ATP)

  • RNA template

  • RNA polymerase and corresponding reaction buffer

  • Natural NTPs (ATP, CTP, GTP)

  • This compound triphosphate (2'-C-Me-UTP)

  • Stop solution (e.g., 95% formamide, 20 mM EDTA)

  • Nuclease-free water

Methodology:

  • Annealing: Anneal the 5'-radiolabeled primer to the RNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Reaction Setup: On ice, prepare the reaction mixture containing the annealed primer/template, RNA polymerase buffer, and the desired NTPs. For a single incorporation experiment, include ATP, CTP, GTP, and 2'-C-Me-UTP. Omit natural UTP to specifically assess 2'-C-Me-UTP incorporation.

  • Initiation and Incubation: Initiate the reaction by adding the RNA polymerase and incubating at the optimal temperature for the enzyme (e.g., 37°C).

  • Time Course: At various time points (e.g., 0, 1, 2, 5, 10 minutes), remove aliquots of the reaction and add them to the stop solution to quench the reaction.

  • Analysis: Denature the samples by heating at 95°C for 5 minutes, then analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization: Visualize the results using phosphorimaging. The appearance of a band that is one nucleotide longer than the primer indicates successful incorporation of 2'-C-Me-UMP.

Protocol 2: Chain Termination Assay

This protocol determines the efficiency of chain termination following the incorporation of 2'-C-Me-UMP.

Materials:

  • Same as Protocol 1, with the addition of natural UTP for comparison.

Methodology:

  • Follow steps 1-3 of Protocol 1.

  • Reaction Setup: Prepare parallel reactions. One set of reactions will contain 2'-C-Me-UTP as the only source of UTP. A control set will contain only natural UTP. A third set can contain a mixture of both to assess competition. Ensure all other NTPs (ATP, CTP, GTP) are present to allow for potential read-through.

  • Incubation: Incubate the reactions for a fixed period that allows for multiple nucleotide incorporations in the control reaction (e.g., 30 minutes).

  • Quenching and Analysis: Stop the reactions with the stop solution and analyze the products by denaturing PAGE.

  • Visualization and Interpretation: Visualize the results using phosphorimaging. In the control reaction with natural UTP, you should observe full-length product. In the reaction with 2'-C-Me-UTP, the presence of a truncated product at the position of "U" incorporation indicates chain termination. The relative intensity of the full-length and terminated products can be used to quantify the efficiency of termination.

Visualizations

troubleshooting_workflow start Start: Polymerase Assay with 2'-C-Me-UTP issue Identify Issue start->issue no_product Low or No Product issue->no_product No/Low Yield incomplete_term Incomplete Termination issue->incomplete_term Read-through stalling Polymerase Stalling issue->stalling Unexpected Pausing check_reagents Check Reagent Integrity & Concentrations no_product->check_reagents analyze_sequence Analyze Template Sequence Context incomplete_term->analyze_sequence check_template_structure Analyze Template Secondary Structure stalling->check_template_structure optimize_conditions Optimize Reaction Conditions (Buffer, Temp) check_reagents->optimize_conditions check_polymerase Verify Polymerase Compatibility optimize_conditions->check_polymerase success Successful Assay check_polymerase->success Resolved optimize_ntp_ratio Optimize 2'-C-Me-UTP:UTP Ratio analyze_sequence->optimize_ntp_ratio optimize_ntp_ratio->success Resolved additives Consider Additives (DMSO, Betaine) check_template_structure->additives additives->success Resolved

Caption: Troubleshooting workflow for polymerase assays with 2'-C-Me-UTP.

mechanism_of_action cluster_0 Elongation Cycle cluster_1 Mechanism of Termination Polymerase Viral RdRp Incorporation Incorporation Polymerase->Incorporation Template RNA Template Template->Incorporation Primer Growing RNA Strand Primer->Incorporation NTP Natural NTP NTP->Incorporation Me_UTP 2'-C-Me-UTP Me_UTP->Incorporation Termination Chain Termination Incorporation->Termination 2'-C-Me-UTP Elongation Elongation Continues Incorporation->Elongation Natural NTP Incorporated_Me_UMP Incorporated 2'-C-Me-UMP Termination->Incorporated_Me_UMP Steric_Hindrance Steric Hindrance Incorporated_Me_UMP->Steric_Hindrance Blocked_Binding Binding of Next NTP Blocked Incorporated_Me_UMP->Blocked_Binding Next_NTP Next Incoming NTP Next_NTP->Steric_Hindrance Next_NTP->Blocked_Binding

Caption: Mechanism of action of this compound triphosphate as a chain terminator.

References

Technical Support Center: Refining the Delivery of 2'-C-Methyluridine-Based Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on 2'-C-methyluridine-based prodrugs. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for developing prodrugs of this compound?

A1: this compound is a potent nucleoside analog with antiviral activity, particularly against the Hepatitis C virus (HCV) NS5B polymerase. However, its clinical utility is hampered by poor oral bioavailability due to its hydrophilic nature and inefficient phosphorylation to the active triphosphate form within the cell. Prodrug strategies aim to improve the parent drug's physicochemical and pharmacokinetic properties, such as increasing its lipophilicity for better membrane permeability and bypassing the rate-limiting initial phosphorylation step.[1][2][3][4]

Q2: What are the most common prodrug strategies for this compound?

A2: The two most prevalent strategies are:

  • Phosphoramidate (ProTide) Prodrugs: These mask the 5'-monophosphate of this compound with an amino acid and an aryl or alkyl group. This neutralizes the negative charge of the phosphate, enhancing cell penetration.[5][6][7][8] Sofosbuvir is a well-known example of a phosphoramidate prodrug of a related 2'-modified nucleoside.[5][6]

  • Ester Prodrugs: Attaching lipophilic ester moieties, such as a 3'-O-L-valinyl ester, to the sugar ring of this compound can increase its hydrophobicity and potentially utilize amino acid transporters for improved absorption.[9][10]

Q3: How are this compound prodrugs activated intracellularly?

A3: The activation of this compound prodrugs is a multi-step process that occurs within the target cell, primarily hepatocytes for anti-HCV therapy. For a phosphoramidate prodrug, the typical activation pathway involves:

  • Esterase Cleavage: The carboxylate ester on the amino acid moiety is hydrolyzed by cellular esterases, such as Cathepsin A (CatA) or Carboxylesterase 1 (CES1).[11]

  • Cyclization and Aryl Group Displacement: The resulting intermediate undergoes intramolecular cyclization, leading to the displacement of the aryl group.

  • Hydrolysis: The cyclic intermediate is then hydrolyzed to release the 5'-monophosphate of this compound.

  • Phosphorylation: Cellular kinases subsequently phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate form.[5][12]

Troubleshooting Guides

Issue 1: Low Oral Bioavailability in Animal Models

Potential Cause Troubleshooting/Optimization Strategy
Poor aqueous solubility of the prodrug. - Prepare different salt forms of the prodrug to enhance solubility. - Formulate the prodrug with solubility-enhancing excipients.
Chemical instability in the gastrointestinal (GI) tract. - Assess prodrug stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). - Modify the prodrug moiety to be more resistant to acidic or enzymatic degradation in the GI tract. For instance, steric hindrance near the labile bond can slow hydrolysis.
Inefficient intestinal absorption. - Evaluate the permeability of the prodrug using a Caco-2 cell permeability assay. - If permeability is low, consider modifying the lipophilicity of the prodrug. For ester prodrugs, select amino acids that are substrates for intestinal transporters like PEPT1.[2]
High first-pass metabolism in the gut wall or liver. - Analyze metabolites in plasma and liver microsomes to identify sites of premature metabolism. - Design the prodrug to be a substrate for liver-specific enzymes to target drug release.[5][12]

Issue 2: Rapid Prodrug Degradation in Plasma

Potential Cause Troubleshooting/Optimization Strategy
High susceptibility to plasma esterases. - Assess the prodrug's half-life in human and animal plasma in vitro. - Modify the ester or phosphoramidate promoiety to be less susceptible to plasma esterases. For example, introducing steric bulk near the ester linkage can increase stability.[13]
Chemical instability at physiological pH. - Determine the chemical stability of the prodrug in a buffer at pH 7.4. - If chemically unstable, redesign the linker between the drug and the promoiety to be more stable.

Issue 3: Low Levels of the Active Triphosphate in Cell-Based Assays

Potential Cause Troubleshooting/Optimization Strategy
Poor cell permeability of the prodrug. - Confirm cellular uptake by measuring the intracellular concentration of the prodrug and its metabolites over time. - If uptake is low, increase the lipophilicity of the prodrug or incorporate moieties that can be recognized by cellular transporters.
Inefficient intracellular conversion to the monophosphate. - Measure the levels of the prodrug and the generated monophosphate in cell lysates. - If the prodrug is present but the monophosphate is low, the intracellular cleavage may be inefficient. Consider using a different promoiety that is a better substrate for intracellular enzymes.[8]
Subsequent phosphorylation steps are the bottleneck. - Even with successful delivery of the monophosphate, subsequent phosphorylation to the di- and triphosphate can be inefficient.[14][15] - Ensure the cell type used in the assay has sufficient kinase activity.
Formation of inactive metabolites. - Characterize the metabolic profile of the prodrug in the target cells. Deamination of the cytidine base to an inactive uridine analog can occur.[5][12] - Modifications to the nucleobase may reduce susceptibility to deaminases.

Data Presentation

Table 1: Example Stability Data for a Hypothetical this compound Phosphoramidate Prodrug

Matrix pH Half-life (t1/2)
Simulated Gastric Fluid (SGF)1.2> 12 hours
Simulated Intestinal Fluid (SIF)6.8> 8 hours
Human Plasma7.44 hours
Human Liver S9 Fraction7.415 minutes

This table illustrates the desired profile of a liver-targeting phosphoramidate prodrug: stable in the GI tract and plasma, but rapidly metabolized in the liver to release the active compound.[12]

Table 2: Comparative Pharmacokinetic Parameters of 2'-C-Methylcytidine and its 3'-O-L-valinyl Ester Prodrug (Valopicitabine) in Monkeys

Compound Dose (mg/kg, oral) Cmax (ng/mL) of 2'-C-methylcytidine AUC (ng·h/mL) of 2'-C-methylcytidine Oral Bioavailability (%)
2'-C-Methylcytidine101503005
Valopicitabine10900210035

This table demonstrates the significant improvement in oral bioavailability achieved by converting the parent nucleoside into an ester prodrug. Data is illustrative and based on findings for similar nucleoside prodrugs.[9][10]

Experimental Protocols

1. Caco-2 Cell Permeability Assay

This assay predicts intestinal drug absorption by measuring the rate of compound transport across a monolayer of differentiated Caco-2 cells.

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed the cells at a density of approximately 6 x 104 cells/cm2 on a permeable filter support (e.g., Transwell®).

    • Maintain the cell culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be >250 Ω·cm2.

  • Transport Experiment:

    • Rinse the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • To measure apical to basolateral (A→B) permeability, add the test compound (e.g., at 10 µM) to the apical chamber and fresh HBSS to the basolateral chamber.

    • To measure basolateral to apical (B→A) permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • The efflux ratio (Papp B→A / Papp A→B) can indicate if the compound is a substrate for efflux transporters. An efflux ratio >2 suggests active efflux.

2. Stability Assay in Simulated Gastric and Intestinal Fluids

This assay assesses the chemical stability of a prodrug in environments mimicking the stomach and small intestine.

  • Preparation of Simulated Fluids:

    • SGF (pH 1.2): Dissolve 2.0 g of NaCl and 3.2 g of pepsin in 800 mL of deionized water. Add 7.0 mL of concentrated HCl and adjust the final volume to 1000 mL.

    • SIF (pH 6.8): Dissolve 6.8 g of KH2PO4 in 250 mL of deionized water. Add 77 mL of 0.2 N NaOH and 10 g of pancreatin. Adjust the pH to 6.8 and the final volume to 1000 mL.

  • Stability Assay Protocol:

    • Prepare a stock solution of the test prodrug.

    • Add the prodrug to pre-warmed SGF or SIF to a final concentration of, for example, 5 µM.

    • Incubate the mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the concentration of the remaining intact prodrug by LC-MS/MS.

    • Calculate the half-life (t1/2) of the prodrug in each fluid.

3. Analysis of Intracellular this compound Triphosphate

This method quantifies the active form of the drug within cells.

  • Cell Culture and Treatment:

    • Plate cells (e.g., Huh-7 hepatocytes) at an appropriate density and allow them to adhere overnight.

    • Treat the cells with the this compound prodrug at various concentrations and for different durations.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract the metabolites using a cold extraction solution (e.g., 60% methanol).

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant containing the intracellular metabolites.

  • LC-MS/MS Analysis:

    • Use an ion-pair reversed-phase liquid chromatography method to separate the triphosphate from other cellular components.

    • Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the triphosphate.

  • Quantification:

    • Create a standard curve using a pure standard of this compound triphosphate.

    • Normalize the triphosphate concentration to the total protein content or cell number in each sample.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision solubility Aqueous Solubility stability Stability (SGF, SIF, Plasma) permeability Caco-2 Permeability activity HCV Replicon Assay permeability->activity metabolism Hepatocyte Metabolism (Triphosphate Formation) activity->metabolism pk Pharmacokinetics (Animal Model) metabolism->pk efficacy Efficacy Study pk->efficacy optimize Optimize Prodrug? efficacy->optimize prodrug Prodrug Candidate optimize->prodrug Yes prodrug->solubility prodrug->stability prodrug->permeability

Caption: Experimental workflow for the evaluation of this compound prodrugs.

activation_pathway prodrug Phosphoramidate Prodrug (Extracellular) int_prodrug Intracellular Prodrug prodrug->int_prodrug Cellular Uptake intermediate1 Carboxylate Intermediate int_prodrug->intermediate1 Esterase (e.g., CatA/CES1) intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization monophosphate 2'-C-Me-Uridine Monophosphate (UMP) intermediate2->monophosphate Hydrolysis diphosphate 2'-C-Me-Uridine Diphosphate (UDP) monophosphate->diphosphate UMP-CMP Kinase triphosphate Active 2'-C-Me-Uridine Triphosphate (UTP) diphosphate->triphosphate NDP Kinase inhibition Inhibition of HCV NS5B Polymerase triphosphate->inhibition

Caption: Intracellular activation pathway of a this compound phosphoramidate prodrug.

References

Technical Support Center: Optimizing Phosphoramidite Coupling for 2'-C-Methyluridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the phosphoramidite coupling of 2'-C-methyluridine derivatives in oligonucleotide synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues in a question-and-answer format, offering potential causes and actionable solutions to optimize your experiments.

Low Coupling Efficiency

Q1: We are observing significantly lower coupling efficiency for this compound phosphoramidite compared to standard DNA or RNA phosphoramidites. What are the likely causes and how can we improve it?

A1: Low coupling efficiency with this compound phosphoramidite is a common challenge primarily due to the steric hindrance imposed by the 2'-C-methyl group. This bulkiness impedes the approach of the phosphoramidite to the 5'-hydroxyl of the growing oligonucleotide chain.[][2] Here are the most probable causes and recommended troubleshooting steps:

  • Inadequate Activator Potency: Standard activators like 1H-Tetrazole may not be sufficiently potent to overcome the steric hindrance of the 2'-C-methyl group.[3]

    • Solution: Employ a more potent activator. 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are generally more effective for sterically hindered phosphoramidites.[3][4] 4,5-Dicyanoimidazole (DCI) is another excellent alternative due to its high nucleophilicity, which can accelerate the coupling reaction.[2][5]

  • Insufficient Coupling Time: The standard coupling time used for DNA or RNA synthesis may be too short for the sterically hindered this compound phosphoramidite to react completely.[6]

    • Solution: Extend the coupling time. For sterically demanding modifications, increasing the coupling time from the standard 2-3 minutes to 5-15 minutes can significantly improve coupling efficiency.[3]

  • Suboptimal Reagent Concentration: Incorrect concentrations of the phosphoramidite or activator can negatively impact the reaction kinetics.[6]

    • Solution: Ensure that the this compound phosphoramidite and the activator are dissolved at their recommended concentrations in anhydrous acetonitrile. For particularly difficult couplings, a slight increase in the phosphoramidite concentration may be beneficial.[]

  • Moisture Contamination: Phosphoramidites and activators are extremely sensitive to moisture. Water can hydrolyze the phosphoramidite and compete with the 5'-hydroxyl group for reaction with the activated phosphoramidite.[7][8]

    • Solution: Use fresh, anhydrous acetonitrile (water content < 30 ppm).[7] Ensure that all reagents are handled under an inert atmosphere (e.g., argon) and that the synthesizer's solvent lines and bottles are dry.

  • Degraded Phosphoramidite or Activator: Both phosphoramidites and activators can degrade over time, especially if not stored properly.

    • Solution: Use fresh aliquots of the this compound phosphoramidite and activator for each synthesis. Store them as recommended by the manufacturer, typically at -20°C under an inert atmosphere.[7]

Q2: How can we monitor the coupling efficiency of this compound in real-time during the synthesis?

A2: The most common method for monitoring coupling efficiency is through trityl cation monitoring. The dimethoxytrityl (DMT) group is cleaved from the 5'-end of the newly incorporated nucleotide during the deblocking step, releasing a colored trityl cation. The intensity of this color is proportional to the amount of full-length oligonucleotide. A significant drop in the color intensity after the coupling step of the this compound indicates a lower coupling efficiency for that specific monomer.[6]

Side Reactions and Impurities

Q3: We are observing n+1 species in our final product after incorporating this compound. What could be the cause?

A3: The formation of n+1 species (oligonucleotides with one additional nucleotide) can be attributed to the premature removal of the 5'-DMT protecting group on the incoming phosphoramidite in the presence of a highly acidic activator.[3] This can lead to the coupling of a phosphoramidite dimer.

  • Solution: While potent activators are necessary, overly acidic ones can exacerbate this issue. If using a highly acidic activator and observing n+1 products, consider switching to a less acidic but still potent activator like DCI.[3] Alternatively, slightly reducing the activator concentration or the pre-activation time might help mitigate this side reaction.

Deprotection and Cleavage

Q4: Are there any special considerations for the deprotection of oligonucleotides containing this compound?

A4: Yes, while the 2'-C-methyl group itself is stable to standard deprotection conditions, the overall integrity of the oligonucleotide, especially if it's an RNA chimera, requires careful consideration of the deprotection strategy.

  • For DNA oligonucleotides with this compound modifications: Standard deprotection with concentrated ammonium hydroxide is generally sufficient.[9]

  • For RNA-containing oligonucleotides with this compound: A two-step deprotection process is crucial.

    • Cleavage and Base Deprotection: Use a mild base, such as a mixture of aqueous ammonium hydroxide and methylamine (AMA), to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone.[10][11]

    • 2'-Hydroxyl Deprotection: If your RNA monomers have 2'-hydroxyl protecting groups (e.g., TBDMS), these are typically removed in a separate step using a fluoride source like triethylamine trihydrofluoride (TEA·3HF).[10][12]

It is critical to ensure complete removal of all protecting groups to obtain a fully functional oligonucleotide. Incomplete deprotection can lead to a heterogeneous final product and affect its biological activity.

Data Presentation

Table 1: Activator Recommendations for Sterically Hindered Phosphoramidites

ActivatorTypical ConcentrationRecommended for this compoundKey Advantages
1H-Tetrazole0.45 MNot recommendedStandard, cost-effective for DNA.
5-Ethylthio-1H-tetrazole (ETT)0.25 M - 0.75 MRecommended More acidic and potent than 1H-Tetrazole.[3]
5-Benzylthio-1H-tetrazole (BTT)0.25 MHighly Recommended Often the best choice for RNA and other sterically hindered monomers.[3]
4,5-Dicyanoimidazole (DCI)0.25 M - 1.0 MHighly Recommended Less acidic but highly nucleophilic, leading to faster coupling with fewer side reactions.[2][5]

Table 2: Recommended Coupling Times for Modified Phosphoramidites

Phosphoramidite TypeStandard Coupling Time (minutes)Recommended Extended Coupling Time (minutes)
Standard DNA1 - 2N/A
Standard RNA2 - 5N/A
2'-O-Methyl3 - 68 - 12
This compound 2 - 3 (Standard)5 - 15

Experimental Protocols

Protocol 1: Optimized Coupling Cycle for this compound Phosphoramidite

This protocol outlines the key steps in an automated oligonucleotide synthesis cycle, with specific recommendations for incorporating this compound.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

    • Procedure: Flush the synthesis column with the deblocking solution to remove the 5'-DMT protecting group from the growing oligonucleotide chain.

    • Wash: Thoroughly wash the column with anhydrous acetonitrile.

  • Coupling:

    • Reagents:

      • This compound phosphoramidite (0.1 M in anhydrous acetonitrile).

      • Activator solution (e.g., 0.25 M BTT or 0.5 M DCI in anhydrous acetonitrile).

    • Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.

    • Extended Coupling Time: Allow the reaction to proceed for 5 to 15 minutes .[3]

    • Wash: Wash the column with anhydrous acetonitrile to remove unreacted reagents.

  • Capping:

    • Reagents:

      • Cap A: Acetic anhydride/Pyridine/THF.

      • Cap B: 16% N-Methylimidazole/THF.

    • Procedure: Deliver Cap A and Cap B to acetylate and block any unreacted 5'-hydroxyl groups.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: Flush the column with the oxidizing solution to convert the unstable phosphite triester linkage to a stable phosphate triester.

    • Wash: Wash the column with anhydrous acetonitrile.

Protocol 2: Deprotection and Cleavage of Oligonucleotides Containing this compound

This protocol is recommended for chimeric oligonucleotides containing both DNA and RNA (with 2'-TBDMS protection) in addition to the this compound modification.

  • Cleavage and Base Deprotection (AMA Treatment):

    • Reagent: A 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).[10]

    • Procedure:

      • Transfer the solid support from the synthesis column to a screw-cap vial.

      • Add the AMA solution to the vial, ensuring the support is fully submerged.

      • Incubate at 65°C for 10-15 minutes.[13]

      • Cool the vial and transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new tube.

      • Evaporate the solution to dryness.

  • 2'-Hydroxyl Deprotection (TBDMS Removal):

    • Reagents:

      • Anhydrous Dimethyl sulfoxide (DMSO).

      • Triethylamine trihydrofluoride (TEA·3HF).[12]

    • Procedure:

      • Dissolve the dried oligonucleotide from the previous step in anhydrous DMSO.

      • Add TEA·3HF to the solution.

      • Incubate at 65°C for 2.5 hours.[10][12]

      • Quench the reaction and desalt the oligonucleotide using an appropriate method (e.g., ethanol precipitation or size-exclusion chromatography).

Visualizations

Phosphoramidite_Coupling_Cycle cluster_cycle Phosphoramidite Coupling Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Chain Elongation) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping New Nucleotide Added Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Phosphate Ready for next cycle End End Synthesis Oxidation->End Start Start Synthesis Start->Deblocking

Caption: The four main steps of the phosphoramidite coupling cycle.

Troubleshooting_Workflow Start Low Coupling Efficiency for this compound Check_Activator Is a potent activator being used? (e.g., BTT, DCI) Start->Check_Activator Check_Coupling_Time Is the coupling time extended? (5-15 min) Check_Activator->Check_Coupling_Time Yes Solution_Activator Switch to a more potent activator (BTT or DCI) Check_Activator->Solution_Activator No Check_Reagents Are reagents fresh and anhydrous? Check_Coupling_Time->Check_Reagents Yes Solution_Time Increase coupling time to 5-15 minutes Check_Coupling_Time->Solution_Time No Solution_Reagents Use fresh, anhydrous reagents and solvents Check_Reagents->Solution_Reagents No Resolved Problem Resolved Check_Reagents->Resolved Yes Solution_Activator->Check_Coupling_Time Solution_Time->Check_Reagents Solution_Reagents->Resolved

Caption: A logical workflow for troubleshooting low coupling efficiency.

Two_Prime_C_Methyluridine_Phosphoramidite 2_prime_C_methyluridine

Caption: Chemical structure of this compound phosphoramidite.

References

Technical Support Center: Mitigating Off-Target Effects of 2'-C-Methyluridine Modified siRNAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating off-target effects associated with 2'-C-methyluridine modified siRNAs.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of siRNAs and why are they a concern?

A1: Off-target effects occur when an siRNA molecule silences unintended genes in addition to the intended target gene.[1][2] This is a significant concern as it can lead to misinterpretation of experimental results, including false positives in phenotypic screens, and potential toxicity in therapeutic applications.[2] The primary mechanism behind these effects is the guide strand of the siRNA acting like a microRNA (miRNA), binding with partial complementarity to the 3' untranslated regions (3' UTRs) of unintended messenger RNAs (mRNAs), particularly within the "seed region" (nucleotides 2-8 of the guide strand).[3]

Q2: How do this compound modifications theoretically reduce off-target effects?

A2: this compound modifications, similar to other 2'-ribose modifications like 2'-O-methyl, are thought to reduce off-target effects by altering the thermodynamic and binding properties of the siRNA duplex.[4] These modifications can introduce steric hindrance, which may weaken the binding affinity of the siRNA seed region to partially complementary off-target mRNAs.[5] This reduced affinity is often not significant enough to impact the near-perfect complementarity required for on-target silencing but can disrupt the less stable interactions with off-target transcripts.

Q3: Can this compound modifications completely eliminate off-target effects?

A3: While this compound modifications can significantly reduce off-target effects, they may not completely eliminate them.[4] The extent of off-target reduction can depend on the specific siRNA sequence, the position of the modification within the siRNA, and the experimental conditions. It is crucial to experimentally validate the specificity of each modified siRNA.

Q4: At which positions should this compound modifications be incorporated for optimal off-target reduction?

A4: Studies on similar 2'-modifications suggest that placement within the seed region of the guide strand is most effective for reducing miRNA-like off-target effects. Specifically, modifications at positions 2, 5, 6, or 7 of the guide strand have shown promise in mitigating off-target silencing.[6][7] For instance, one study found that incorporating (2'S)-2'-deoxy-2'-C-methylcytidine at position 6 of the seed region had a positive effect on the ON/OFF activity ratio.[7] Another study on a related modification, 2'-deoxy-2'-α-F-2'-β-C-methyl pyrimidine, indicated that placement at position 7 mitigated seed-based off-target effects.[6]

Q5: What are the best practices for designing experiments with this compound modified siRNAs?

A5:

  • Use multiple siRNAs: Design and test at least two or three different siRNAs targeting the same gene to ensure the observed phenotype is a result of on-target knockdown.

  • Incorporate proper controls: Always include a non-targeting (scrambled) siRNA control and a positive control siRNA known to be effective.

  • Perform dose-response experiments: Use the lowest effective concentration of the siRNA to minimize off-target effects.

  • Validate knockdown: Confirm target gene silencing at both the mRNA (RT-qPCR) and protein (Western blot) levels.

  • Assess off-target effects globally: When possible, use techniques like microarray or RNA-sequencing to assess genome-wide changes in gene expression.

Troubleshooting Guides

Issue 1: High Cell Toxicity or Unexpected Phenotype
Possible Cause Troubleshooting Step
Off-target effects 1. Lower siRNA Concentration: Perform a dose-response experiment to find the lowest concentration that maintains on-target knockdown while minimizing toxicity. 2. Test Multiple siRNAs: Use at least two different siRNAs targeting the same gene. If the phenotype is consistent, it is more likely to be an on-target effect. 3. Redesign siRNA: Consider alternative siRNA sequences and different placement of the this compound modification. 4. Global Gene Expression Analysis: Use microarray or RNA-seq to identify off-targeted genes that might be responsible for the phenotype.
Transfection Reagent Toxicity 1. Optimize Transfection Conditions: Titrate the amount of transfection reagent and optimize the cell density at the time of transfection. 2. Try a Different Reagent: Some cell lines are sensitive to specific transfection reagents.
Innate Immune Response 1. Use Modified siRNAs: Chemical modifications can help reduce immune stimulation. 2. Check for Interferon Response: Measure the expression of interferon-stimulated genes.
Issue 2: Poor On-Target Knockdown Efficiency
Possible Cause Troubleshooting Step
Ineffective siRNA Sequence 1. Redesign siRNA: Use a validated design algorithm to select a new target sequence. 2. Test Multiple siRNAs: Not all siRNAs are equally effective. Testing several sequences is recommended.
Suboptimal Transfection 1. Optimize Transfection Protocol: Adjust siRNA concentration, transfection reagent volume, cell density, and incubation time. 2. Monitor Transfection Efficiency: Use a fluorescently labeled control siRNA to visually assess transfection efficiency.
Incorrect Placement of Modification The position of the this compound modification can impact on-target activity. Test different modification patterns.
Rapid Target Protein Turnover If protein levels are not reduced despite mRNA knockdown, the protein may have a long half-life. Extend the incubation time before analysis.

Quantitative Data Summary

The following tables summarize available data on the effects of this compound and related 2'-modifications on siRNA activity.

Table 1: Effect of 2'-Deoxy-2'-C-methylpyrimidine Modifications on siRNA Activity

Modification Position (Guide Strand)Modification TypeOn-Target IC50 (Relative to Unmodified)Effect on ON/OFF ActivityReference
3'-overhang (antisense)(2'S)- or (2'R)-2'-deoxy-2'-C-methyluridineReduced to ~50%Not specified[7]
Position 5 (seed region)(2'S)-2'-deoxy-2'-C-methyluridineNot specifiedPositive[7]
Position 6 (seed region)(2'S)-2'-deoxy-2'-C-methylcytidineNot specifiedPositive[7]

Table 2: Comparison of Off-Target Effects for Modified and Unmodified siRNAs (General 2'-Modifications)

siRNA ModificationReduction in Off-Target TranscriptsReference
2'-O-methyl at position 2 (guide strand)Average of 66%[4]
2'-O-methyl in seed regionSignificant reduction[5][8]
2'-deoxy-2'-α-F-2'-β-C-methyl at position 7 (guide strand)Mitigated seed-based off-target effects[6]

Experimental Protocols

siRNA Transfection and Knockdown Validation Workflow

This workflow outlines the general steps for transfecting cells with this compound modified siRNAs and validating the knockdown of the target gene.

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_validation Validation cell_seeding Seed cells 24h before transfection sirna_prep Prepare siRNA-transfection reagent complexes transfect Add complexes to cells sirna_prep->transfect incubate Incubate for 24-72h transfect->incubate harvest Harvest cells incubate->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_lysis Protein Lysis harvest->protein_lysis rt_qpcr RT-qPCR for mRNA levels rna_extraction->rt_qpcr western_blot Western Blot for protein levels protein_lysis->western_blot

Caption: General workflow for siRNA transfection and validation.

Detailed Protocol: RT-qPCR for mRNA Knockdown Analysis
  • RNA Extraction:

    • Harvest cells 24-48 hours post-transfection.

    • Isolate total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the target gene, and primers for a housekeeping gene (e.g., GAPDH, ACTB).

    • Add cDNA to the master mix.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Determine the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control.

Detailed Protocol: Western Blot for Protein Knockdown Analysis
  • Protein Lysis:

    • Harvest cells 48-72 hours post-transfection.

    • Lyse cells in RIPA buffer supplemented with protease inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using image analysis software and normalize the target protein signal to the loading control.

Detailed Protocol: Luciferase Reporter Assay for Off-Target Analysis

This assay is used to quantify the miRNA-like off-target activity of an siRNA.

  • Plasmid Construction:

    • Clone the 3' UTR of a predicted off-target gene downstream of a luciferase reporter gene (e.g., Renilla luciferase) in a suitable vector. This vector often also contains a second reporter (e.g., Firefly luciferase) for normalization.

  • Co-transfection:

    • Co-transfect cells with the luciferase reporter plasmid and the this compound modified siRNA or a control siRNA.

  • Lysis and Measurement:

    • Lyse the cells 24-48 hours post-transfection.

    • Measure the activity of both luciferases using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the Renilla luciferase activity to the Firefly luciferase activity.

    • Compare the normalized luciferase activity in cells treated with the modified siRNA to that in cells treated with a non-targeting control. A decrease in luciferase activity indicates an off-target effect.

Signaling Pathways and Logical Relationships

Mechanism of siRNA-Mediated Off-Target Effects

The following diagram illustrates the primary mechanism by which siRNAs can induce off-target effects.

off_target_mechanism cluster_on_target On-Target Silencing cluster_off_target Off-Target Silencing (miRNA-like) siRNA siRNA duplex RISC RISC Loading siRNA->RISC guide_strand Guide Strand RISC->guide_strand on_target_mRNA On-Target mRNA (Perfect Complementarity) guide_strand->on_target_mRNA Perfect Match off_target_mRNA Off-Target mRNA (Partial Complementarity in 3' UTR) guide_strand->off_target_mRNA Seed Region Match on_target_cleavage mRNA Cleavage on_target_mRNA->on_target_cleavage translational_repression Translational Repression off_target_mRNA->translational_repression

Caption: On-target vs. off-target siRNA mechanisms.

Troubleshooting Logic for High Toxicity

This diagram provides a logical workflow for troubleshooting unexpected cell toxicity.

toxicity_troubleshooting start High Cell Toxicity Observed is_reagent_toxic Is Transfection Reagent the Cause? start->is_reagent_toxic is_off_target Is it an Off-Target Effect? is_reagent_toxic->is_off_target No optimize_reagent Optimize Reagent Concentration or Change Reagent is_reagent_toxic->optimize_reagent Yes lower_sirna_dose Lower siRNA Concentration is_off_target->lower_sirna_dose Yes end_on_target Likely On-Target Phenotype is_off_target->end_on_target No test_multiple_sirnas Test Multiple siRNAs for Consistent Phenotype lower_sirna_dose->test_multiple_sirnas test_multiple_sirnas->end_on_target Consistent end_off_target Likely Off-Target Effect test_multiple_sirnas->end_off_target Inconsistent

Caption: Logic for troubleshooting siRNA-induced toxicity.

References

Technical Support Center: Enhancing Oligonucleotide Metabolic Stability with 2'-C-Methyluridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2'-C-methyluridine modified oligonucleotides. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments, alongside detailed experimental protocols and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary benefit of incorporating this compound into my oligonucleotides?

A1: The primary benefit is a significant increase in metabolic stability. The 2'-C-methyl group provides steric hindrance that protects the phosphodiester backbone from degradation by endo- and exonucleases found in serum and within cells.[1][2] This enhanced nuclease resistance prolongs the half-life of the oligonucleotide in biological systems, a critical factor for therapeutic applications.

Q2: How does the 2'-C-methyl modification impact the binding affinity (Tm) of my oligonucleotide to its target?

A2: A single incorporation of a 2'-deoxy-2'-α-F-2'-β-C-methyl pyrimidine, a closely related modification, has been shown to dramatically reduce the melting temperature (Tm) of a duplex by about 15°C relative to an unmodified RNA duplex.[3] This is likely due to steric effects from the bulky methyl group. Researchers should consider the number and position of this compound modifications to balance metabolic stability with optimal binding affinity for their specific application.

Q3: Can this compound modification affect the activity of siRNAs?

A3: Yes, the position of the modification is critical. While 2'-modifications like 2'-O-methyl (a close analog) can enhance stability, their placement within the seed region (positions 2-8 of the guide strand) can impact RNA-induced silencing complex (RISC) loading and activity.[4][5] Specifically, a 2'-O-methyl modification at position 2 of the guide strand has been shown to reduce off-target silencing.[6] However, extensive modification within the seed region can also decrease on-target activity.[7][8] It is recommended to empirically test the effects of this compound placement on the activity of your specific siRNA.

Q4: Are there any known off-target effects associated with this compound modified siRNAs?

A4: 2'-modifications can mitigate off-target effects. For instance, siRNAs with 2'-O-methyl modifications in the seed region of the guide strand have been shown to significantly reduce seed-matched off-target effects.[7] This is attributed to steric hindrance that disrupts the base-pairing with off-target transcripts.[9] Therefore, strategic placement of this compound could potentially enhance the specificity of your siRNA.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Synthesis of this compound Modified Oligonucleotides
Possible Cause Troubleshooting Step
Inefficient Coupling of this compound Phosphoramidite: The bulky 2'-methyl group can sterically hinder the coupling reaction.1. Extend Coupling Time: Increase the coupling time for the this compound phosphoramidite to allow for complete reaction.[10] 2. Use a Stronger Activator: Consider using a more potent activator for the phosphoramidite coupling step. 3. Check Phosphoramidite Quality: Ensure the this compound phosphoramidite has not degraded due to moisture. Treat with molecular sieves if necessary.[10]
Suboptimal Deprotection: Residual protecting groups can interfere with downstream applications.1. Optimize Deprotection Conditions: Follow the manufacturer's protocol for the specific phosphoramidite used. Some modifications may require altered deprotection times or reagents.[10] 2. Analyze Purity: Use HPLC or mass spectrometry to confirm the complete removal of all protecting groups.
Issue 2: Unexpectedly Low Target Knockdown with this compound Modified siRNA
Possible Cause Troubleshooting Step
Disrupted RISC Loading/Activity: Modification within the seed region of the guide strand may interfere with Ago2 binding or target recognition.[11][12]1. Reposition the Modification: Design and synthesize new siRNAs with the this compound placed outside the critical seed region (positions 2-8) of the guide strand. 2. Test Different Modification Patterns: Evaluate siRNAs with modifications at the 3'-overhang or in the passenger strand, which are generally better tolerated.[7]
Poor Transfection Efficiency: The modified oligonucleotide may not be efficiently delivered into the cells.1. Optimize Transfection Protocol: Test different transfection reagents and concentrations.[13] 2. Verify Uptake: Use a fluorescently labeled control oligonucleotide to confirm cellular uptake.
Degraded siRNA: Although more stable, the modified siRNA could still be degraded if not handled properly.1. Confirm Integrity: Run an aliquot of your siRNA on a denaturing PAGE gel to check for degradation.[14] 2. Use Nuclease-Free Reagents: Ensure all water, buffers, and tips are nuclease-free during your experiments.[15]
Issue 3: Inconsistent Results in Nuclease Stability Assays
Possible Cause Troubleshooting Step
Variability in Serum/Lysate Activity: Different batches of serum or cell lysate can have varying levels of nuclease activity.1. Use a Pooled Source: Whenever possible, use a large, pooled batch of serum or lysate for all comparative experiments.[16] 2. Include Controls in Every Experiment: Always run an unmodified control oligonucleotide alongside your modified samples in each experiment to normalize for variability.
Mycoplasma Contamination: Contamination in cell cultures can introduce additional nucleases, leading to faster degradation.1. Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination.[2] 2. Use Conditioned Media from Uncontaminated Cells: Ensure that any conditioned media used in stability assays is from certified mycoplasma-free cells.[2]

Data Presentation

Table 1: Nuclease Resistance of Terminally Modified Oligonucleotides

This table summarizes the half-life (t₁⸝₂) of poly-dT oligonucleotides with a single terminal 2'-deoxy-2'-α-F-2'-β-C-methyl modification compared to a 2'-fluoro modification when incubated with 3' or 5' exonucleases. The data indicates that the 2'-F/Me modification provides significantly greater resistance to exonuclease degradation.

Oligonucleotide (Modification at X)t₁⸝₂ in presence of 3'-exonuclease (SVPD) (h)t₁⸝₂ in presence of 5'-exonuclease (PD II) (h)
dT₁₉X (X = 2'-F)< 10.5
dT₁₉X (X = 2'-F/Me)12No degradation

Data adapted from a study on 2'-deoxy-2'-α-F-2'-β-C-methyl pyrimidine modified oligonucleotides.[3]

Table 2: Serum Stability of Oligonucleotides with Different 2'-Modifications

This table presents the half-lives of oligonucleotides with various 2'-modifications upon incubation in different serum types. Fully 2'-O-methylated oligonucleotides show exceptional stability.

Oligonucleotide CompositionHalf-life in Frozen Human Serum (h)Half-life in Fresh Mouse Serum (h)Half-life in Fresh Human Serum (h)
DNA (unmodified)6 - 16~1.74.9 - 8.2
2'-Fluoro RNA11 - 53~2.510 - 59
100% 2'-O-Methyl RNANo significant degradationNo significant degradationNo significant degradation

Data adapted from a study on various chemically modified aptamers.[17][18]

Experimental Protocols

Protocol 1: Nuclease Degradation Assay using Exonucleases

Objective: To quantitatively assess the stability of this compound modified oligonucleotides against specific 3' or 5' exonucleases.

Materials:

  • Modified and unmodified control oligonucleotides (e.g., poly-dT)

  • 3' Exonuclease: Snake Venom Phosphodiesterase (SVPD)

  • 5' Exonuclease: Bovine Spleen Phosphodiesterase (PD II)

  • Appropriate enzyme reaction buffers

  • Stop solution (e.g., EDTA-containing loading buffer)

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Urea

  • TBE buffer

  • Gel staining solution (e.g., SYBR Gold)

  • Imaging system

Procedure:

  • Prepare separate reaction mixtures for the modified and unmodified oligonucleotides for each exonuclease.

  • In each tube, combine the oligonucleotide (final concentration ~1 µM), the appropriate 10x reaction buffer, and nuclease-free water.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding the exonuclease (e.g., SVPD or PD II) to each tube.

  • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each reaction and immediately mix it with an equal volume of stop solution to quench the reaction.

  • Store the quenched samples on ice or at -20°C until analysis.

  • Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) using a gel containing urea.

  • Stain the gel with a fluorescent dye and visualize the bands using a gel imaging system.

  • Quantify the intensity of the full-length oligonucleotide band at each time point using software like ImageJ.

  • Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-minute time point.

  • Determine the half-life (t₁⸝₂) by plotting the percentage of full-length oligonucleotide versus time and fitting the data to an exponential decay function.[3]

Protocol 2: Serum Stability Assay

Objective: To evaluate the stability of this compound modified oligonucleotides in a complex biological medium.

Materials:

  • Modified and unmodified control oligonucleotides

  • Fetal Bovine Serum (FBS) or human serum

  • Nuclease-free water

  • Loading dye containing a denaturing agent (e.g., formamide)

  • Denaturing polyacrylamide gel

  • Gel staining solution and imaging system

Procedure:

  • Prepare samples by mixing the oligonucleotide duplex (e.g., 50 pmol) with 50% FBS in a total volume of 10-20 µL.

  • Prepare a sufficient number of identical tubes for each desired time point (e.g., 0 min, 10 min, 30 min, 1h, 6h, 12h, 24h).

  • Incubate the tubes at 37°C.

  • At each time point, remove one tube for each oligonucleotide being tested and immediately add loading dye to stop the degradation. For the 0-minute time point, add the loading dye immediately after adding the serum.

  • Freeze the samples immediately at -20°C or -80°C.

  • Once all time points are collected, thaw the samples, heat them at 95°C for 5 minutes, and then place them on ice.

  • Analyze the samples by denaturing PAGE.

  • Stain the gel, visualize, and quantify the band intensities as described in Protocol 1 to determine the degradation kinetics.[19]

Mandatory Visualizations

nuclease_resistance_mechanism cluster_0 Unmodified Oligonucleotide cluster_1 This compound Modified Oligonucleotide Unmodified Unmodified Oligonucleotide BindingSite Active Site Unmodified->BindingSite Accessible Nuclease Nuclease Degradation Cleavage of Phosphodiester Backbone BindingSite->Degradation Leads to Modified This compound Modified Oligonucleotide BlockedSite Steric Hindrance by 2'-Methyl Group Modified->BlockedSite Blocks Access Nuclease2 Nuclease Stability Increased Metabolic Stability BlockedSite->Stability Results in

Caption: Mechanism of increased nuclease resistance by this compound modification.

experimental_workflow_stability_assay cluster_prep Sample Preparation cluster_incubation Incubation (37°C) cluster_sampling Time-Course Sampling cluster_analysis Analysis prep_unmod Unmodified Oligo incubation Incubate with Nuclease Source (Serum or Enzyme) prep_unmod->incubation prep_mod 2'-C-Me-U Modified Oligo prep_mod->incubation sampling Collect Aliquots at T₀, T₁, T₂, ... Tₙ incubation->sampling quench Quench Reaction (e.g., with EDTA) sampling->quench page Denaturing PAGE quench->page quantify Quantify Band Intensity page->quantify calculate Calculate Half-Life (t₁⸝₂) quantify->calculate

Caption: General workflow for oligonucleotide metabolic stability assays.

troubleshooting_logic start Low Target Knockdown with Modified siRNA check_integrity Check siRNA Integrity (PAGE) start->check_integrity check_transfection Verify Transfection Efficiency check_integrity->check_transfection Intact issue_degraded Improve Handling/ Storage Procedures check_integrity->issue_degraded Degraded check_design Review Modification Placement check_transfection->check_design Efficient issue_transfection Optimize Transfection Reagent/Protocol check_transfection->issue_transfection Inefficient issue_risc Redesign siRNA with Modification Outside Seed Region check_design->issue_risc Modification in Seed Region

Caption: Troubleshooting logic for low siRNA activity.

References

Technical Support Center: Deprotection of 2'-C-Methyluridine Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and deprotection of 2'-C-methyluridine containing oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges posed by this specific modification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the deprotection of oligonucleotides containing this compound?

A1: The primary challenges in deprotecting oligonucleotides containing this compound revolve around ensuring the complete removal of all protecting groups from the nucleobases, phosphate backbone, and any 2'-hydroxyl positions on other nucleotides without degrading the oligonucleotide. The presence of the 2'-C-methyl group on the uridine moiety can introduce steric hindrance, potentially slowing down the deprotection of neighboring protecting groups. Additionally, as with other modified oligonucleotides, there is a risk of side reactions such as base modification or chain cleavage if the deprotection conditions are not optimized.

Q2: Can standard RNA deprotection protocols be used for oligonucleotides containing this compound?

A2: Yes, standard RNA deprotection protocols serve as a good starting point.[1][2][3][4][5][6] These typically involve a two-step process: 1) cleavage from the solid support and removal of base and phosphate protecting groups using a basic solution like a mixture of aqueous ammonium hydroxide and methylamine (AMA), followed by 2) removal of 2'-hydroxyl silyl protecting groups (if present on other ribonucleosides) using a fluoride source like triethylamine trihydrofluoride (TEA·3HF).[1][3][4] However, careful optimization of reaction times and temperatures may be necessary to account for the potential steric bulk of the 2'-C-methyl group.

Q3: What are the common side reactions to watch out for during the deprotection of these modified oligonucleotides?

A3: Common side reactions include incomplete removal of protecting groups, which can lead to a heterogeneous final product with impaired biological activity. Base modifications, such as deamination of cytidine to uridine, can occur if the deprotection conditions are too harsh or prolonged.[7] While less common, depyrimidination (cleavage of the glycosidic bond) is a potential risk with modified nucleosides, although significant depyrimidination is not typically observed with standard conditions.[7]

Q4: How does the 2'-C-methyl modification affect the stability of the oligonucleotide during deprotection?

A4: The 2'-C-methyl group is generally stable under standard deprotection conditions. The primary influence of this modification is likely steric, potentially hindering the approach of deprotection reagents to adjacent protecting groups. This may necessitate slightly longer reaction times or elevated temperatures to ensure complete deprotection.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the deprotection of oligonucleotides containing this compound.

Problem Potential Cause Recommended Solution
Incomplete Deprotection (Multiple Peaks on HPLC/UPLC or Bands on Gel) 1. Steric Hindrance: The 2'-C-methyl group may sterically hinder the removal of adjacent protecting groups. 2. Degraded Reagents: Old or improperly stored ammonium hydroxide or methylamine solutions can be less effective. 3. Insufficient Reaction Time/Temperature: The conditions may not be sufficient for complete removal of all protecting groups.1. Increase the incubation time for the basic deprotection step (e.g., with AMA) by 15-30 minutes. 2. Always use fresh, high-quality deprotection reagents. 3. Ensure the reaction is maintained at the recommended temperature (e.g., 65°C for AMA treatment).[1][4]
Low Yield of Final Product 1. Incomplete Cleavage from Solid Support: The cleavage conditions may not be optimal. 2. Precipitation Loss: Loss of product during desalting or precipitation steps.1. Ensure the solid support is fully submerged in the cleavage reagent and gently agitate. 2. Optimize precipitation conditions (e.g., choice of alcohol, temperature).
Evidence of Base Modification (e.g., Unexpected Mass in Mass Spectrometry) 1. Harsh Deprotection Conditions: Prolonged exposure to strong bases can lead to side reactions like deamination.1. If base-labile protecting groups were used during synthesis (e.g., Ac-dC), ensure the deprotection conditions are compatible.[1][4][5] 2. Consider using milder deprotection conditions if sensitive modifications are present.[8]
Poor Biological Activity of Purified Oligonucleotide 1. Residual Protecting Groups: Incomplete deprotection can interfere with hybridization and biological function. 2. Oligonucleotide Degradation: Harsh deprotection conditions may have caused chain cleavage.1. Re-treat the oligonucleotide with fresh deprotection reagents. 2. Analyze the integrity of the oligonucleotide using denaturing gel electrophoresis or mass spectrometry. If degradation is observed, consider milder deprotection conditions in future syntheses.

Experimental Protocols

Protocol 1: Standard Two-Step Deprotection of this compound Containing Oligonucleotides (with 2'-O-TBDMS protection on other ribonucleosides)

This protocol outlines a standard procedure for the deprotection of RNA oligonucleotides containing this compound and other ribonucleosides protected with tert-butyldimethylsilyl (TBDMS) at the 2'-hydroxyl position.

Step 1: Cleavage from Support and Deprotection of Base and Phosphate Groups

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Prepare a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).

  • Add the AMA solution to the vial to completely cover the support.

  • Seal the vial tightly and incubate at 65°C for 15-20 minutes.

  • Cool the vial on ice and carefully transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new microcentrifuge tube.

  • Evaporate the solution to dryness using a vacuum concentrator.

Step 2: 2'-O-TBDMS Deprotection

  • To the dried oligonucleotide pellet, add a solution of triethylamine trihydrofluoride (TEA·3HF) in anhydrous dimethylsulfoxide (DMSO). A typical solution consists of 100 µL of anhydrous DMSO and 125 µL of TEA·3HF for a DMT-off oligonucleotide.[3]

  • Incubate the mixture at 65°C for 2.5 hours.[1][3][4]

  • Quench the reaction by adding a suitable quenching buffer and proceed with purification (e.g., desalting or HPLC).

Quantitative Data Summary
Deprotection Method Reagents Temperature Time Typical Purity Reference
Standard AMA Ammonium Hydroxide / Methylamine (1:1)65°C10-20 min>85%--INVALID-LINK--
UltraFAST AMA65°C5 min>90%[1][4]
Mild Deprotection 0.05M Potassium Carbonate in MethanolRoom Temp4 hoursVariable[8]
2'-Silyl Removal TEA·3HF in DMSO65°C2.5 hours>90%[1][3][4]

Visualizations

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Steps cluster_purification Purification & Analysis Solid_Support Oligonucleotide on Solid Support Step1 Step 1: Cleavage & Base/Phosphate Deprotection (e.g., AMA, 65°C) Solid_Support->Step1 Step2 Step 2: 2'-OH Silyl Group Removal (e.g., TEA·3HF, 65°C) Step1->Step2 Purification Purification (e.g., HPLC, Desalting) Step2->Purification Analysis Quality Control (MS, HPLC/UPLC) Purification->Analysis

Caption: Experimental workflow for the deprotection of this compound containing oligonucleotides.

Troubleshooting_Logic Start Incomplete Deprotection (Multiple Peaks/Bands) Cause1 Potential Cause: Steric Hindrance from 2'-C-Methyl Group Start->Cause1 Cause2 Potential Cause: Degraded Reagents Start->Cause2 Cause3 Potential Cause: Insufficient Reaction Time/Temp Start->Cause3 Solution1 Solution: Increase Deprotection Time Cause1->Solution1 Solution2 Solution: Use Fresh Reagents Cause2->Solution2 Solution3 Solution: Optimize Temperature and Time Cause3->Solution3

Caption: Troubleshooting logic for incomplete deprotection of modified oligonucleotides.

References

Technical Support Center: Enhancing Cellular Uptake of 2'-C-Methyluridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the cellular uptake of 2'-C-methyluridine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for the cellular uptake of this compound and its analogs?

A1: The cellular uptake of nucleoside analogs like this compound is primarily mediated by two families of specialized membrane proteins known as nucleoside transporters (NTs).[1] Due to their hydrophilic nature, these analogs cannot efficiently diffuse across the lipid bilayer of the cell membrane.[1][2] The two main families of NTs are:

  • Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent symporters that transport nucleosides against their concentration gradient.[1][3] There are three main types: CNT1 (pyrimidine selective), CNT2 (purine selective), and CNT3 (broad selectivity for both purines and pyrimidines).[3][4]

  • Equilibrative Nucleoside Transporters (ENTs): These are sodium-independent transporters that facilitate the movement of nucleosides down their concentration gradient.[1][3] ENTs generally have broad substrate specificity.[3]

The specific transporter(s) involved in the uptake of a particular this compound analog will depend on its chemical structure and the expression profile of NTs in the cell type being studied.[5][6]

Q2: Why is the intracellular concentration of my this compound analog low despite its high concentration in the culture medium?

A2: Several factors can contribute to low intracellular accumulation of this compound analogs, even with high extracellular concentrations:

  • Low Transporter Affinity or Expression: The analog may be a poor substrate for the CNTs and ENTs expressed on the surface of your target cells.[7] Additionally, the expression levels of these transporters can vary significantly between different cell types.[5]

  • Inefficient Phosphorylation: Once inside the cell, nucleoside analogs must be phosphorylated by cellular kinases to their monophosphate, diphosphate, and ultimately triphosphate forms.[2][8] This phosphorylation "traps" the analog inside the cell. If the initial phosphorylation step is inefficient, the unphosphorylated analog can be effluxed back out of the cell.[7][8] This is often a rate-limiting step.[7]

  • Active Efflux: The analog, or its phosphorylated metabolites, may be substrates for efflux pumps such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport compounds out of the cell.[5][7]

  • Rapid Metabolism: The analog could be quickly metabolized into inactive forms by cellular enzymes.[2]

Q3: What are the common strategies to enhance the cellular uptake of this compound analogs?

A3: Several strategies can be employed to improve the intracellular delivery of these compounds:

  • Prodrug Approaches:

    • Lipid Conjugation: Attaching lipid moieties to the analog can increase its lipophilicity, potentially allowing it to bypass nucleoside transporters and enter the cell via passive diffusion.[7][9]

    • Pronucleotide Strategies: This involves masking the phosphate groups of the nucleotide form of the analog. These "pronucleotides" can more easily cross the cell membrane and are then intracellularly converted to the active phosphorylated form, bypassing the often inefficient initial phosphorylation step.[8][10]

  • Nanoparticle-based Delivery Systems: Encapsulating the analog in nanoparticles can facilitate its entry into cells through endocytosis, bypassing the need for transporter-mediated uptake.[9][11]

  • Co-administration with Transporter Inhibitors: In some cases, co-administering the analog with inhibitors of efflux pumps (like P-gp inhibitors) can increase its intracellular retention.[5]

  • Modulating Transporter Expression: In experimental settings, it may be possible to genetically engineer cells to overexpress specific uptake transporters.[12]

Troubleshooting Guides

Problem 1: Low or Undetectable Intracellular Concentration of the Analog
Possible Cause Suggested Solution
Poor substrate for endogenous transporters. 1. Characterize the expression of CNTs and ENTs in your cell line. 2. Test the analog in a panel of cell lines with known and varied transporter expression profiles. 3. Consider a prodrug or nanoparticle-based delivery strategy to bypass transporter dependency.[7][9]
Inefficient intracellular phosphorylation. 1. Develop a pronucleotide version of your analog to deliver the monophosphate form directly into the cell.[8][10] 2. Measure the activity of relevant nucleoside kinases in your cell lysates.
Active efflux by ABC transporters (e.g., P-gp, BCRP). 1. Test for efflux by co-incubating your analog with known inhibitors of common efflux pumps (e.g., verapamil for P-gp).[5] 2. Use cell lines that are known to have low or high expression of specific efflux pumps.
Rapid degradation of the analog. 1. Analyze cell lysates and culture medium over time using LC-MS/MS to identify potential metabolites. 2. Modify the analog's structure to improve its metabolic stability.
Experimental artifact. 1. Ensure your cell washing steps are adequate to remove extracellular analog without causing premature cell lysis. 2. Validate your analytical method (e.g., LC-MS/MS) for sensitivity and linearity.
Problem 2: High Variability in Uptake Between Experiments
Possible Cause Suggested Solution
Inconsistent cell culture conditions. 1. Standardize cell passage number, seeding density, and growth phase at the time of the experiment. Transporter expression can vary with cell cycle and confluency. 2. Ensure consistent incubation times and temperatures.
Reagent instability. 1. Prepare fresh solutions of the this compound analog for each experiment from a validated stock. 2. Verify the stability of the analog in your culture medium under experimental conditions.
Issues with analytical quantification. 1. Include internal standards in your sample preparation for LC-MS/MS analysis to account for variations in extraction efficiency and instrument response.[13] 2. Perform a full validation of your analytical method.

Experimental Protocols

Protocol 1: Measurement of Intracellular Analog Concentration by LC-MS/MS

This protocol provides a general framework for quantifying the intracellular concentration of a this compound analog.

Materials:

  • Cell culture plates (e.g., 6-well or 12-well)

  • Target cells

  • This compound analog

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., methanol/acetonitrile/water mixture)

  • Internal standard (a structurally similar molecule not present in the cells)

  • Scintillation vials or microcentrifuge tubes

  • High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80-90% confluency on the day of the experiment.

  • Incubation with Analog: Remove the culture medium and add fresh medium containing the desired concentration of the this compound analog. Incubate for the desired time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Washing: To terminate the uptake, rapidly aspirate the medium containing the analog. Immediately wash the cells three times with a generous volume of ice-cold PBS to remove any extracellular compound. Perform this step quickly to prevent efflux of the intracellular analog.[13]

  • Cell Lysis and Extraction: After the final wash, add a specific volume of ice-cold lysis buffer containing the internal standard to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sample Preparation: Vortex the cell lysates vigorously and then centrifuge at high speed to pellet cell debris.

  • Analysis: Transfer the supernatant to an appropriate vial for LC-MS/MS analysis. Develop a method to separate and detect the parent analog and the internal standard.

  • Quantification: Create a standard curve by spiking known concentrations of the analog and a fixed concentration of the internal standard into the lysis buffer. Normalize the peak area of the analog to the peak area of the internal standard. Calculate the intracellular concentration based on the standard curve and normalize to cell number or total protein content.[13]

Visualizations

Signaling Pathways and Experimental Workflows

Nucleoside_Analog_Uptake_and_Action cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_membrane Cell Membrane Analog_ext This compound Analog ENT ENT Analog_ext->ENT Facilitated Diffusion CNT CNT Analog_ext->CNT Active Transport Analog_int Analog ENT->Analog_int CNT->Analog_int Efflux Efflux Pump (e.g., P-gp) Efflux->Analog_ext Efflux Analog_int->Efflux Analog_MP Analog-MP Analog_int->Analog_MP Kinase 1 (Rate-limiting) Analog_DP Analog-DP Analog_MP->Analog_DP Kinase 2 Analog_TP Analog-TP Analog_DP->Analog_TP Kinase 3 Target Viral/Cellular Target Analog_TP->Target

Caption: Cellular transport and metabolic activation of a this compound analog.

Troubleshooting_Uptake Start Low Intracellular Analog Concentration CheckTransporters Is analog a poor transporter substrate? Start->CheckTransporters CheckPhosphorylation Is phosphorylation inefficient? CheckTransporters->CheckPhosphorylation No Prodrug Solution: Use Prodrug or Nanoparticle Strategy CheckTransporters->Prodrug Yes CheckEfflux Is there active efflux? CheckPhosphorylation->CheckEfflux No Pronucleotide Solution: Use Pronucleotide Strategy CheckPhosphorylation->Pronucleotide Yes Inhibitors Solution: Use Efflux Pump Inhibitors CheckEfflux->Inhibitors Yes

Caption: Troubleshooting workflow for low intracellular analog uptake.

References

Technical Support Center: Large-Scale Synthesis of 2'-C-Methyluridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2'-C-methyluridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: Common challenges in the large-scale synthesis of nucleoside analogs like this compound include managing low concentrations of the main product, dealing with complex reaction matrices, and the formation of numerous by-products that complicate purification.[1] Additionally, ensuring stereocontrol at the 2'-position, efficient protection and deprotection of hydroxyl groups, and developing robust purification methods suitable for large quantities are critical hurdles. The use of toxic reagents in some chemical synthesis routes also poses environmental and safety concerns that need to be addressed during scale-up.[1]

Q2: What are the common synthetic routes for large-scale production of this compound?

A2: A practical and scalable approach involves a three-step process starting from uridine. This process includes:

  • Dipivaloylation: Selective protection of the 3' and 5' hydroxyl groups of uridine.

  • Oxidation: Oxidation of the 2'-hydroxyl group to a ketone.

  • Methylation: Diastereoselective addition of a methyl group to the 2'-keto intermediate.

This method has been successfully demonstrated on a multikilogram scale.[2] Another approach involves the diastereoselective hydrogenation of a 2'-deoxy-2'-exo-methyleneuridine intermediate, which has been used for pilot plant production on a greater than 10 kg scale.

Q3: Are there any process improvements to enhance yield and purity on a large scale?

A3: Yes, several process improvements can be implemented. For instance, in the dipivaloylation of uridine, a crystallization-induced dynamic equilibration can be employed to selectively precipitate the desired 3′,5′-dipivaloyluridine·BF3 complex, significantly improving the purity of the intermediate.[2] For alkylation steps, phase transfer catalysis (PTC) can be utilized to improve reaction efficiency and reduce the need for large volumes of solvents, making the process more suitable for large-scale synthesis.[3] Minimizing chromatographic purifications by employing one-pot synthesis and optimized work-up strategies is also a key process improvement.[3]

Troubleshooting Guides

Issue 1: Low Yield in the Methylation Step
Question Possible Cause Troubleshooting Steps
Why is the yield of this compound low after the methylation reaction? Incomplete reaction: The methylating agent may not be reactive enough or may be decomposing.- Ensure the freshness and correct stoichiometry of the methylating agent (e.g., methylmagnesium bromide).- Optimize the reaction temperature and time. Low temperatures might slow down the reaction, while high temperatures can lead to side reactions.- Use a co-catalyst like manganese dichloride to improve the reactivity and diastereoselectivity of the methylation.[4]
Side reactions: The presence of water or other protic impurities can quench the organometallic reagent.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Poor diastereoselectivity: Formation of the undesired diastereomer reduces the yield of the target compound.- Employ a suitable catalyst and solvent system to enhance facial selectivity. For instance, a 1:1 mixture of methylmagnesium bromide and manganese dichloride in an anisole-MeTHF solvent system has been shown to provide high α-facial diastereoselectivity.[2][4]
Issue 2: Difficulty in Purifying Intermediates and Final Product
Question Possible Cause Troubleshooting Steps
How can I effectively purify the dipivaloylated uridine intermediate on a large scale? Formation of isomers: Dipivaloylation of uridine can lead to a mixture of 3',5'- and 2',5'-dipivaloyluridine.- Instead of relying solely on chromatography, utilize crystallization-driven equilibration. Treatment of the isomer mixture with boron trifluoride etherate can selectively precipitate the 3′,5′-dipivaloyluridine·BF3 complex, allowing for separation by filtration.[2]
What is the best way to purify the final this compound product at scale? Presence of closely related impurities: By-products from the synthesis, such as the other diastereomer or unreacted starting materials, can be difficult to separate.- Optimize the final deprotection step to ensure complete removal of protecting groups.- If chromatography is necessary, carefully select the stationary and mobile phases to maximize separation. Reverse-phase HPLC can be effective for final purification.- Consider crystallization as a final purification step to obtain a high-purity product.
Issue 3: Incomplete Protection/Deprotection Reactions
Question Possible Cause Troubleshooting Steps
The 3',5'-dipivaloylation of uridine is incomplete. What should I do? Insufficient reagent or reaction time: The amount of pivaloyl chloride or the reaction time may not be sufficient for complete conversion.- Increase the equivalents of pivaloyl chloride and pyridine.- Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary.
Deprotection of the pivaloyl groups is not going to completion. Inefficient deprotection conditions: The chosen base or reaction conditions may not be strong enough for complete removal.- For deprotection, ensure the use of a sufficiently strong base like sodium methoxide in methanol.- Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

Data Presentation

Table 1: Comparison of Key Steps in a Large-Scale Synthesis of 2'-C-Methyl-arabino-Uridine [2]

StepStarting MaterialReagents and ConditionsIntermediate/ProductYieldScale
1. Dipivaloylation & Equilibration Uridine1. PivCl, Pyridine2. BF3·OEt2, Toluene3′,5′-Dipivaloyluridine·BF3 complex~90-92% (for isomer mixture)Multikilogram
2. Oxidation 3′,5′-DipivaloyluridineTEMPO, AcOOH3',5'-Dipivaloylated 2'-keto-uridine90%Multikilogram
3. Methylation 3',5'-Dipivaloylated 2'-keto-uridineMeMgBr, MnCl2, Anisole-MeTHF3′,5′-Dipivaloylated 2′-C-methyl-arabino-uridineHigh YieldMultikilogram

Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of 2′-C-Methyl-arabino-Uridine[2]

Step 1: 3′,5′-Dipivaloylation of Uridine and Crystallization-Induced Equilibration

  • To a solution of uridine in pyridine, add pivaloyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by HPLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the resulting residue (a mixture of 3′,5′- and 2′,5′-dipivaloyluridine) in toluene.

  • Add 1 equivalent of boron trifluoride etherate to induce crystallization of the 3′,5′-dipivaloyluridine·BF3 complex.

  • Stir the resulting slurry and then filter to isolate the complex.

  • Treat the complex with water to break the salt and afford the purified 3′,5′-dipivaloyluridine.

Step 2: Oxidation to 2′-Keto-uridine

  • Dissolve the 3′,5′-dipivaloyluridine in a suitable solvent (e.g., dichloromethane).

  • Add TEMPO and peracetic acid.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by HPLC).

  • Work up the reaction mixture to isolate the 3',5'-dipivaloylated 2'-keto-uridine.

Step 3: α-Facial-Selective Methylation

  • Prepare a solution of the 3',5'-dipivaloylated 2'-keto-uridine in a mixture of anisole and methyltetrahydrofuran (MeTHF).

  • In a separate flask, prepare a 1:1 mixture of methylmagnesium bromide (MeMgBr) and manganese dichloride (MnCl2).

  • Add the MeMgBr/MnCl2 mixture to the solution of the 2'-keto-uridine at a controlled temperature.

  • Stir the reaction until complete, then quench and perform an aqueous work-up.

  • The resulting 3′,5′-dipivaloylated 2′-C-methyl-arabino-uridine can be carried forward to the next step without further purification.

Visualizations

Experimental_Workflow Uridine Uridine Dipivaloylation Dipivaloylation (PivCl, Pyridine) Uridine->Dipivaloylation Isomer_Mixture Mixture of 3',5'- and 2',5'- Dipivaloyluridine Dipivaloylation->Isomer_Mixture Equilibration Crystallization-Induced Equilibration (BF3.OEt2) Isomer_Mixture->Equilibration Dipivaloyl_Intermediate 3',5'-Dipivaloyluridine Equilibration->Dipivaloyl_Intermediate Oxidation Oxidation (TEMPO, AcOOH) Dipivaloyl_Intermediate->Oxidation Keto_Intermediate 2'-Keto-uridine Intermediate Oxidation->Keto_Intermediate Methylation Methylation (MeMgBr, MnCl2) Keto_Intermediate->Methylation Protected_Product Protected 2'-C- Methyluridine Methylation->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Overall workflow for the large-scale synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield in Methylation Step Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Purity Assess Purity of Starting Material Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Reagents->Incomplete_Reaction Check_Conditions->Incomplete_Reaction Side_Reactions Side Reactions? Check_Purity->Side_Reactions Incomplete_Reaction->Side_Reactions No Optimize_Reagents Optimize Methylating Agent & Use Co-catalyst (MnCl2) Incomplete_Reaction->Optimize_Reagents Yes Diastereoselectivity_Issue Poor Diastereoselectivity? Side_Reactions->Diastereoselectivity_Issue No Optimize_Conditions Adjust Temperature & Time Use Anhydrous Conditions Side_Reactions->Optimize_Conditions Yes Purify_Starting_Material Purify 2'-Keto Intermediate Before Methylation Diastereoselectivity_Issue->Purify_Starting_Material No Optimize_Catalyst Optimize Catalyst/Solvent for Stereocontrol Diastereoselectivity_Issue->Optimize_Catalyst Yes

Caption: Troubleshooting decision tree for low yield in the methylation step.

References

Validation & Comparative

A Comparative Guide to 2'-C-Methyluridine and Sofosbuvir in HCV Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key nucleoside inhibitors, 2'-C-methyluridine and sofosbuvir, in the context of Hepatitis C Virus (HCV) treatment. While sofosbuvir has become a cornerstone of modern HCV therapy, this compound and its analogs represent an important area of research in the development of antiviral agents. This document synthesizes available experimental data to compare their performance, mechanisms of action, and resistance profiles.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and resistance data for 2'-C-methylcytidine (a close analog of this compound) and sofosbuvir. Direct comparative data for this compound is limited in publicly available literature; therefore, data for 2'-C-methylcytidine is used as a surrogate to represent the 2'-C-methyl class of nucleoside inhibitors.

Table 1: In Vitro Anti-HCV Activity

CompoundAssay TypeHCV Genotype/SubtypeEC50 (µM)IC50 (µM)Cell LineReference
2'-C-Methylcytidine Replicon1b~1-Huh-7[1]
RepliconNot Specified0.27 ± 0.04-HuH6[2]
Sofosbuvir (PSI-7977) Replicon1b<1-Not Specified[3]
2'-C-Methylcytidine Triphosphate Polymerase InhibitionNot Specified-~0.2Cell-free[1]
Sofosbuvir Triphosphate (GS-461203) Polymerase Inhibition1-4-Similar for all genotypesRecombinant NS5B

Table 2: Resistance Profile

CompoundPrimary Resistance MutationFold-Change in EC50/IC50NotesReference
2'-C-Methyl Nucleosides S282T in NS5BModerate loss of activityAssociated with a large reduction in viral replicative capacity.[4]
Sofosbuvir S282T in NS5B10-fold increase in IC50Confers reduced susceptibility but also impairs viral fitness.[5][5]

Mechanism of Action

Both this compound and sofosbuvir are nucleoside analogs that target the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[6] Upon administration, these compounds are metabolized within the host cell to their active triphosphate forms. These active metabolites mimic the natural substrates of the NS5B polymerase and are incorporated into the nascent viral RNA chain. The presence of the 2'-C-methyl group sterically hinders the addition of the next nucleotide, leading to premature chain termination and inhibition of viral replication. Sofosbuvir is a prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine monophosphate, designed for efficient delivery to the liver.[5]

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This cell-based assay is fundamental for evaluating the antiviral activity of compounds against HCV replication in a cellular environment.

Objective: To determine the 50% effective concentration (EC50) of a test compound required to inhibit HCV RNA replication.

Methodology:

  • Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent (e.g., G418) to maintain the replicon.

  • Compound Preparation: The test compound is serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure:

    • Replicon-containing cells are seeded in 96-well plates.

    • After cell attachment, the culture medium is replaced with a medium containing the various concentrations of the test compound. A vehicle control (DMSO) is also included.

    • The plates are incubated for 48-72 hours at 37°C.

  • Quantification of HCV RNA:

    • Total cellular RNA is extracted from the cells.

    • HCV RNA levels are quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of HCV RNA inhibition against the compound concentration and fitting the data to a dose-response curve.

HCV NS5B Polymerase Inhibition Assay for IC50 Determination

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.

Objective: To determine the 50% inhibitory concentration (IC50) of the triphosphate form of a nucleoside analog against the HCV NS5B polymerase.

Methodology:

  • Reagents:

    • Purified recombinant HCV NS5B polymerase.

    • RNA template/primer.

    • A mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.

    • The triphosphate form of the test compound.

  • Assay Procedure:

    • The NS5B polymerase is incubated with the RNA template/primer and varying concentrations of the test compound triphosphate.

    • The polymerization reaction is initiated by the addition of the rNTP mixture.

    • The reaction is allowed to proceed for a specific time at an optimal temperature.

    • The reaction is then stopped.

  • Quantification of RNA Synthesis: The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled rNTP.

  • Data Analysis: The IC50 value is determined by plotting the percentage of polymerase inhibition against the compound triphosphate concentration and fitting the data to a dose-response curve.

Visualizations

Caption: Overview of the Hepatitis C Virus (HCV) replication cycle within a hepatocyte.

Drug_Mechanism_of_Action cluster_Prodrug Prodrug Activation cluster_Target Target Inhibition Sofosbuvir Sofosbuvir (Prodrug) Metabolism Intracellular Metabolism Sofosbuvir->Metabolism Active_TP Sofosbuvir Triphosphate (Active Metabolite) Metabolism->Active_TP NS5B HCV NS5B RNA Polymerase Active_TP->NS5B Incorporation Chain_Termination Chain Termination RNA_Elongation Viral RNA Elongation NS5B->RNA_Elongation RNA_Elongation->Chain_Termination

Caption: Mechanism of action for nucleoside analog inhibitors like sofosbuvir.

Conclusion

Both this compound (represented by its cytidine analog) and sofosbuvir are potent inhibitors of the HCV NS5B polymerase, acting as chain terminators of viral RNA synthesis. Sofosbuvir, as a well-developed prodrug, has demonstrated significant clinical success across multiple HCV genotypes. While direct clinical data for this compound is scarce, the preclinical data for related 2'-C-methyl nucleosides indicate a similar mechanism of action and a high barrier to resistance, albeit with potentially different metabolic activation pathways and potency. Further research into novel prodrug strategies for this compound and other nucleoside analogs could yield new therapeutic options for HCV and other viral diseases.

References

Validating 2'-C-Methyluridine as a Selective HCV Polymerase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2'-C-methyluridine and its derivatives against other key Hepatitis C Virus (HCV) NS5B polymerase inhibitors. The focus is on antiviral activity, mechanism of action, resistance profiles, and the experimental data supporting these findings.

Executive Summary

The HCV NS5B RNA-dependent RNA polymerase is a critical enzyme for viral replication and a prime target for direct-acting antiviral (DAA) agents. Nucleoside/nucleotide inhibitors (NIs) represent a major class of NS5B inhibitors that act as chain terminators of the nascent viral RNA. This compound, and more prominently its prodrug forms and related analogs like sofosbuvir (a 2'-deoxy-2'-α-fluoro-β-C-methyluridine monophosphate prodrug), have demonstrated potent and selective inhibition of the HCV polymerase.[1][2] These compounds require intracellular phosphorylation to their active triphosphate form, which is then incorporated by the viral polymerase, leading to the termination of RNA chain elongation.[3] A key mutation associated with resistance to this class of inhibitors is the S282T substitution in the NS5B polymerase.[4][5][6] This guide presents a comparative analysis of this compound derivatives and other significant HCV polymerase inhibitors, supported by in vitro data.

Data Presentation

In Vitro Antiviral Activity of Nucleoside/Nucleotide Inhibitors

The following table summarizes the in vitro activity of this compound's active triphosphate form and other selected NS5B inhibitors against HCV. The data is presented as EC50 values from HCV replicon assays and IC50 or Ki values from NS5B polymerase inhibition assays.

Compound/Active MetaboliteInhibitor ClassHCV GenotypeReplicon SystemEC50 (µM)Polymerase Assay IC50/Ki (µM)Reference(s)
This compound triphosphate Nucleoside Inhibitor--Inactive in replicon assaysKi = 0.42[7]
2'-C-methylcytidine Nucleoside Inhibitor1bHuh-72.2-[8]
Sofosbuvir (PSI-7977) Nucleotide Prodrug1bHuh-7<1-[9]
Sofosbuvir (active triphosphate) Nucleotide Inhibitor1b, 2a, 3a, 4a-EC50 range: 0.032 - 0.130-[10]
Mericitabine (PSI-6130) Nucleoside Prodrug1bHuh-7Potent (data varies)-[11][12]
PSI-6130-TP Nucleoside InhibitorWild-type--Ki = 0.42[13]
Valopicitabine (NM-283) Nucleoside Prodrug1bHuh-71.5-[14]
2'-C-methyladenosine Nucleoside Inhibitor1bHBI10A0.3IC50 = 1.9[15]

Note: EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values can vary based on the specific replicon system, cell line, and assay conditions used. Direct comparison should be made with caution. The parent nucleoside of this compound is often inactive in cell-based replicon assays due to inefficient phosphorylation, highlighting the necessity of prodrug strategies.[7]

Impact of S282T Mutation on Inhibitor Potency

The S282T mutation in the HCV NS5B polymerase is a known resistance-associated variant for 2'-C-methylated nucleoside inhibitors.

Compound/Active MetaboliteWild-Type NS5B (Ki in µM)S282T Mutant NS5B (Ki in µM)Fold Change in ResistanceReference(s)
PSI-6130-TP 0.423.157.5[13]
RO2433-TP (2'-deoxy-2'-fluoro-2'-C-methyluridine-TP) 0.422252.4[13]
Sofosbuvir --2.4 - 18 (EC50 fold change)[10]

Experimental Protocols

HCV Replicon Luciferase Assay

This cell-based assay is a standard method for determining the potency of antiviral compounds against HCV replication.

  • Cell Line and Replicon: Huh-7 human hepatoma cells stably maintaining a subgenomic HCV replicon (e.g., genotype 1b) that includes a luciferase reporter gene are used. The luciferase activity is directly proportional to the level of HCV RNA replication.[16][17]

  • Assay Procedure:

    • Cell Seeding: Plate the HCV replicon-containing Huh-7 cells in 96-well plates.

    • Compound Addition: Add serial dilutions of the test compound to the cells. Include a vehicle control (e.g., DMSO) and a known HCV inhibitor as a positive control.

    • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[16]

    • Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity using a luminometer.[16]

  • Cytotoxicity Assay: A concurrent cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the 50% cytotoxic concentration (CC50) of the compound, ensuring that the observed reduction in replicon replication is not due to cell death.[18]

  • Data Analysis: Normalize the luciferase readings to the vehicle control and calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%.

HCV NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.

  • Materials:

    • Purified recombinant HCV NS5B protein.

    • RNA template/primer (e.g., poly(A)/oligo(dT)).

    • Nucleoside triphosphates (NTPs), including a radiolabeled or fluorescently labeled NTP.

    • The triphosphate form of the test nucleoside inhibitor.

  • Methodology:

    • The NS5B enzyme is pre-incubated with various concentrations of the test compound's active triphosphate form.

    • The polymerization reaction is initiated by adding the RNA template/primer and the NTP mix.

    • The reaction proceeds at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction is stopped, and the amount of incorporated labeled NTP is quantified using methods like a scintillation proximity assay (SPA) or filter-based systems.[18]

  • Data Analysis: The concentration of the compound that inhibits polymerase activity by 50% (IC50) is determined from the dose-response curve. For competitive inhibitors, the inhibition constant (Ki) can be calculated.

Mandatory Visualization

metabolic_activation cluster_extracellular Extracellular cluster_intracellular Hepatocyte cluster_inhibition HCV Replication Complex 2_C_MeU_prodrug This compound Prodrug (e.g., Sofosbuvir) 2_C_MeU This compound 2_C_MeU_prodrug->2_C_MeU Esterases 2_C_MeU_MP This compound Monophosphate 2_C_MeU->2_C_MeU_MP Cellular Kinases 2_C_MeU_DP This compound Diphosphate 2_C_MeU_MP->2_C_MeU_DP UMP-CMP Kinase 2_C_MeU_TP This compound Triphosphate (Active) 2_C_MeU_DP->2_C_MeU_TP NDPK NS5B HCV NS5B Polymerase 2_C_MeU_TP->NS5B Inhibits RNA_elongation RNA Elongation NS5B->RNA_elongation incorporates NTPs Chain_termination Chain Termination NS5B->Chain_termination incorporates 2'-C-MeU-TP

Caption: Metabolic activation pathway of this compound prodrugs.

experimental_workflow cluster_setup Assay Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis Seed_cells Seed HCV replicon cells in 96-well plate Add_compound Add serial dilutions of This compound prodrug Seed_cells->Add_compound Incubate Incubate for 48-72 hours Add_compound->Incubate Lyse_cells Lyse cells Incubate->Lyse_cells Measure_cytotoxicity Measure cell viability (e.g., MTS assay) Incubate->Measure_cytotoxicity Measure_luciferase Measure luciferase activity (Luminometer) Lyse_cells->Measure_luciferase Calculate_EC50 Calculate EC50 value Measure_luciferase->Calculate_EC50 Calculate_CC50 Calculate CC50 value Measure_cytotoxicity->Calculate_CC50 Determine_SI Determine Selectivity Index (SI = CC50 / EC50) Calculate_EC50->Determine_SI Calculate_CC50->Determine_SI

Caption: Experimental workflow for the HCV replicon luciferase assay.

logical_relationship cluster_NI Nucleoside/Nucleotide Inhibitors (NIs) cluster_NNI Non-Nucleoside Inhibitors (NNIs) Inhibitor_Class HCV NS5B Polymerase Inhibitors 2CMeU This compound Derivatives (e.g., Sofosbuvir) Inhibitor_Class->2CMeU targets Other_NIs Other NIs (e.g., Mericitabine, Valopicitabine) Inhibitor_Class->Other_NIs targets NNI_examples e.g., Dasabuvir, Beclabuvir Inhibitor_Class->NNI_examples targets Chain_Termination Chain Termination (Competitive Inhibition) 2CMeU->Chain_Termination S282T S282T 2CMeU->S282T Other_NIs->Chain_Termination Other_NIs->S282T Allosteric_Inhibition Allosteric Inhibition (Non-competitive) NNI_examples->Allosteric_Inhibition Various_mutations Multiple sites in thumb/palm domains NNI_examples->Various_mutations Mechanism Mechanism of Action Chain_Termination->Mechanism Allosteric_Inhibition->Mechanism Resistance Key Resistance Mutation S282T->Resistance Various_mutations->Resistance

Caption: Logical relationships of HCV polymerase inhibitors.

References

Comparative Efficacy of 2'-C-Methyluridine Across Diverse Viral Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral efficacy of 2'-C-methyluridine and its derivatives against a spectrum of viral pathogens. The data presented is compiled from various in vitro studies to facilitate a comprehensive understanding of its potential as a broad-spectrum antiviral agent.

This compound is a nucleoside analogue that, upon intracellular phosphorylation to its triphosphate form, can act as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). This mechanism of action, which involves chain termination of the nascent viral RNA strand, has positioned 2'-C-methylated nucleosides as a promising class of antiviral compounds. This guide summarizes the available quantitative data on the efficacy of this compound and its close analogues, details the experimental protocols used for these evaluations, and provides visual representations of the underlying mechanisms and experimental workflows.

Comparative Antiviral Activity

The antiviral efficacy of this compound and its derivatives varies significantly across different viral families and even between strains. The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values from in vitro studies. It is important to note that direct data for this compound is not available for all viruses; in such cases, data for the most closely related analogues are provided with clear notation.

Virus FamilyVirusCompoundAssayCell LineEC50 / IC50 (µM)Cytotoxicity (CC50 in µM)Reference
Flaviviridae Hepatitis C Virus (HCV)This compoundRepliconHuh-746>100[1]
Hepatitis C Virus (HCV)2'-deoxy-2'-fluoro-2'-C-methyluridineRepliconHuh-7Inactive>100[2]
West Nile Virus (WNV)This compoundCPEPS> 50>50[3]
West Nile Virus (WNV)This compoundCPEVeroWeak activity>50[3]
West Nile Virus (WNV)2'-C-methylcytidineCPEPS0.96 ± 0.06 (Eg-101 strain)~50[3]
West Nile Virus (WNV)2'-C-methylcytidineCPEPS1.67 ± 0.50 (13-104 strain)~50[3]
Dengue Virus (DENV-2)2'-C-methylcytidineRepliconBHK-2111.2 ± 0.3>100
Zika Virus (ZIKV)This compound aryloxyl phosphoramidate ProTidePlaque ReductionhNSC<10>30[4]
Coronaviridae Human Coronavirus (HCoV-OC43)2'-C-methylcytidineVirus Yield ReductionHuh-7>10>100[5][6]
SARS-CoV-22'-C-methylcytidineVirus Yield ReductionVero>10>100[5][6]

Note: EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% of its maximal effect or inhibition. A lower value indicates higher potency. CPE stands for Cytopathic Effect. ProTide refers to a prodrug technology designed to enhance intracellular delivery of the nucleoside monophosphate.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity.

Hepatitis C Virus (HCV) Replicon Assay

This cell-based assay is a standard method for evaluating anti-HCV compounds that target viral replication.

1. Cell Culture and Replicons:

  • Huh-7 human hepatoma cells, which are highly permissive for HCV replication, are used.

  • The cells harbor a subgenomic HCV replicon. This is an engineered HCV RNA that lacks the structural protein-coding region but contains the non-structural proteins (including the RdRp) necessary for replication, along with a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin phosphotransferase).

2. Assay Procedure:

  • Plating: HCV replicon-containing cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound (this compound or its analogues) is serially diluted to various concentrations and added to the cells. A positive control (a known HCV inhibitor) and a negative control (vehicle, e.g., DMSO) are included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified CO2 incubator to allow for viral replication and the effect of the compound to manifest.

  • Quantification of Replication:

    • Luciferase Reporter: If a luciferase reporter is used, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA replication, is measured using a luminometer.

    • qRT-PCR: Alternatively, total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using quantitative real-time reverse transcription PCR (qRT-PCR).

3. Data Analysis:

  • The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the compound concentration and fitting the data to a dose-response curve.

  • Cytotoxicity of the compound is assessed in parallel in uninfected Huh-7 cells using a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the CC50 value. The selectivity index (SI = CC50/EC50) is then calculated to evaluate the therapeutic window of the compound.

Plaque Reduction Assay

This assay is used to determine the ability of an antiviral compound to inhibit the production of infectious virus particles.

1. Cell and Virus Preparation:

  • A monolayer of susceptible cells (e.g., Vero cells for many viruses) is prepared in 6- or 12-well plates.

  • A stock of the virus to be tested is diluted to a concentration that produces a countable number of plaques.

2. Assay Procedure:

  • Compound Treatment: Serial dilutions of the test compound are prepared.

  • Infection: The cell monolayers are infected with the virus in the presence of the different concentrations of the test compound. A virus-only control is included.

  • Overlay: After an adsorption period (typically 1 hour), the virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions called plaques.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (this can range from 2 to 10 days depending on the virus).

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), which stains the living cells, leaving the plaques (areas of dead or destroyed cells) unstained and visible. The number of plaques in each well is then counted.

3. Data Analysis:

  • The percentage of plaque reduction is calculated for each compound concentration relative to the virus-only control.

  • The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.

RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate form of the nucleoside analogue on the viral polymerase.

1. Reagents:

  • Purified recombinant viral RdRp.

  • A synthetic RNA template and primer.

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), one of which is typically radiolabeled (e.g., [α-³²P]UTP) or fluorescently labeled for detection.

  • The triphosphate form of the test compound (e.g., this compound-TP).

2. Assay Procedure:

  • The reaction is set up in a buffer containing the RdRp enzyme, the RNA template/primer, a mixture of the four rNTPs, and varying concentrations of the inhibitor triphosphate.

  • The reaction is initiated and allowed to proceed for a specific time at an optimal temperature.

  • The reaction is then stopped, and the newly synthesized radiolabeled or fluorescently labeled RNA product is separated from the unincorporated nucleotides, typically by gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis - PAGE).

3. Data Analysis:

  • The amount of incorporated radioactivity or fluorescence in the RNA product is quantified.

  • The IC50 value, the concentration of the inhibitor triphosphate that reduces the RdRp activity by 50%, is calculated from a dose-response curve.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for antiviral screening.

Antiviral_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization Compound_Library Compound Library (including this compound) Primary_Screening Primary Screening (e.g., Cell-based assay) Compound_Library->Primary_Screening Test against viral replication Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Identify active compounds Dose_Response Dose-Response Assays (EC50 Determination) Hit_Identification->Dose_Response Confirm activity and determine potency Cytotoxicity Cytotoxicity Assays (CC50 Determination) Hit_Identification->Cytotoxicity Assess cellular toxicity Mechanism_of_Action Mechanism of Action Studies (e.g., RdRp Assay) Dose_Response->Mechanism_of_Action Investigate how the compound works Lead_Compound Lead Compound Selection Cytotoxicity->Lead_Compound Mechanism_of_Action->Lead_Compound

Caption: Experimental workflow for antiviral drug screening.

Nucleoside_Analogue_MoA cluster_0 Cellular Uptake and Activation cluster_1 Inhibition of Viral Replication Nuc_Analogue This compound (Prodrug) Nuc_MP This compound Monophosphate Nuc_Analogue->Nuc_MP Cellular Kinase Nuc_DP This compound Diphosphate Nuc_MP->Nuc_DP Cellular Kinase Nuc_TP This compound Triphosphate (Active Form) Nuc_DP->Nuc_TP Cellular Kinase RdRp Viral RNA-dependent RNA Polymerase (RdRp) Nuc_TP->RdRp Competes with natural UTP Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Growing Viral RNA Strand RdRp->Nascent_RNA Incorporates Analogue Chain_Termination Chain Termination Nascent_RNA->Chain_Termination Prevents further elongation

Caption: Mechanism of action of this compound.

References

Cross-Validation of In Vitro and In Vivo Antiviral Activity of 2'-C-Methyl Nucleosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective antiviral therapeutics relies on the crucial step of translating promising in vitro activity into in vivo efficacy. This guide provides a comparative analysis of the in vitro and in vivo antiviral properties of 2'-C-methyl nucleosides, with a particular focus on 2'-C-methylcytidine, a well-studied analogue of 2'-C-methyluridine. These compounds are key inhibitors of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. This document outlines the experimental data, detailed methodologies, and the logical framework for cross-validating preclinical findings.

Data Presentation: In Vitro vs. In Vivo Antiviral Activity

The following tables summarize the quantitative data for the antiviral activity of 2'-C-methyl nucleosides from various studies, providing a basis for comparing in vitro potency with in vivo outcomes.

Table 1: In Vitro Antiviral Activity of 2'-C-Methylcytidine (2CMC)

Virus Family/GenusVirusAssay TypeCell LineEndpointEC50/IC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)
PicornaviridaeFoot-and-Mouth Disease Virus (FMDV)Cytopathic Effect (CPE) InhibitionBHK-21CPE reduction6.4 ± 3.8[1]>77>12
CaliciviridaeNorwalk Virus (replicon)Replicon AssayNot specifiedRNA replication inhibition18 ± 4[2]>100 µg/ml>2.3
FlaviviridaeDengue Virus (DENV)Replicon & Infectious SystemNot specifiedRNA replication inhibition11.2 ± 0.3[3]Not specifiedNot specified

Table 2: In Vivo Efficacy of 2'-C-Methylcytidine (2CMC)

VirusAnimal ModelDosing RegimenEndpoints MonitoredKey Findings
Murine Norovirus (MNV)AG129 Mice (interferon-α/β and -γ receptor deficient)Not specifiedSurvival, weight loss, fecal consistency, viral load in stool and organs- Prevented norovirus-induced diarrhea.[2]- Markedly delayed and reduced viral RNA titers in multiple organs and stool.[2]- Completely prevented virus-induced mortality.[2]- Resulted in protective immunity against rechallenge.[2]
Dengue Virus (DENV)ICR suckling miceNot specifiedViral replicationEvaluated for anti-DENV replication activity.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays.

In Vitro: HCV Replicon Assay

The Hepatitis C Virus (HCV) replicon assay is a standard tool for evaluating inhibitors of HCV replication.

  • Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 (neomycin) to maintain the replicon.

  • Compound Preparation: The test compound (e.g., a 2'-C-methyl nucleoside derivative) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

  • Assay Procedure:

    • Replicon-containing cells are seeded in 96-well plates.

    • After cell attachment, the culture medium is replaced with a medium containing the serially diluted test compound.

    • The plates are incubated for 48-72 hours.

  • Quantification of Viral Replication:

    • For replicons containing a luciferase reporter gene, cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luminescence indicates inhibition of viral replication.

    • Alternatively, total cellular RNA can be extracted, and HCV RNA levels are quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR).

  • Cytotoxicity Assay: A parallel assay, such as the MTT or MTS assay, is performed to determine the 50% cytotoxic concentration (CC50) of the compound to ensure that the observed antiviral effect is not due to cell death.

In Vivo: Murine Norovirus (MNV) Infection Model

The AG129 mouse model is used to assess the in vivo efficacy of antiviral candidates against norovirus.

  • Animal Model: AG129 mice, which are deficient in interferon-α/β and -γ receptors, are susceptible to MNV infection and develop clinical signs of disease.

  • Virus Propagation and Inoculation: MNV is propagated in a suitable cell line (e.g., RAW 264.7 cells). Mice are orally inoculated with a predetermined infectious dose of the virus.

  • Compound Administration: The test compound is administered to the mice via a clinically relevant route, such as oral gavage or intraperitoneal injection, at various doses and schedules. A vehicle control group receives the formulation without the active compound.

  • Monitoring and Endpoints:

    • Clinical Signs: Mice are monitored daily for signs of illness, including weight loss, diarrhea (fecal consistency), and mortality.

    • Viral Load: Stool samples and various organs (e.g., intestine, spleen, liver) are collected at different time points post-infection. Viral RNA is extracted and quantified by RT-qPCR to determine the viral load.

    • Histopathology: Intestinal tissues may be collected for histological examination to assess virus-induced pathology.

  • Data Analysis: The efficacy of the compound is evaluated by comparing the survival rates, clinical scores, and viral loads between the treated and control groups.

Mandatory Visualizations

Signaling Pathway: Metabolic Activation of 2'-C-Methyl Nucleosides

The antiviral activity of 2'-C-methyl nucleosides is dependent on their intracellular conversion to the active 5'-triphosphate form. This process is carried out by host cell kinases.

Metabolic_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2CMC 2'-C-Methylcytidine (Prodrug) 2CMC_in 2'-C-Methylcytidine 2CMC->2CMC_in Nucleoside Transporter 2CMP 2'-C-Methylcytidine Monophosphate 2CMC_in->2CMP dCK / UCK 2CDP 2'-C-Methylcytidine Diphosphate 2CMP->2CDP CMK 2CTP 2'-C-Methylcytidine Triphosphate (Active) 2CDP->2CTP NDPK RdRp Viral RNA-dependent RNA Polymerase (RdRp) 2CTP->RdRp Inhibition Inhibition of Viral Replication RdRp->Inhibition Antiviral_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Assay Antiviral Assay (e.g., Replicon Assay) EC50 Determine EC50 Assay->EC50 Cytotox Cytotoxicity Assay (e.g., MTT) CC50 Determine CC50 Cytotox->CC50 SI Calculate Selectivity Index (SI) EC50->SI CC50->SI Model Animal Model of Infection (e.g., AG129 Mouse) SI->Model Promising Candidate Dosing Dose-Ranging Studies Model->Dosing Efficacy Measure Efficacy (Viral Load, Survival) Dosing->Efficacy Toxicity Assess Toxicity (Clinical Signs, Histopathology) Dosing->Toxicity Validation Validate In Vitro Findings Efficacy->Validation Toxicity->Validation

References

A Comparative Guide to the Antiviral Potency of 2'-C-Methylcytidine and 2'-C-Methyluridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral potency of two nucleoside analogs, 2'-C-methylcytidine and 2'-C-methyluridine. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanism of action, this document aims to inform research and development efforts in the field of antiviral therapeutics.

Executive Summary

Both 2'-C-methylcytidine and this compound are members of the 2'-C-methylated class of nucleoside analogs, which are known to exhibit antiviral properties, particularly against positive-strand RNA viruses. The primary mechanism of action for these compounds is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. This inhibition occurs after the intracellular conversion of the nucleoside analogs into their active triphosphate forms.

Experimental data compiled from various studies indicate that 2'-C-methylcytidine generally exhibits broader and more potent antiviral activity across a range of viruses compared to this compound. While 2'-C-methylcytidine has demonstrated significant efficacy against viruses from the Flaviviridae, Picornaviridae, and Caliciviridae families, this compound has shown comparatively weaker activity in the studies available to date.

Data Presentation: Antiviral Activity

The following tables summarize the in vitro antiviral activity of 2'-C-methylcytidine and this compound against various RNA viruses. It is important to note that the data are compiled from different studies using varied experimental conditions, including different cell lines, virus strains, and assay methodologies. Therefore, direct comparison of absolute values should be made with caution.

Table 1: Antiviral Activity of 2'-C-Methylcytidine

Virus FamilyVirusCell LineAssay TypePotency MetricValue (µM)
FlaviviridaeHepatitis C Virus (HCV)RepliconReplicon AssayEC501.85 - 2.2
FlaviviridaeDengue Virus (DENV-2)BHK-21Plaque ReductionEC5011.2 - 95
FlaviviridaeWest Nile Virus (WNV)BHK-21Plaque ReductionEC5080
FlaviviridaeYellow Fever Virus (YFV)VeroCPE ReductionEC90~1.3 (0.32 µg/ml)
PicornaviridaeFoot-and-Mouth Disease Virus (FMDV)BHK-21CPE ReductionEC506.4
HepeviridaeHepatitis E Virus (HEV)Subgenomic RepliconReplicon Assay-Significant Inhibition
CoronaviridaeHuman Coronavirus (HCoV)MDBK-EC5090

Table 2: Antiviral Activity of this compound

Virus FamilyVirusCell LineAssay TypePotency MetricValue (µM)Notes
FlaviviridaeWest Nile Virus (WNV)---Less potent than 2'-C-methylcytidinePart of a comparative study of 2'-C-methylated nucleosides.[1]
FlaviviridaeTick-Borne Encephalitis Virus (TBEV)--EC5011.1Described as having surprisingly low in vitro activity.[1]
FlaviviridaeZika Virus (ZIKV)--EC5045.45Described as having surprisingly low in vitro activity.[1]

Mechanism of Action

The antiviral activity of both 2'-C-methylcytidine and this compound is dependent on their intracellular phosphorylation to the active 5'-triphosphate form. This metabolic activation is carried out by host cell kinases. Once phosphorylated, the triphosphate analog acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). Incorporation of the 2'-C-methylated nucleotide into the growing viral RNA chain leads to chain termination, thereby halting viral replication. The steric hindrance caused by the 2'-C-methyl group is believed to prevent the formation of the subsequent phosphodiester bond.[2]

Metabolic Activation Pathway

The following diagram illustrates the sequential phosphorylation of the nucleoside analogs to their active triphosphate form.

Metabolic_Activation C_Nuc 2'-C-Methylcytidine C_MP 2'-C-Methylcytidine Monophosphate C_Nuc->C_MP UCK/dCK C_DP 2'-C-Methylcytidine Diphosphate C_MP->C_DP UMP-CMPK U_MP This compound Monophosphate C_MP->U_MP Deamination C_TP 2'-C-Methylcytidine Triphosphate (Active) C_DP->C_TP NDPK U_Nuc This compound U_Nuc->U_MP UCK U_DP This compound Diphosphate U_MP->U_DP UMP-CMPK U_TP This compound Triphosphate (Active) U_DP->U_TP NDPK key UCK: Uridine-Cytidine Kinase dCK: Deoxycytidine Kinase UMP-CMPK: UMP-CMP Kinase NDPK: Nucleoside Diphosphate Kinase

Metabolic activation of 2'-C-methyl nucleosides.
Viral RNA Polymerase Inhibition Workflow

This diagram depicts the workflow of how the activated triphosphate analogs inhibit viral RNA synthesis.

RdRp_Inhibition cluster_workflow Mechanism of RdRp Inhibition Start Viral Infection Replication Viral RNA Replication (RdRp-mediated) Start->Replication Competition Competitive Inhibition of RdRp Drug_Admin Administration of 2'-C-Methyl Nucleoside Activation Intracellular Phosphorylation (Host Kinases) Drug_Admin->Activation Active_TP Active 5'-Triphosphate (2'-C-Me-NTP) Activation->Active_TP Active_TP->Competition Incorporation Incorporation into Nascent Viral RNA Competition->Incorporation RdRp Termination Chain Termination Incorporation->Termination Inhibition Inhibition of Viral Replication Termination->Inhibition

Workflow of viral replication inhibition.

Experimental Protocols

A variety of in vitro assays are utilized to determine the antiviral potency of compounds like 2'-C-methylcytidine and this compound. The plaque reduction assay is a widely accepted method for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral agents.

Plaque Reduction Assay Protocol

Objective: To determine the 50% effective concentration (EC50) of an antiviral compound, defined as the concentration that reduces the number of viral plaques by 50%.

1. Cell Preparation:

  • Seed a suitable host cell line (e.g., Vero, BHK-21) into 6-well or 12-well plates at a density that will form a confluent monolayer on the day of infection.
  • Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

2. Compound Preparation:

  • Prepare a stock solution of the test compound (2'-C-methylcytidine or this compound) in a suitable solvent (e.g., DMSO, cell culture medium).
  • Perform serial dilutions of the stock solution in serum-free cell culture medium to obtain a range of desired concentrations.

3. Virus Infection and Treatment:

  • When the cell monolayer is confluent, aspirate the growth medium.
  • Infect the cells with a predetermined amount of virus (multiplicity of infection, MOI, typically chosen to produce 50-100 plaques per well in the control) in the presence of the various concentrations of the test compound. A virus-only control (no compound) and a cell-only control (no virus, no compound) should be included.
  • Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

4. Overlay and Incubation:

  • After the adsorption period, remove the virus inoculum.
  • Overlay the cell monolayer with a semi-solid medium (e.g., containing 0.5% methylcellulose or agarose) mixed with the respective concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
  • Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

5. Plaque Visualization and Counting:

  • After the incubation period, fix the cells with a solution such as 10% formalin.
  • Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet). The viable cells will be stained, while the areas of cell death (plaques) will remain clear.
  • Count the number of plaques in each well.

6. Data Analysis:

  • Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control.
  • Plot the percentage of plaque reduction against the compound concentration and use a non-linear regression analysis to determine the EC50 value.

Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT or MTS assay) should be performed to determine the 50% cytotoxic concentration (CC50) of the compound on the same cell line. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Conclusion

The available evidence strongly suggests that 2'-C-methylcytidine is a more potent and broadly active antiviral agent than this compound. Both compounds share a common mechanism of action, inhibiting viral RNA-dependent RNA polymerase after intracellular phosphorylation. The difference in their potency likely stems from variations in their recognition and phosphorylation by cellular kinases or their interaction with the viral polymerase. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively quantify the differences in their antiviral profiles and to fully elucidate the structure-activity relationships that govern their efficacy. This information will be invaluable for the rational design of next-generation nucleoside analog inhibitors with improved potency and broader spectrums of activity.

References

In Vivo Efficacy of 2'-C-Methyluridine Derivatives in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of 2'-C-methyluridine and its derivatives against key viral pathogens in established animal models. The data presented is intended to offer a quantitative comparison with alternative antiviral agents, supported by detailed experimental protocols to aid in the design and interpretation of preclinical studies.

Executive Summary

This compound and its analogs, notably the prodrug Sofosbuvir, have demonstrated significant antiviral activity in vivo against Hepatitis C Virus (HCV). Similarly, the related compound 2'-C-methylcytidine has shown promise in animal models of Dengue Virus (DENV) infection. This guide synthesizes available preclinical data to compare the efficacy of these compounds against relevant alternatives, providing a framework for evaluating their potential in drug development pipelines.

Comparison of In Vivo Efficacy for Dengue Virus (DENV)

While direct head-to-head in vivo studies are limited, this section compares the efficacy of 2'-C-methylcytidine, a compound closely related to this compound, with NITD008, a well-characterized adenosine nucleoside inhibitor, in mouse models of Dengue Virus infection. The data is compiled from separate studies and should be interpreted with the understanding that experimental conditions were not identical.

Table 1: Comparative Efficacy of 2'-C-Methylcytidine and NITD008 Against Dengue Virus in Mouse Models

Feature2'-C-Methylcytidine (in ICR Suckling Mice)NITD008 (in AG129 Mice)
Animal Model ICR Suckling MiceAG129 Mice (IFN-α/β and -γ receptor deficient)
Virus Strain DENV-2 (PL046)DENV-2 (D2S10, lethal model)
Dosing Regimen 50 mg/kg/day, intraperitoneal (i.p.)10 mg/kg, twice daily, oral (p.o.)
Key Efficacy Outcome Increased survival rate100% protection from mortality[1]
Viremia Reduction Data not specified>4.8-fold reduction in peak viremia[1]

Note: The data for 2'-C-methylcytidine and NITD008 are from different studies and animal models, which may account for variations in observed efficacy.

Comparison of In Vivo Efficacy for Hepatitis C Virus (HCV)

Direct comparative in vivo animal data for this compound against other anti-HCV agents is scarce. Therefore, this section presents clinical data on its prodrug, Sofosbuvir, in combination with Ribavirin, a standard-of-care component, to provide a relevant comparison point.

Table 2: Comparative Efficacy of Sofosbuvir-Based Regimens for Hepatitis C Virus (Human Clinical Data)

FeatureSofosbuvir + RibavirinSofosbuvir + Daclatasvir
Patient Population Genotype 2 or 3Genotype 3
Treatment Duration 12 or 24 weeks12 weeks
Sustained Virologic Response (SVR12) 85% - 93%[2]94.4%
Key Considerations Efficacy can be lower in patients with cirrhosis.High efficacy in a common genotype.

Note: This table presents human clinical trial data and not direct animal model comparisons. The combination of Sofosbuvir with other direct-acting antivirals (DAAs) has largely replaced interferon-based therapies. In vitro studies have suggested a potential antagonism between Ribavirin and 2'-C-methylcytidine.

Experimental Protocols

Dengue Virus (DENV) Efficacy Study in AG129 Mice

This protocol outlines a typical in vivo efficacy study for an antiviral agent against DENV in the AG129 mouse model.

  • Animal Model: AG129 mice (deficient in IFN-α/β and -γ receptors), typically 6-8 weeks old.

  • Virus Strain: A mouse-adapted DENV strain, such as D2S10 (for lethal challenge studies) or TSV01 (for viremia studies).

  • Infection: Mice are infected intravenously (i.v.) or intraperitoneally (i.p.) with a predetermined lethal or sublethal dose of the virus.

  • Treatment:

    • The test compound (e.g., this compound analog) is administered at various doses (e.g., 10, 25, 50 mg/kg).

    • A vehicle control group receives the delivery vehicle only.

    • A positive control group can be treated with a known inhibitor like NITD008.

    • Administration is typically oral (p.o.) or intraperitoneal (i.p.), twice daily for 5-7 days, starting shortly after infection.

  • Efficacy Endpoints:

    • Survival: Monitored daily for at least 14 days post-infection.

    • Viremia: Blood samples are collected at various time points (e.g., day 3 post-infection) to quantify viral RNA levels by qRT-PCR or plaque assay.

    • Clinical Signs: Body weight and signs of illness are recorded daily.

Hepatitis C Virus (HCV) Efficacy Study in uPA-SCID Mice with Humanized Livers

This protocol describes a general procedure for evaluating anti-HCV compounds in a chimeric mouse model.

  • Animal Model: Severely combined immunodeficient (SCID) mice transgenic for the urokinase-type plasminogen activator (uPA) gene, transplanted with human hepatocytes.

  • Confirmation of Human Hepatocyte Engraftment: Serum levels of human albumin are measured to confirm successful engraftment.

  • Infection: Mice are infected via intravenous injection with HCV-positive human serum or cell culture-derived HCV.

  • Treatment:

    • Once a stable infection is established (typically confirmed by consistent serum HCV RNA levels), treatment is initiated.

    • The test compound (e.g., a this compound prodrug) is administered at various doses.

    • A vehicle control group is included.

    • Administration is typically via oral gavage, daily for a specified period (e.g., 14 or 28 days).

  • Efficacy Endpoints:

    • Serum HCV RNA: Blood is collected at regular intervals to monitor the change in viral load using qRT-PCR.

    • Intrahepatic HCV RNA: Liver tissue can be collected at the end of the study to measure viral RNA levels within the liver.

Visualizations

In_Vivo_Efficacy_Workflow_DENV cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_endpoints Efficacy Endpoints AG129 AG129 Mice Virus DENV Inoculation AG129->Virus Infection Test_Compound Test Compound (e.g., this compound) Virus->Test_Compound Treatment Initiation Comparator Comparator (e.g., NITD008) Virus->Comparator Vehicle Vehicle Control Virus->Vehicle Survival Survival Monitoring Test_Compound->Survival Viremia Viremia Quantification Test_Compound->Viremia Clinical_Signs Clinical Observation Test_Compound->Clinical_Signs Comparator->Survival Comparator->Viremia Comparator->Clinical_Signs Vehicle->Survival Vehicle->Viremia Vehicle->Clinical_Signs

Caption: Workflow for in vivo efficacy testing of antivirals against DENV in AG129 mice.

HCV_Signaling_Pathway_Inhibition HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication Viral RNA Replication HCV_RNA->Replication Template NS5B NS5B RNA Polymerase Polyprotein->NS5B Processing NS5B->Replication Catalyzes New_Virions New HCV Virions Replication->New_Virions Packaging Drug This compound Triphosphate Drug->NS5B Inhibits

Caption: Mechanism of action of this compound as an inhibitor of HCV NS5B polymerase.

References

Assessing the Selectivity of 2'-C-Methyluridine for Viral vs. Human Polymerases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective and safe antiviral therapeutics hinges on the principle of selective toxicity: maximizing inhibition of viral targets while minimizing effects on host cellular machinery. 2'-C-methyluridine, a nucleoside analog, has emerged as a key scaffold in the design of inhibitors targeting viral RNA-dependent RNA polymerases (RdRp). Its mechanism of action involves incorporation into the nascent viral RNA chain, leading to premature termination of transcription.[1] This guide provides a comparative analysis of the selectivity of this compound's active triphosphate form (2'-C-Me-UTP) for viral polymerases over human polymerases, supported by available experimental data and detailed methodologies.

Quantitative Comparison of Polymerase Inhibition

The following table summarizes the inhibitory activity of this compound triphosphate (2'-C-Me-UTP) and its clinically significant analog, Sofosbuvir triphosphate (2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine-5'-triphosphate), against various viral and human polymerases. This data is crucial for understanding the selectivity profile of this class of compounds.

CompoundTarget PolymeraseVirus/OrganismAssay TypeIC50 (µM)Ki (µM)Citation(s)
This compound Triphosphate (2'-C-Me-UTP) NS5 RNA-Dependent RNA PolymeraseZika Virus (ZIKV)Coupled-enzyme inhibition assay5.78-[2]
NS5 RNA-Dependent RNA PolymeraseDengue Virus (DENV-2)Coupled-enzyme inhibition assay--[2]
Sofosbuvir Triphosphate NS5B RNA-Dependent RNA PolymeraseHepatitis C Virus (HCV)--0.42
NS5 RNA-Dependent RNA PolymeraseDengue Virus (DENV-2)Primer extension assay14.7 ± 2.5-[3]
NS5 RNA-Dependent RNA PolymeraseZika Virus (ZIKV)de novo RdRp assay7.3-[4]
NS5 RNA-Dependent RNA PolymeraseYellow Fever Virus (YFV)---[5][6][7]
This compound (Parent Nucleoside) -West Nile Virus (WNV)Cell-based assay> 50-[8]

Mechanism of Action and Selectivity

2'-C-methylated nucleosides, after intracellular phosphorylation to their triphosphate form, act as non-obligate chain terminators of viral RNA synthesis.[1] The presence of the 2'-C-methyl group, despite the availability of a 3'-hydroxyl group, sterically hinders the addition of the next incoming nucleotide, thus halting viral replication.[1]

The selectivity of these compounds for viral RdRps over human polymerases is a critical determinant of their therapeutic index. While the 2'-C-methyl modification is generally better tolerated by viral polymerases, some human polymerases, notably the mitochondrial RNA polymerase (POLRMT), can also recognize these analogs as substrates.[9][10] This off-target activity is a potential source of toxicity. The addition of a 2'-fluoro group, as seen in Sofosbuvir, has been suggested to enhance selectivity by reducing recognition by human polymerases.[10]

Experimental Protocols

In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Non-Radioactive)

This protocol outlines a general method for assessing the inhibition of viral RdRps.

1. Materials:

  • Purified recombinant viral RdRp (e.g., ZIKV NS5).

  • Fluorescently labeled RNA primer-template duplex.

  • Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP).

  • This compound triphosphate (2'-C-Me-UTP) or other inhibitors.

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

  • 96-well microplates.

  • Fluorescence plate reader.

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer, rNTPs (at a fixed concentration, e.g., 1 µM of the competing natural nucleotide), and the fluorescently labeled primer-template.

  • Add varying concentrations of the inhibitor (2'-C-Me-UTP) to the wells of the microplate.

  • Initiate the reaction by adding the purified viral RdRp enzyme.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Measure the fluorescence intensity, which corresponds to the amount of extended RNA product.

  • Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value using a suitable curve-fitting model.[2][11]

In Vitro Human Mitochondrial RNA Polymerase (POLRMT) Inhibition Assay

This protocol provides a general framework for evaluating the off-target effects of nucleoside analogs on human POLRMT.

1. Materials:

  • Purified recombinant human POLRMT.

  • Mitochondrial DNA template containing a promoter (e.g., LSP or HSP1).

  • Mitochondrial transcription factors (TFAM and TFB2M).

  • Radiolabeled rNTP (e.g., [α-³²P]UTP) and non-radiolabeled rNTPs.

  • This compound triphosphate (2'-C-Me-UTP) or other inhibitors.

  • Transcription buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT).

  • Denaturing polyacrylamide gel electrophoresis (PAGE) reagents.

  • Phosphorimager.

2. Procedure:

  • Assemble the transcription reaction by combining the transcription buffer, DNA template, TFAM, and TFB2M.

  • Add varying concentrations of the inhibitor (2'-C-Me-UTP).

  • Add the mixture of rNTPs, including the radiolabeled nucleotide.

  • Initiate the reaction by adding POLRMT.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., formamide with tracking dyes).

  • Separate the RNA transcripts by denaturing PAGE.

  • Visualize and quantify the radiolabeled RNA products using a phosphorimager.

  • Determine the extent of inhibition at different inhibitor concentrations to assess the compound's effect on POLRMT activity.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Compound & Enzyme Preparation cluster_assay Inhibition Assays cluster_analysis Data Analysis & Selectivity Assessment Compound Synthesize/Acquire 2'-C-Me-UTP Viral_Assay Viral Polymerase Inhibition Assay (IC50 Determination) Compound->Viral_Assay Human_Assay Human Polymerase Inhibition Assay (IC50/Ki Determination) Compound->Human_Assay Viral_Enzyme Express & Purify Viral RdRp Viral_Enzyme->Viral_Assay Human_Enzyme Express & Purify Human Polymerases (e.g., POLRMT) Human_Enzyme->Human_Assay Data_Analysis Analyze Dose-Response Curves Viral_Assay->Data_Analysis Human_Assay->Data_Analysis Selectivity_Index Calculate Selectivity Index (SI = IC50_human / IC50_viral) Data_Analysis->Selectivity_Index

Caption: Experimental workflow for assessing the selectivity of this compound.

mechanism_of_action cluster_viral Viral RNA Replication Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Viral_RNA Nascent Viral RNA Viral_RdRp->Viral_RNA Elongation Termination Chain Termination Viral_RNA->Termination Blocks further elongation 2CMeUTP 2'-C-Me-UTP 2CMeUTP->Viral_RdRp Incorporation

Caption: Mechanism of action of this compound triphosphate in viral replication.

References

A Head-to-Head Comparison of 2'-C-Methyluridine Prodrugs in Delivering the Active Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective antiviral therapies often hinges on the efficient delivery of the active form of a drug to its intracellular target. For nucleoside analogs like 2'-C-methyluridine, this active form is the 5'-triphosphate metabolite, which acts as a chain terminator for viral RNA-dependent RNA polymerase. However, the poor membrane permeability and inefficient initial phosphorylation of the parent nucleoside limit its therapeutic potential. To overcome these hurdles, various prodrug strategies have been developed to enhance intracellular delivery and subsequent conversion to the active triphosphate.

This guide provides a head-to-head comparison of different this compound prodrugs, with a focus on their efficiency in generating the active triphosphate metabolite. The information is compiled from various in vitro and in vivo studies, and while direct comparisons are often challenging due to differing experimental conditions, this guide aims to provide a clear overview of the available data and methodologies.

Data Presentation: Quantitative Comparison of Triphosphate Delivery

The following table summarizes the intracellular triphosphate (TP) concentrations achieved by different this compound prodrugs in various cell-based and in vivo models. It is important to note that the experimental conditions (e.g., cell type, prodrug concentration, incubation time) vary between studies, which can significantly impact the results. Therefore, this table should be used as a comparative guide with these caveats in mind.

Prodrug/Parent CompoundProdrug StrategyCell/Tissue TypeProdrug Conc.Time PointIntracellular Triphosphate Conc.Reference
Sofosbuvir (PSI-7977) Phosphoramidate (ProTide)Huh-7 cells10 µM24 h~350 pmol/10⁶ cells[1]
Sofosbuvir (PSI-7977)Phosphoramidate (ProTide)Primary Human Hepatocytes10 µM24 h~700 pmol/10⁶ cells[1]
Sofosbuvir (PSI-7977)Phosphoramidate (ProTide)Huh-7 cellsNot SpecifiedNot Specified416 pmol/10⁶ cells[2]
Sofosbuvir (PSI-7977)Phosphoramidate (ProTide)A549 cellsNot SpecifiedNot Specified36 pmol/10⁶ cells[2]
Sofosbuvir (PSI-7977)Phosphoramidate (ProTide)Human Liver (in vivo)400 mg/dayNot Specified77.1 µM (total metabolites)[3]
2'-C-Methylcytidine Prodrug HepDirectRhesus Macaque Liver (in vivo)Not Specified24 h post-dose27 µM (total metabolites)[4]
Cyclic Phosphoramidates of 2'-C-Methylcytidine Cyclic PhosphoramidatePrimary Human HepatocytesNot SpecifiedNot SpecifiedEfficiently converted[5]

Note: The data for Sofosbuvir diastereomers (compounds 27 and 28 in the cited literature) show that stereochemistry at the phosphorus atom can significantly impact the rate and extent of triphosphate formation, with the Sp isomer (Sofosbuvir) being more efficiently metabolized in human hepatocytes.[1]

Metabolic Activation Pathway of this compound Phosphoramidate Prodrugs

The conversion of a phosphoramidate prodrug, such as Sofosbuvir, to its active triphosphate form is a multi-step intracellular process. The following diagram illustrates this key metabolic pathway.

MetabolicActivation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hepatocyte) Prodrug This compound Phosphoramidate Prodrug (e.g., Sofosbuvir) Prodrug_in Prodrug Prodrug->Prodrug_in Cellular Uptake Intermediate Carboxylate Ester Cleavage Product Prodrug_in->Intermediate Cathepsin A / Carboxylesterase 1 (CES1) Monophosphate This compound Monophosphate Intermediate->Monophosphate Histidine Triad Nucleotide-Binding Protein 1 (HINT1) Diphosphate This compound Diphosphate Monophosphate->Diphosphate UMP-CMP Kinase Triphosphate Active this compound Triphosphate Diphosphate->Triphosphate Nucleoside Diphosphate Kinase (NDPK)

Caption: Intracellular activation of this compound phosphoramidate prodrugs.

Experimental Protocols

Accurate quantification of intracellular nucleoside triphosphates is critical for evaluating the efficacy of prodrugs. The following is a generalized protocol for the extraction and analysis of this compound triphosphate from cultured cells.

1. Cell Culture and Prodrug Incubation:

  • Cell Lines: Huh-7 (human hepatoma) cells or primary human hepatocytes are commonly used models for studying liver-targeting prodrugs.[6][7]

  • Culture Conditions: Culture cells to approximately 80-90% confluency in appropriate media and conditions.

  • Prodrug Treatment: Incubate the cells with the desired concentration of the this compound prodrug for various time points (e.g., 2, 4, 8, 12, 24, 48 hours) to determine the kinetics of triphosphate formation.

2. Intracellular Metabolite Extraction:

  • Cell Harvesting: After incubation, rapidly wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular prodrug.

  • Lysis and Extraction: Add ice-cold 60-70% methanol or a solution of 6% trichloroacetic acid to the cells.[8][9] Scrape the cells and collect the lysate.

  • Precipitation: Vortex the lysate vigorously and incubate on ice for at least 10 minutes to precipitate proteins and other macromolecules.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble metabolites.

  • Neutralization (if using acid): If trichloroacetic acid was used, neutralize the extract with a suitable base such as potassium carbonate.[9]

  • Storage: Due to the instability of triphosphates, it is recommended to analyze the extracts immediately.[10] If immediate analysis is not possible, flash-freeze the extracts in liquid nitrogen and store them at -80°C. Multiple freeze-thaw cycles should be avoided.

3. Quantitative Analysis by LC-MS/MS:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is the standard for sensitive and specific quantification of nucleoside triphosphates.[9][11]

  • Chromatographic Separation: Use a suitable reversed-phase column (e.g., C18) with an ion-pairing agent (e.g., hexyldimethylammonium acetate or triethylamine) in the mobile phase to achieve good retention and separation of the highly polar triphosphate.[9]

  • Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the parent and product ions specific to the this compound triphosphate.

  • Quantification: Generate a standard curve using known concentrations of the this compound triphosphate analytical standard. The concentration of the triphosphate in the cell extracts is then determined by comparing its peak area to the standard curve. The final concentration is typically normalized to the number of cells from which the extract was derived (e.g., pmol/10⁶ cells).

ExperimentalWorkflow start Start: Seed Cells culture Culture Cells to 80-90% Confluency start->culture treat Incubate with Prodrug culture->treat wash Wash Cells with Ice-Cold PBS treat->wash extract Extract Metabolites (e.g., 70% Methanol) wash->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge collect Collect Supernatant centrifuge->collect analyze LC-MS/MS Analysis collect->analyze quantify Quantify Triphosphate (pmol/10^6 cells) analyze->quantify end End quantify->end

Caption: Workflow for quantifying intracellular this compound triphosphate.

Logical Comparison Framework

The selection of a lead prodrug candidate often involves a multi-parameter evaluation. The efficiency of active triphosphate delivery is a critical component of this assessment, as it directly relates to the potential for in vivo efficacy.

LogicalComparison cluster_evaluation Evaluation Criteria prodrugs Candidate this compound Prodrugs (A, B, C...) triphosphate Intracellular Triphosphate Formation Efficiency prodrugs->triphosphate potency Antiviral Potency (e.g., EC50 in replicon assay) prodrugs->potency toxicity In Vitro Cytotoxicity (e.g., CC50) prodrugs->toxicity stability Metabolic Stability (e.g., in plasma, microsomes) prodrugs->stability decision Lead Candidate Selection triphosphate->decision High potency->decision Low toxicity->decision High stability->decision Favorable

Caption: Decision framework for prodrug candidate selection.

References

Unraveling Viral Defenses: A Comparative Guide to Validating Resistance Mechanisms Against 2'-C-Methyluridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms by which viruses develop resistance to antiviral compounds is paramount. This guide provides an objective comparison of the performance of 2'-C-methyluridine and its analogs against susceptible and resistant viral strains, supported by experimental data and detailed methodologies for key validation assays.

The emergence of viral resistance is a significant challenge in the development of effective antiviral therapies. This compound and other 2'-C-methylated nucleoside analogs are a class of potent inhibitors of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses, including Hepatitis C Virus (HCV) and various flaviviruses. However, the efficacy of these compounds can be compromised by the selection of resistant viral variants. This guide delves into the molecular basis of this resistance and outlines the experimental approaches used to validate these mechanisms.

The Molecular Basis of Resistance: A Tale of Two Polymerases

The primary mechanism of resistance to 2'-C-methylated nucleoside analogs lies within the active site of the viral RdRp. Specific amino acid substitutions can alter the enzyme's ability to recognize and incorporate the modified nucleotide, thereby reducing the antiviral's inhibitory effect.

For Hepatitis C Virus, the most well-characterized resistance mutation is the S282T substitution in the NS5B polymerase. This single amino acid change from serine to threonine at position 282 is sufficient to confer reduced susceptibility to a range of 2'-C-methylated nucleoside inhibitors. While this mutation allows the virus to replicate in the presence of the drug, it often comes at a cost to the virus's overall fitness, sometimes leading to reduced replication efficiency in the absence of the drug.

Similarly, in flaviviruses such as Tick-Borne Encephalitis Virus (TBEV), a single conservative mutation, S603T in the NS5 polymerase , has been shown to mediate broad resistance to 2'-C-methylated nucleosides. This highlights a convergent evolutionary strategy employed by different RNA viruses to counteract this class of inhibitors.

Quantifying Resistance: A Comparative Analysis

The level of resistance is typically quantified by comparing the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) of the antiviral compound against the wild-type (WT) virus and the resistant mutant. A significant increase in the EC₅₀ or IC₅₀ value for the mutant strain indicates resistance.

CompoundVirus (Genotype)NS5B MutationEC₅₀ (nM) [WT]EC₅₀ (nM) [Mutant]Fold Change in EC₅₀
Sofosbuvir (PSI-7977) HCV (1b)S282T15142.5 - 2559.5 - 17
Sofosbuvir (PSI-7977) HCV (1a)S282T--5 - 10
2'-C-Me-Cytidine HCV (1b)S282T80104013
Mericitabine (PSI-6130) HCV (1b)S282T34030609

Note: Sofosbuvir is a prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine monophosphate. Data is compiled from multiple sources and experimental conditions may vary.

In enzymatic assays, the inhibition constant (Kᵢ) is used to measure the potency of the activated triphosphate form of the nucleoside analog against the purified viral polymerase.

Compound TriphosphateHCV NS5B PolymeraseKᵢ (µM) [WT]Kᵢ (µM) [S282T]Fold Change in Kᵢ
2'-C-Me-Cytidine-TP Wild-Type vs S282T1.6127.5
PSI-6130-TP Wild-Type vs S282T4.3327.4

These tables clearly demonstrate a significant reduction in the susceptibility of viral strains harboring the S282T mutation to 2'-C-methylated nucleoside analogs.

Experimental Protocols for Validating Resistance

Validating the mechanism of resistance requires a multi-pronged approach employing various in vitro assays. Below are detailed methodologies for key experiments.

HCV Replicon Assay

This cell-based assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication. It utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can autonomously replicate. Reporter genes, such as luciferase, are often engineered into the replicon for easy quantification of viral replication.

Protocol:

  • Cell Seeding: Seed Huh-7 cells harboring the wild-type or mutant HCV replicon in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.

  • Treatment: Remove the growth medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

  • Cytotoxicity Assay: In a parallel experiment, determine the 50% cytotoxic concentration (CC₅₀) of the compound using a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the compound's therapeutic index (SI = CC₅₀/EC₅₀).

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate form of the nucleoside analog on the purified viral polymerase.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., 50 mM HEPES, pH 7.5), MgCl₂, DTT, a synthetic RNA template-primer, and the purified wild-type or mutant RdRp enzyme.

  • Inhibitor Preparation: Prepare serial dilutions of the 5'-triphosphate form of the 2'-C-methylated nucleoside.

  • Reaction Initiation: Initiate the polymerase reaction by adding a mixture of natural ribonucleoside triphosphates (rNTPs), including one radiolabeled rNTP (e.g., [α-³²P]GTP or [³H]UTP), and the test inhibitor.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Product Precipitation: Stop the reaction by adding EDTA. Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA).

  • Quantification: Collect the precipitated RNA on a filter membrane, wash, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of polymerase activity for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Kᵢ) can be determined through steady-state kinetic analysis.

Virus Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of infectious virus particles.

Protocol:

  • Cell Seeding: Seed susceptible host cells (e.g., Vero cells for flaviviruses) in 24- or 48-well plates and grow to confluency.

  • Infection and Treatment: Infect the cell monolayers with the wild-type or resistant virus at a defined multiplicity of infection (MOI). After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-48 hours).

  • Harvesting: Collect the cell culture supernatant, which contains the progeny virus.

  • Virus Titration: Determine the titer of the infectious virus in the harvested supernatants using a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay on fresh cell monolayers.

  • Data Analysis: Calculate the percentage of reduction in virus yield for each compound concentration compared to the untreated virus control. Determine the EC₅₀ value from the dose-response curve.

Visualizing the Pathways and Processes

To better understand the mechanisms at play, the following diagrams illustrate the key pathways and experimental workflows.

Metabolic_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 2CMeU This compound (Prodrug) 2CMeU_in This compound 2CMeU->2CMeU_in Cellular Uptake 2CMeU_MP 2'-C-Me-UMP (Monophosphate) 2CMeU_in->2CMeU_MP Cellular Kinases 2CMeU_DP 2'-C-Me-UDP (Diphosphate) 2CMeU_MP->2CMeU_DP UMP-CMP Kinase 2CMeU_TP 2'-C-Me-UTP (Active Triphosphate) 2CMeU_DP->2CMeU_TP Nucleoside Diphosphate Kinase RdRp Viral RdRp 2CMeU_TP->RdRp Termination Chain Termination RdRp->Termination

Caption: Metabolic activation of this compound to its active triphosphate form.

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assay Replicon_Assay HCV Replicon Assay EC50 Determine EC₅₀ Replicon_Assay->EC50 VYR_Assay Virus Yield Reduction Assay VYR_Assay->EC50 Comparison Compare Fold Change in Potency EC50->Comparison RdRp_Assay RdRp Inhibition Assay IC50_Ki Determine IC₅₀ / Kᵢ RdRp_Assay->IC50_Ki IC50_Ki->Comparison Start Start: Wild-Type vs Resistant Viral Strains Start->Replicon_Assay Start->VYR_Assay Start->RdRp_Assay

Safety Operating Guide

Proper Disposal of 2'-C-methyluridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of 2'-C-methyluridine, a synthetic nucleoside analog used in biochemical research. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.

Pre-Disposal and Handling

Before disposal, proper handling and storage of this compound are paramount to minimize risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place, as recommended by the manufacturer (typically between 2-8°C or at -20°C).[1][2]

Disposal Procedures

Disposal of this compound must comply with all local, state, and federal regulations. The following steps provide a general framework for proper disposal.

Step 1: Waste Identification and Classification

This compound should be treated as a hazardous chemical waste. While specific transport regulations may not classify it as a dangerous good, some related compounds are considered highly hazardous to water.[3] Hazard statements for this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material and have a secure, tight-fitting lid.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Packaging: Dispose of the original packaging as hazardous waste, as it may contain residual product.[1]

Step 3: Labeling

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity

  • The date of accumulation

  • The name and contact information of the generating laboratory

Step 4: Storage of Waste

Store hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure containers are kept closed except when adding waste.

Step 5: Final Disposal

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[3] Contact your institution's EHS office to arrange for pickup and disposal.

One potential disposal method for similar compounds involves incineration in a chemical incinerator equipped with an afterburner and scrubber after being dissolved in a combustible solvent.[1] However, this should only be performed by a certified waste disposal facility. Do not attempt to incinerate chemical waste in the laboratory.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if there is a risk of dust inhalation.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office.

Quantitative Data Summary

ParameterValue/InformationSource
Recommended Storage Temperature2-8°C or -20°C[1][2]
German Water Hazard Class (for a similar compound)WGK 3 (highly hazardous to water)

Disposal Workflow

This compound Disposal Workflow A Start: this compound Waste Generated B Is waste solid or liquid? A->B C Collect in labeled solid hazardous waste container B->C Solid D Collect in labeled liquid hazardous waste container B->D Liquid E Store in designated Satellite Accumulation Area C->E D->E F Contact Environmental Health & Safety (EHS) for pickup E->F G Waste transported and disposed of by licensed contractor F->G H End G->H

Caption: Workflow for the proper disposal of this compound waste.

Logical Relationship of Safety Measures

Interrelation of Safety and Disposal Procedures A Safe Handling Practices B Proper Waste Segregation A->B informs E Personnel & Environmental Safety A->E protects C Accurate Labeling B->C requires B->E protects D Regulatory Compliance C->D ensures C->E protects D->E mandates

Caption: Key safety measures for this compound disposal.

References

Safeguarding Your Research: A Guide to Handling 2'-C-methyluridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of 2'-C-methyluridine, a modified nucleoside utilized in biochemical research and antiviral drug development. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or other chemical-resistant gloves.Prevents skin contact with the compound.
Body Protection A lab coat or chemical-resistant apron.Shields the body from spills and contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator is necessary if dust or aerosols are generated.Minimizes the risk of inhalation.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Safe Handling and Operational Protocol

Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.

  • Before handling, ensure that all necessary PPE is readily available and in good condition.

  • Have an emergency plan in place, including the location of the nearest eyewash station and safety shower.

2. Handling the Compound:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Avoid the formation of dust and aerosols. If the compound is a powder, handle it with care to minimize airborne particles.

  • Keep the container tightly closed when not in use.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep it away from strong oxidizing agents, as they are incompatible materials.

  • Ensure the storage container is clearly labeled.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if dust is present.

  • Cover the spill with an absorbent material to prevent it from spreading.

  • Carefully collect the spilled material and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable decontaminating agent.

First Aid Measures:

  • After eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • After skin contact: Wash the affected area with soap and water.

  • If inhaled: Move to fresh air. If breathing is difficult, seek medical attention.

  • If swallowed: Rinse mouth with water and seek immediate medical advice.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated materials (e.g., gloves, absorbent pads, and empty containers) in a designated, labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a sealed, labeled hazardous waste container.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Workflow for Safe Handling of this compound

A Preparation - Don PPE - Verify fume hood function B Handling - Weigh/aliquot in hood - Avoid dust generation A->B C Experimentation - Follow protocol - Maintain containment B->C E Spill Response - Evacuate & secure area - Use spill kit B->E If spill occurs D Storage - Tightly sealed container - Cool, dry, ventilated area C->D Store unused material F Waste Disposal - Segregate waste - Label hazardous waste C->F Dispose of waste D->B Retrieve for next use E->F G Decontamination - Clean work surfaces - Remove PPE correctly F->G

Caption: Workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.